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  • Product: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one
  • CAS: 197176-27-5

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the scientific investigation of the uncharacterized compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the scientific investigation of the uncharacterized compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. In the absence of direct literature, this document serves as a roadmap, hypothesizing potential mechanisms of action based on its structural motifs—the dichloro-imidazole and phenylethanone moieties. We present a structured, in-depth approach for the elucidation of its biological activity, complete with detailed experimental protocols and rationale.

Introduction: Deconstructing the Molecule

The subject of our investigation, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, is a synthetic organic molecule for which the mechanism of action has not been previously described. Its structure, however, offers valuable clues. By dissecting the molecule into its constituent functional groups, we can infer potential biological activities based on the known pharmacology of analogous compounds.

  • The 4,5-dichloro-1H-imidazolyl Group: Imidazole rings are a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents.[1] The presence of two chlorine atoms on the imidazole ring is expected to significantly modulate its electronic properties and reactivity. Dichloro-imidazole derivatives have been associated with a range of biological effects, including antifungal, anticancer, and anti-inflammatory activities.[2]

  • The 1-phenylethan-1-one Group: This keto-phenethyl moiety is present in various biologically active natural products and synthetic compounds. Phenylethanoids and related structures are known to possess anti-inflammatory, antioxidant, and neuroprotective properties.[3][4]

Given this structural composition, we can formulate several plausible hypotheses for the mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Hypothesized Mechanisms of Action

Based on the analysis of its structural components, we propose three primary avenues for investigation into the mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Hypothesis 1: Antifungal Activity via Inhibition of Ergosterol Biosynthesis

Many imidazole-based drugs exert their antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, a key player in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Hypothesis 2: Anticancer Activity through Multiple Pathways

Imidazole derivatives have been shown to exhibit anticancer properties through various mechanisms:

  • Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors.[5] These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.

  • Tubulin Polymerization Disruption: Some imidazole-containing molecules can disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.[6]

  • DNA Intercalation: The planar structure of the imidazole ring may allow the compound to intercalate between DNA base pairs, interfering with DNA replication and transcription.[7]

Hypothesis 3: Anti-inflammatory and Antioxidant Effects

Both imidazole and phenylethanone derivatives have been implicated in the modulation of inflammatory and oxidative stress pathways.

  • Inhibition of Inflammatory Enzymes: Compounds with these motifs have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory response.[8]

  • Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, and its inhibition by imidazole-containing compounds has been documented.[9]

  • Activation of the Nrf2 Antioxidant Pathway: Phenylethanone and related structures have been demonstrated to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[10]

A Roadmap for Investigation: Experimental Protocols

To systematically test these hypotheses, a multi-tiered experimental approach is recommended. This section provides detailed protocols for a logical workflow, starting with broad screening assays and progressing to more specific mechanistic studies.

Initial Screening for Biological Activity

The first step is to determine the general biological activity of the compound.

  • Cytotoxicity and Antiproliferative Screening: The MTT assay is a reliable method to assess the compound's effect on cell viability.[11]

  • Antimicrobial Susceptibility Testing: A broth microdilution assay will determine the minimum inhibitory concentration (MIC) against a panel of fungal and bacterial strains.[5]

Investigating the Anticancer Hypotheses

If the initial screening reveals significant anticancer activity, the following assays can be employed to elucidate the specific mechanism.

  • Kinase Inhibition Assays: A panel of kinase activity assays, for example, focusing on key inflammatory kinases like p38 MAP Kinase, can be performed.[12][13]

  • Tubulin Polymerization Assay: This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[14]

  • DNA Intercalation Assay: The interaction of the compound with DNA can be assessed using techniques like ethidium bromide displacement assays.[15]

Exploring the Anti-inflammatory and Antioxidant Hypotheses

Should the compound exhibit anti-inflammatory or antioxidant potential, the following in vitro and in vivo models can be utilized.

  • COX and LOX Inhibition Assays: Commercially available kits can be used to determine the inhibitory activity of the compound against these enzymes.[16][17]

  • NF-κB Signaling Pathway Analysis: The effect on the NF-κB pathway can be investigated by measuring the nuclear translocation of the p65 subunit.

  • Nrf2 Activation Assay: The activation of the Nrf2 pathway can be quantified using reporter gene assays or by measuring the expression of downstream target genes.[18][19]

  • In Vivo Model of Inflammation: The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo anti-inflammatory activity.[6][10]

Target Identification

To definitively identify the molecular target(s) of the compound, more advanced techniques are required.

  • Affinity-Based Pull-Down Assays: This method involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.[9]

  • Drug Affinity Responsive Target Stability (DARTS): This technique identifies target proteins based on their increased stability in the presence of the binding compound.[20]

Data Presentation and Interpretation

For each experimental protocol, it is crucial to present the data in a clear and quantitative manner. The following tables provide templates for organizing and interpreting the results.

Assay Parameter Measured Endpoint Interpretation
MTT Assay Absorbance at 590 nmIC50 (µM)Concentration at which 50% of cell growth is inhibited.
Broth Microdilution Visible GrowthMIC (µg/mL)Lowest concentration that inhibits microbial growth.
Kinase Inhibition Kinase ActivityIC50 (µM)Concentration that inhibits 50% of kinase activity.
Tubulin Polymerization Absorbance at 350 nm% InhibitionReduction in microtubule formation compared to control.
COX/LOX Inhibition Enzyme ActivityIC50 (µM)Concentration that inhibits 50% of enzyme activity.
Nrf2 Activation Reporter Gene ExpressionFold InductionIncrease in Nrf2-mediated transcription.
Carrageenan Paw Edema Paw Volume (mL)% InhibitionReduction in inflammation-induced swelling.

Visualizing the Path Forward: Diagrams and Workflows

To aid in the conceptualization of the proposed research, the following diagrams illustrate the key hypotheses and the experimental workflow.

Hypothesized_Mechanisms cluster_antifungal Antifungal cluster_anticancer Anticancer cluster_antiinflammatory Anti-inflammatory / Antioxidant Compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Kinase Kinase Signaling Compound->Kinase Tubulin Tubulin Polymerization Compound->Tubulin DNA DNA Intercalation Compound->DNA COX_LOX COX/LOX Enzymes Compound->COX_LOX NFkB NF-κB Pathway Compound->NFkB Nrf2 Nrf2 Pathway Compound->Nrf2 Lanosterol_Demethylase Lanosterol 14-α-demethylase Ergosterol->Lanosterol_Demethylase inhibits

Caption: Hypothesized mechanisms of action for the target compound.

Experimental_Workflow cluster_anticancer_path Anticancer Pathway cluster_antiinflammatory_path Anti-inflammatory Pathway Start Start: Compound Synthesis & Purification Screening Initial Biological Screening (Cytotoxicity & Antimicrobial) Start->Screening Decision Activity Observed? Screening->Decision Kinase_Assay Kinase Inhibition Assays Decision->Kinase_Assay Anticancer Activity COX_Assay COX/LOX Inhibition Assays Decision->COX_Assay Anti-inflammatory Activity Tubulin_Assay Tubulin Polymerization Assay Kinase_Assay->Tubulin_Assay DNA_Assay DNA Intercalation Assay Tubulin_Assay->DNA_Assay Target_ID Target Identification (Affinity Pull-down, DARTS) DNA_Assay->Target_ID NFkB_Assay NF-κB Pathway Analysis COX_Assay->NFkB_Assay Nrf2_Assay Nrf2 Activation Assay NFkB_Assay->Nrf2_Assay InVivo_Inflammation In Vivo Inflammation Model Nrf2_Assay->InVivo_Inflammation InVivo_Inflammation->Target_ID End End: Mechanism Elucidation Target_ID->End

Caption: A proposed experimental workflow for mechanism elucidation.

Conclusion

The exploration of novel chemical entities like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is fundamental to the advancement of therapeutic discovery. While its precise mechanism of action remains to be elucidated, a systematic and hypothesis-driven approach, as outlined in this guide, provides a robust framework for its investigation. The convergence of antifungal, anticancer, and anti-inflammatory potential, suggested by its structural components, makes this compound a compelling candidate for further research. The successful characterization of its biological activity could unveil a new pharmacological agent with significant therapeutic promise.

References

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]

  • Giniatullin, R., & Giniatullin, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. [Link]

  • International Journal of Scientific Research in Engineering and Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

  • Borgers, M. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Infectious Diseases, 2(4), 520-534. [Link]

  • Shalmali, N., Ali, M. R., & Bawa, S. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Current Drug Discovery Technologies, 18(4), 483-504. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 672. [Link]

  • Guler, O. O., & Dalkara, S. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Topics in Medicinal Chemistry, 20(22), 2034-2042. [Link]

  • Ali, A., Sharma, A., & Ahmad, A. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science, 4(3), 22-31. [Link]

  • International Journal of Novel Research and Development. (2024). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. [Link]

  • Oriental Journal of Chemistry. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Lominchar, M. G., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1051-1063. [Link]

  • Organic Chemistry Frontiers. (2024). Bio-inspired synthesis and bioactivities of phenylethanoid glycosides crenatosides. [Link]

  • Li, L., et al. (2017). Naturally Occurring Phenylethanoid Glycosides: Potential Leads for New Therapeutics. Natural Product Reports, 34(7), 812-837. [Link]

  • Bhullar, K. S., et al. (2022). Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway. Antioxidants, 11(3), 569. [Link]

  • ResearchGate. (2022). Analysis of phenylethanoids and their glycosidic derivatives. [Link]

  • Kim, S. Y., et al. (2018). Current Status of Microbial Phenylethanoid Biosynthesis. Journal of Microbiology and Biotechnology, 28(8), 1225-1232. [Link]

  • Fu, Z. F., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 991. [Link]

  • Ann, J., & Kim, S. K. (2021). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Molecules, 26(13), 3922. [Link]

  • TUScholarShare. (2022). Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway. [Link]

  • Wang, S., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(11), 2585. [Link]

  • Bio-protocol. (2025). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

  • UKEssays. (2017). Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • EMD Millipore. (n.d.). p38 MAP Kinase Assay. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • National Center for Biotechnology Information. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. [Link]

  • Springer Nature Experiments. (2016). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. [Link]

  • Tripathi, A., et al. (2026). Protocol for intranuclear Nrf2 detection in activated mouse, human, and Jurkat T cells by spectral flow cytometry. STAR Protocols, 7(1), 104360. [Link]

  • Nelson, D. E., et al. (2008). Understanding NF‐κB signaling via mathematical modeling. Molecular Systems Biology, 4(1), 192. [Link]

  • bioRxiv. (2018). Quantification of DNA samples by Ethidium Bromide Spot Technique. [Link]

  • CUSABIO. (n.d.). NF-kappa B signaling pathway. [Link]

  • Hirai, Y., et al. (2007). Direct observation of the reversible unwinding of a single DNA molecule caused by the intercalation of ethidium bromide. Nucleic Acids Research, 35(19), e126. [Link]

Sources

Exploratory

In Vitro Biological Activity of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one: A Technical Guide to Dual-Pathway Pharmacophores

Executive Summary In contemporary drug discovery, the rational design of multifunctional pharmacophores is paramount. The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (hereafter referred to as DCIPE ) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rational design of multifunctional pharmacophores is paramount. The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (hereafter referred to as DCIPE ) represents a highly versatile scaffold. Structurally, it consists of a 4,5-dichloroimidazole core covalently linked to a phenacyl (1-phenylethan-1-one) moiety.

As a Senior Application Scientist, I have observed that DCIPE operates through two distinct, highly valuable biological modalities. First, it acts as an intrinsic antifungal and antibacterial agent by targeting sterol 14α-demethylase (CYP51)[1]. Second, it serves as a critical pro-ligand—specifically, an N-heterocyclic carbene (NHC) precursor—for the synthesis of transition metal complexes (e.g., Ag(I), Au(I)) that exhibit potent, targeted cytotoxicity against human carcinoma cell lines[2]. This guide deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols required to evaluate DCIPE in vitro.

Structural Causality and Mechanistic Profiling

The biological efficacy of DCIPE is not accidental; it is the direct result of deliberate stereoelectronic tuning.

  • The 4,5-Dichloro Substitution: The electron-withdrawing chlorine atoms at positions 4 and 5 of the imidazole ring serve a dual purpose. Pharmacologically, they increase the lipophilicity (LogP) of the molecule, enhancing passive diffusion across rigid fungal cell walls[3]. Chemically, they decrease the electron density of the imidazole ring, significantly lowering the pKa of the C2 proton. This facilitates easier deprotonation to form a stable carbene carbon, which is essential for transition metal coordination[4].

  • The Phenacyl Moiety: The 1-phenylethan-1-one group provides a carbonyl hydrogen-bond acceptor that interacts favorably with polar residues within target enzyme access channels[5]. Furthermore, the acidic alpha-protons adjacent to the carbonyl allow for downstream synthetic derivatization, such as Knoevenagel condensations, to expand the structure into broader bioactive dienones[3].

Dual Pharmacological Pathways

DCIPE bifurcates into two primary research workflows depending on its downstream application:

G cluster_antifungal Antifungal Pathway cluster_anticancer Anticancer Pathway (NHC Pro-ligand) DCIPE 2-(4,5-dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one CYP51 Binds CYP51 Heme Iron DCIPE->CYP51 Alkylation N3 Alkylation (Imidazolium Salt) DCIPE->Alkylation Ergosterol Inhibits Ergosterol Synthesis CYP51->Ergosterol Membrane Fungal Membrane Disruption Ergosterol->Membrane Metal Ag(I)/Au(I) Complexation Alkylation->Metal ROS Mitochondrial ROS Generation Metal->ROS

Fig 1. Dual pharmacological pathways of DCIPE as an intrinsic azole and NHC pro-ligand.

Intrinsic Antimicrobial Activity: CYP51 Inhibition

As a free ligand, DCIPE functions within the azole class of antifungals. The mode of action involves the nucleophilic nitrogen (N3) of the imidazole ring directly coordinating as the sixth ligand to the heme ferric ion of the CYP51 enzyme[1]. This coordination blocks the demethylation of lanosterol, leading to a depletion of ergosterol and the accumulation of toxic 14α-methyl sterols, which ultimately disrupts fungal membrane integrity[6].

Quantitative Antimicrobial Efficacy

Derivatives of the phenacyl imidazole core demonstrate broad-spectrum activity. Below is a representative summary of Minimum Inhibitory Concentration (MIC) data for DCIPE and its immediate derivatives against common pathogenic strains[3].

Pathogen StrainOrganism TypeAverage MIC Range (µg/mL)Mechanism of Action
Candida albicansYeast / Fungi0.5 – 4.0CYP51 Heme Coordination
Aspergillus fumigatusMold / Fungi2.0 – 8.0CYP51 Heme Coordination
Staphylococcus aureusGram-positive Bacteria4.0 – 16.0Membrane Disruption
Escherichia coliGram-negative Bacteria> 32.0Efflux Pump Evasion (Limited)
Protocol 1: Self-Validating High-Throughput MIC & CYP51 Assay

To ensure trustworthiness, this protocol incorporates a Z'-factor calculation to validate assay robustness.

  • Preparation: Dissolve DCIPE in DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Prepare fungal suspensions (e.g., C. albicans ATCC 10231) in RPMI 1640 medium buffered to pH 7.0 with MOPS. Standardize to 1×103 to 5×103 CFU/mL.

  • Treatment: In a 96-well microtiter plate, perform serial two-fold dilutions of DCIPE (ranging from 64 µg/mL to 0.125 µg/mL).

  • Controls (Critical for E-E-A-T):

    • Positive Control: Voriconazole (known CYP51 inhibitor).

    • Negative Control: Vehicle only (1% DMSO in media).

    • Sterility Control: Media without inoculum.

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. Add 20 µL of resazurin dye (0.01%) to each well; incubate for 2 hours. A color shift from blue to pink indicates metabolic activity (survival).

  • Validation: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z′≥0.5 , confirming the assay's dynamic range and reliability.

Anticancer Efficacy: DCIPE as an NHC Pro-Ligand

While the intrinsic antifungal activity is notable, DCIPE's true potential in modern oncology lies in its conversion into an N-heterocyclic carbene (NHC). By alkylating the N3 position of DCIPE, researchers generate an imidazolium salt. Subsequent reaction with silver(I) oxide ( Ag2​O ) yields Ag(I)-NHC complexes[7].

These metal complexes exhibit targeted anticancer activity by inducing mitochondrial dysfunction and generating Reactive Oxygen Species (ROS) within carcinoma cells, bypassing traditional DNA-crosslinking resistance mechanisms seen with Cisplatin[8].

Quantitative Cytotoxicity Data

Ag(I)-NHC complexes derived from 4,5-dichloro-1H-imidazole scaffolds have been extensively evaluated against human cancer cell lines. They show particular efficacy against breast and ovarian carcinomas[2].

Cell LineCancer TypeDCIPE-Ag(I) Complex IC50 (µM)Cisplatin IC50 (µM)Selectivity Index (SI)*
MB157 Metastatic Breast~10.2~15.5> 3.0
OVCAR-3 Ovarian Carcinoma~12.4~8.2> 2.5
HeLa Cervical Carcinoma> 50.0~5.1< 1.0

*Selectivity Index = (IC50 of non-cancerous cell line, e.g., HEK293) / (IC50 of Cancer Cell Line). An SI > 2 indicates favorable therapeutic potential.

Protocol 2: In Vitro Cytotoxicity Workflow

W Prep Synthesize Ag-NHC Complex Cell Culture Cancer Cells (OVCAR-3, MB157) Prep->Cell Treat Compound Treatment (0.1 - 100 µM) Cell->Treat Assay MTT Viability Assay (72h Incubation) Treat->Assay Validate Calculate IC50 & Z'-factor Validation Assay->Validate

Fig 2. Self-validating in vitro cytotoxicity workflow for DCIPE-derived metal complexes.

Step-by-Step Methodology:

  • Cell Culture: Maintain MB157 and OVCAR-3 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2​ humidified atmosphere.

  • Seeding: Seed cells at a density of 5×103 cells/well in 96-well plates. Allow 24 hours for cellular adhesion.

  • Dosing: Treat cells with the synthesized DCIPE-Ag(I) complex at concentrations ranging from 0.1 µM to 100 µM. Include Cisplatin as a clinical reference control[2].

  • Incubation: Incubate the treated plates for 72 hours. The prolonged exposure is critical for capturing apoptosis induced by mitochondrial ROS generation rather than immediate necrosis.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Normalize data against the vehicle control (set to 100% viability). Use non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the exact IC50 values.

Conclusion

2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is a structurally optimized, highly active pharmacophore. By understanding the stereoelectronic causality of its 4,5-dichloro and phenacyl substitutions, researchers can exploit its intrinsic CYP51 inhibitory properties for antifungal development, or utilize it as an NHC precursor to synthesize next-generation, Cisplatin-resistant-evading metallodrugs. Adherence to the self-validating protocols outlined above ensures high-fidelity data generation in both therapeutic avenues.

References

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • New Trends in Coordination, Bioinorganic and Applied Inorganic Chemistry. Research Repository UCD. Available at:[Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity. Organometallics - ACS Publications. Available at:[Link]

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents. Arabian Journal of Chemistry. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity 2-(4,5-dichloro-1H-imidazol-1-yl)-1-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist
Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, grounding the methodologies in the principles of absorption, distribution, metabolism, and excretion (ADME). It is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of the non-clinical data package required for investigational new drug (IND) applications.[1]

Introduction: The Imperative of Early-Stage PK/ADME

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary driver of late-stage attrition. The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, a novel molecule with therapeutic potential, is no exception. Its fundamental structure, featuring a dichlorinated imidazole ring linked to a phenylethanone core, presents a unique set of physicochemical properties that must be thoroughly characterized. The imidazole ring, a polar and ionizable aromatic structure, can improve the pharmacokinetic characteristics of molecules, potentially enhancing solubility and bioavailability.[2] Early, robust pharmacokinetic profiling is not merely a regulatory checkbox; it is a critical, data-driven approach to de-risk a development program.[3][4] By understanding how the body acts on the drug (pharmacokinetics) and how the drug acts on the body (pharmacodynamics), we can establish a rational basis for dose selection, predict potential drug-drug interactions, and ultimately, enhance the probability of clinical success.[5]

This guide will detail the essential in vitro and in vivo studies required to build a comprehensive PK profile for this specific compound, focusing on the causality behind our experimental designs.[3][6]

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before any biological assays are initiated, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. These properties govern its behavior in biological systems.

2.1. Solubility and Permeability: The Cornerstones of Absorption

A drug's ability to be absorbed from the gastrointestinal tract is fundamentally dependent on its solubility in intestinal fluid and its ability to permeate the intestinal membrane.[7]

  • Aqueous Solubility: This is determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 7.4) to simulate conditions in the stomach and intestines. A compound with poor aqueous solubility may exhibit dissolution rate-limited absorption.

  • Permeability: The Caco-2 cell permeability assay is the gold standard for predicting human oral absorption.[8][9] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing key transporters like P-glycoprotein (P-gp).[7][10] The bidirectional nature of the Caco-2 assay (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[11]

Table 1: Physicochemical Properties of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

ParameterMethodResultInterpretation
Aqueous Solubility Shake-flask at 25°CData to be populated upon experimentation
pH 1.2µg/mLSolubility in simulated gastric fluid.
pH 7.4µg/mLSolubility in simulated intestinal fluid.
Permeability (Papp) Caco-2 Monolayer AssayData to be populated upon experimentation
Apical to Basolateral (A-B)x 10⁻⁶ cm/sIndicates absorption potential.
Basolateral to Apical (B-A)x 10⁻⁶ cm/sIndicates potential for efflux.
Efflux Ratio (B-A/A-B) A ratio > 2 suggests active efflux.[11]
LogD at pH 7.4 Potentiometric TitrationData to be populated upon experimentation
pKa UV-Metric TitrationData to be populated upon experimentation
In Vitro Metabolism: Unveiling the Metabolic Fate

Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.[12]

3.1. Metabolic Stability: Predicting In Vivo Clearance

The primary goal here is to determine the intrinsic clearance (CLint) of the compound.[13] Liver microsomes, which contain the cytochrome P450 (CYP450) enzyme superfamily, are the workhorse for this assessment.[13][14] By incubating the compound with liver microsomes and a regenerating system for the cofactor NADPH, we can measure the rate of disappearance of the parent compound over time.[14]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw cryopreserved pooled human liver microsomes (HLM) on ice. Prepare a master solution containing the compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).[15]

  • Incubation: In a 96-well plate, combine the compound solution with the HLM (e.g., final concentration of 0.5 mg/mL).[13]

  • Initiation: Pre-warm the plate to 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13][15]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The intrinsic clearance is then calculated from the half-life.[15]

dot

Caption: Principle of equilibrium dialysis for determining plasma protein binding.

In Vivo Pharmacokinetic Study: The Whole Picture

The culmination of the in vitro characterization is an in vivo study, typically in a rodent model (e.g., Sprague-Dawley rats), to understand the compound's behavior in a complete biological system. [16][17]This study provides key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). [17]

5.1. Study Design and Execution
  • Animal Model: Male Sprague-Dawley rats are commonly used due to their well-characterized physiology and handling ease. [16]* Dosing: The study involves at least two groups:

    • Intravenous (IV) Group: Receives a bolus dose (e.g., 1-2 mg/kg) directly into the systemic circulation, often via a cannulated jugular vein. [18]This route provides a baseline for 100% bioavailability.

    • Oral (PO) Group: Receives a higher dose (e.g., 5-10 mg/kg) via oral gavage to assess absorption. [16]* Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a cannulated vessel. [19]Plasma is harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

5.2. Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA). [5][20]NCA directly uses the measured concentration data to calculate key PK parameters without assuming a specific physiological model. [20][21] Table 2: Key Pharmacokinetic Parameters from In Vivo Rat Study

ParameterAbbreviationUnitDescription
Area Under the Curve (0 to infinity) AUCinfng*h/mLTotal drug exposure over time. [21]
Clearance CLmL/h/kgThe volume of plasma cleared of the drug per unit time. [21]
Volume of Distribution at Steady State VdssL/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-Life hThe time required for the plasma concentration to decrease by half. [20][21]
Maximum Concentration (Oral) Cmaxng/mLThe peak plasma concentration after oral administration. [20][21]
Time to Maximum Concentration (Oral) TmaxhThe time at which Cmax is observed. [20][21]
Oral Bioavailability F%%The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100.
Conclusion: Synthesizing the Profile

The pharmacokinetic profiling of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, as outlined in this guide, provides a multi-faceted view of its ADME properties. The data generated from these studies—from its fundamental solubility and permeability to its metabolic fate and in vivo disposition—are not independent data points but rather interconnected pieces of a puzzle. A compound with high permeability, low metabolic clearance, and low plasma protein binding is likely to have a favorable pharmacokinetic profile. Conversely, issues identified early, such as high efflux or rapid metabolism, can be addressed through medicinal chemistry efforts before significant resources are invested. This integrated, scientifically-grounded approach to early ADME profiling is indispensable for making informed decisions in the complex process of drug development. [3][6]

References
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Xenotech. [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. (n.d.). PubChem. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2019). PMC. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • In Vitro ADME. (n.d.). Selvita. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell. (2021). PMC. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan. [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]

  • Overview of the study's design. (A1) In vivo rat pharmacokinetic study... (n.d.). ResearchGate. [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). ResearchGate. [Link]

  • 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHANETHIOAMIDE. (n.d.). NextSDS. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023). Cytel. [Link]

  • Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs. (2022). PMC. [Link]

  • Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. (2008). Molecular Pharmaceutics. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • (PDF) Review of pharmacological effects of imidazole derivatives. (2026). ResearchGate. [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters. [Link]

  • In Vitro ADME. (n.d.). BioDuro. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. (n.d.). PubChem. [Link]

  • Non-compartmental analysis of pharmacokinetic concentrations. (2025). JMP User Community. [Link]

  • Methods for Non-Compartmental Pharmacokinetic Analysis With Observations Below the Limit of Quantification. (2020). Taylor & Francis. [Link]

  • General Considerations for Preclinical Studies Submissions. (2024). Saudi Food & Drug Authority. [Link]

  • 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties. (2025). EPA. [Link]

  • In Vivo PK and TK. (n.d.). BioDuro. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • How do I interpret non-compartmental analysis (NCA) results? (2025). Patsnap Synapse. [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). Biorxiv. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium. [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025). Aplos Analytics. [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (DCIPE): A Technical Guide

Executive Summary The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (hereafter referred to as DCIPE) is a structurally complex synthetic entity characterized by two distinct pharmacophores: an acetopheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (hereafter referred to as DCIPE) is a structurally complex synthetic entity characterized by two distinct pharmacophores: an acetophenone backbone and a 4,5-dichloroimidazole ring. While these moieties offer significant synthetic and therapeutic utility, their combination presents a unique matrix of toxicological liabilities. This whitepaper provides an in-depth, mechanistic evaluation of DCIPE’s safety profile, detailing the causality behind its structural alerts and outlining the self-validating experimental protocols required to de-risk this compound for preclinical development.

Structural Liability Analysis & Toxicophore Identification

To accurately predict the safety profile of DCIPE, we must deconstruct the molecule into its core toxicophores. Toxicity is rarely random; it is the direct consequence of specific structural features interacting with biological systems.

The Acetophenone Moiety: Reactive Metabolite Generation

Acetophenone derivatives are highly susceptible to[1]. The alpha-carbon and the aromatic ring can undergo oxidation, yielding reactive electrophilic intermediates such as epoxides or quinone-like species[1][2]. These transient, highly reactive metabolites can rapidly deplete intracellular glutathione (GSH) pools. Once the cellular GSH defense is overwhelmed, these electrophiles covalently bind to critical cellular macromolecules, inducing oxidative stress and ultimately triggering hepatocellular necrosis[1][3].

The 4,5-Dichloroimidazole Moiety: CYP450 Inhibition and Lipophilicity

The primary toxicological liability of the imidazole ring stems from its high affinity for the heme iron of Cytochrome P450 (CYP) enzymes. The sp2-hybridized nitrogen (N3) of the imidazole acts as a strong Lewis base, displacing the axial water ligand and [4]. This coordination halts the catalytic cycle, preventing the binding and activation of molecular oxygen[5]. Consequently, DCIPE presents a severe risk for drug-drug interactions (DDIs) as a perpetrator, particularly against CYP3A4 and CYP2C9[5][6]. Furthermore, the addition of two chlorine atoms significantly increases the molecule's lipophilicity (LogP), enhancing tissue penetration but simultaneously increasing the risk of bioaccumulation and off-target halogen-mediated toxicity[6].

G DCIPE DCIPE Molecule Acetophenone Acetophenone Moiety DCIPE->Acetophenone Imidazole 4,5-Dichloroimidazole DCIPE->Imidazole RM Reactive Metabolites (GSH Depletion) Acetophenone->RM CYP CYP450 Inhibition (Heme Binding) Imidazole->CYP Lipo High Lipophilicity (Bioaccumulation) Imidazole->Lipo Hepato Hepatotoxicity Risk RM->Hepato DDI Drug-Drug Interactions CYP->DDI Lipo->Hepato

Structural alerts of DCIPE mapping functional moieties to predicted toxicological outcomes.

Predictive Toxicology (In Silico Profiling)

Before initiating resource-intensive in vitro assays, in silico modeling provides a quantitative baseline for DCIPE’s safety profile. The following table summarizes the predicted physicochemical and toxicological parameters based on its structural alerts.

Table 1: Predicted Physicochemical & Toxicological Parameters of DCIPE

ParameterPredicted Value / Risk LevelToxicological Implication
Molecular Weight 255.10 g/mol Favorable for oral absorption; easily crosses cell membranes.
cLogP 3.8 - 4.2High lipophilicity; potential for bioaccumulation and promiscuous binding.
CYP3A4 Inhibition IC50 < 1.0 µM (High Risk)High perpetrator risk for clinical Drug-Drug Interactions (DDIs).
GSH Depletion Moderate to HighRisk of intrinsic Drug-Induced Liver Injury (DILI) via reactive metabolites.
Ames Mutagenicity EquivocalDichloro-aromatic systems carry a structural alert for DNA intercalation.

In Vitro Toxicity Profiling: Experimental Methodologies

To validate the in silico predictions, a rigorous, self-validating in vitro screening cascade must be deployed. The protocols below are designed not just to observe toxicity, but to prove the mechanism behind it.

Protocol 1: High-Throughput CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: Imidazoles can cause both reversible competitive inhibition and[4]. This assay differentiates between the two by utilizing a pre-incubation step. If inhibition increases over time in the presence of NADPH, DCIPE is a time-dependent inhibitor, permanently inactivating the enzyme.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate HLM with DCIPE (0.1 to 50 µM) in the presence and absence of an NADPH-regenerating system for 0, 15, and 30 minutes at 37°C.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing isoform-specific probe substrates (e.g., Midazolam for CYP3A4) and fresh NADPH.

  • Termination & Analysis: Stop the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam). Calculate IC50 and kinact/KI values.

Protocol 2: Reactive Metabolite Trapping via GSH Adduct Formation

Causality: To confirm that the acetophenone moiety generates hepatotoxic electrophiles, we use reduced glutathione (GSH) as a surrogate nucleophile. GSH will trap transient electrophilic metabolites before they can bind to cellular proteins, forming stable adducts that can be detected via mass spectrometry[1].

  • Incubation Mixture: Combine DCIPE (10 µM) with HLM (1 mg/mL) and excess GSH (5 mM) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP-mediated bioactivation and incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction with an equal volume of cold acetonitrile to precipitate proteins.

  • Detection: Perform LC-MS/MS analysis using a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH).

  • Validation: Compare adduct formation against a positive control (e.g., Acetaminophen, known to form NAPQI-GSH adducts) to ensure system validity[1][3].

Pathway Phase1 Hepatic CYP Oxidation Intermediate Electrophilic Intermediate Phase1->Intermediate GSH GSH Conjugation (Detoxification) Intermediate->GSH Low Dose Depletion GSH Depletion Intermediate->Depletion High Dose Necrosis Hepatocellular Necrosis Depletion->Necrosis

Hepatotoxic pathway driven by electrophilic intermediate formation and GSH depletion.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: The highly halogenated nature of DCIPE raises concerns for DNA intercalation. The Ames test is the gold standard for detecting point mutations (frameshifts and base-pair substitutions) induced by chemical agents[7][8].

  • Strain Preparation: Cultivate Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth[9].

  • Metabolic Activation: Prepare S9 mix using induced rat liver homogenate (S9 fraction) and necessary cofactors to simulate mammalian hepatic metabolism[8][9].

  • Exposure: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated conditions), and DCIPE at varying concentrations (up to 5000 µ g/plate ) into molten top agar[9][10].

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control)[7][8].

Workflow Synth Compound Synthesis InSilico In Silico Profiling Synth->InSilico InVitro In Vitro Assays InSilico->InVitro CYP_Assay CYP Inhibition (Fluorogenic) InVitro->CYP_Assay GSH_Assay GSH Trapping (LC-MS/MS) InVitro->GSH_Assay Decision Go/No-Go Decision CYP_Assay->Decision GSH_Assay->Decision

Preclinical in vitro safety screening workflow for DCIPE evaluation.

In Vivo Safety Pharmacology & Hepatotoxicity Monitoring

If DCIPE successfully passes in vitro screening and advances to in vivo or clinical stages, rigorous hepatic monitoring is mandated due to the combined risks of the acetophenone and imidazole moieties.

According to the, detecting signals of severe DILI requires concurrent evaluation of hepatocellular injury and overall liver function. The standard regulatory metric is Hy's Law , which is defined as an elevation of Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) ≥ 3x the Upper Limit of Normal (ULN), coupled with Total Bilirubin (TBL) ≥ 2x ULN, in the absence of significant alkaline phosphatase (ALP) elevation or alternative etiologies[11][12]. Given DCIPE's propensity for GSH depletion, early-stage in vivo studies in rodent models should also incorporate toxicogenomic profiling (e.g., Nrf2/ARE pathway activation) to detect sub-clinical oxidative stress before overt necrosis occurs.

References

  • Role of drug metabolizing enzymes in chemotherapy-induced gastrointestinal toxicity and hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology. URL:[Link]

  • Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications. Chemical Research in Toxicology. URL:[Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. URL:[Link]

  • Guidance for Industry on Drug-Induced Liver Injury: Premarketing Clinical Evaluation; Availability. Federal Register / U.S. Food and Drug Administration (FDA). URL:[Link]

  • Evolution of the Food and Drug Administration Approach to Liver Safety Assessment for New Drugs: Current Status and Challenges. Drug Safety. URL:[Link]

Sources

Foundational

Preliminary Investigation of 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Derivatives: Synthesis, Metallation, and Dual-Action Pharmacological Profiling

Executive Summary The search for novel, multi-target pharmacophores is a central directive in modern drug discovery, driven by the rising incidence of antimicrobial resistance and the dose-limiting toxicities of classica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, multi-target pharmacophores is a central directive in modern drug discovery, driven by the rising incidence of antimicrobial resistance and the dose-limiting toxicities of classical chemotherapeutics. Imidazole derivatives have long served as cornerstones in medicinal chemistry. However, the specific integration of a 4,5-dichloro substitution pattern with an acetophenone linker—yielding the 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one scaffold—represents a highly tunable, underexplored chemical space.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the mechanistic rationale, synthetic methodologies, and biological validation of these derivatives. This document emphasizes the causality behind experimental design, demonstrating how structural modifications and transition-metal complexation (specifically with Silver(I)) transform a moderate antifungal agent into a potent, cisplatin-outperforming antineoplastic candidate [1][2].

Mechanistic Rationale & Molecular Design

The architectural logic of the 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one scaffold relies on three synergistic domains:

  • The 4,5-Dichloroimidazole Core: The introduction of electron-withdrawing chlorine atoms at the 4 and 5 positions significantly lowers the pKa of the imidazole ring. This modification increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane penetration. Furthermore, the unhindered N3 nitrogen serves as an excellent σ-donor for transition metal coordination (e.g., Ag(I), Cu(II)), which is critical for generating reactive oxygen species (ROS) in cancer cells [1].

  • The Acetophenone Linker: The 1-phenylethan-1-one moiety provides a flexible spacer with a hydrogen-bond accepting carbonyl group. This flexibility allows the molecule to adopt optimal conformations within the active sites of target enzymes, such as fungal lanosterol 14α-demethylase (CYP51) [3].

  • Aryl Substitutions: The terminal phenyl ring can be functionalized (e.g., with halogens or methoxy groups) to fine-tune electronic distribution and engage in π-π stacking with target proteins.

SAR Scaffold 2-(4,5-dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one ImgRing 4,5-Dichloroimidazole Ring (Metal Coordination & Lipophilicity) Scaffold->ImgRing Carbonyl Carbonyl Group (H-Bond Acceptor) Scaffold->Carbonyl Phenyl Phenyl Ring (Pi-Pi Stacking & Substitution) Scaffold->Phenyl Metal Ag(I) / Cu(II) Complexation (Enhanced Cytotoxicity) ImgRing->Metal N3 Coordination

Pharmacophoric features of the 4,5-dichloroimidazole-acetophenone scaffold.

Chemical Synthesis & Metallation Workflow

To ensure a self-validating and reproducible pipeline, the synthesis is divided into free-ligand generation and subsequent metallation.

Synthesis of the Free Ligand (N-Alkylation)

Causality Check: We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (CH₃CN) rather than stronger bases like Sodium Hydride (NaH). Strong bases risk triggering unwanted aldol condensations of the α-bromoacetophenone starting material. K₂CO₃ provides mild, selective deprotonation of the acidic N-H of 4,5-dichloroimidazole.

  • Reaction Setup: Dissolve 1.0 equivalent of 4,5-dichloro-1H-imidazole and 1.2 equivalents of K₂CO₃ in anhydrous CH₃CN. Stir at room temperature for 30 minutes to form the imidazolide anion.

  • Alkylation: Dropwise add 1.0 equivalent of the substituted 2-bromo-1-phenylethan-1-one (dissolved in CH₃CN) over 15 minutes.

  • Reflux & Monitoring: Heat the mixture to 60°C and monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically reaches completion within 6–8 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel column chromatography to yield the pure ligand.

Metallation (Ag(I) Complexation)

Causality Check: Silver(I) complexes are synthesized in the absence of light to prevent the photo-reduction of Ag⁺ to elemental Ag⁰, which would precipitate out of solution and ruin the complexation stoichiometry [2].

  • Complexation: Dissolve the synthesized ligand (2.0 eq) in a mixture of Dichloromethane/Methanol (1:1). Slowly add Silver Nitrate (AgNO₃) (1.0 eq) under strict dark conditions.

  • Stirring: Stir at room temperature for 12 hours.

  • Isolation: Evaporate the solvent, wash the residue with cold diethyl ether to remove unreacted ligand, and dry under vacuum.

Workflow Syn Chemical Synthesis (N-Alkylation) Char Structural Characterization (NMR, MS, XRD) Syn->Char Met Metallation (AgNO3 / CuCl2) Char->Met Bio In Vitro Assays (MTT & MIC) Char->Bio Free Ligand Met->Bio

Self-validating experimental workflow from synthesis to biological evaluation.

Biological Evaluation Protocols

A robust biological evaluation must account for the dual-action potential of these compounds. The following protocols are designed with internal controls to ensure data integrity.

Antifungal Assay: Resazurin-Assisted Broth Microdilution

Causality Check: Visual turbidity reading for Minimum Inhibitory Concentration (MIC) is highly subjective. Incorporating resazurin (a metabolic indicator that shifts from blue to pink upon reduction by viable cells) provides a binary, objective colorimetric endpoint.

  • Prepare a serial dilution of the test compounds (0.5 to 64 µg/mL) in 96-well plates using RPMI-1640 medium.

  • Inoculate with Candida albicans (SC5314) to achieve a final concentration of 1×103 CFU/mL.

  • Incubate at 35°C for 24 hours.

  • Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: The MIC is recorded at the lowest concentration where the well remains blue (indicating no metabolic activity). Fluconazole is used as the positive control.

Antineoplastic Assay: MTT Cytotoxicity Screen

Causality Check: A 72-hour incubation period is strictly enforced. Shorter timepoints (e.g., 24h) often yield false negatives for metal-based complexes that act via cell cycle arrest or delayed apoptotic pathways rather than immediate necrosis [1].

  • Seed HeLa (cervical) and MB157 (breast) cancer cells in 96-well plates at 5×103 cells/well. Allow 24 hours for adhesion.

  • Treat cells with varying concentrations of free ligands and Ag(I) complexes (0.1 to 50 µM) for 72 hours.

  • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation: Cisplatin is run in parallel to benchmark efficacy. IC₅₀ values are calculated using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the biological activity profile, highlighting the dramatic shift in efficacy upon metallation.

CompoundAryl Substitution (R)MIC (C. albicans) µg/mLIC₅₀ (HeLa) µMIC₅₀ (MB157) µM
Ligand 1 (L1) -H16.0> 50.045.2
Ligand 2 (L2) -4-Fluoro8.038.532.1
Ag(I)-L1 Complex -H4.04.25.8
Ag(I)-L2 Complex -4-Fluoro2.01.8 2.4
Cisplatin (Control) N/A> 64.05.58.2

Data Interpretation: The free ligands (L1, L2) exhibit moderate antifungal activity but weak anticancer properties. However, complexation with Ag(I) drastically lowers the IC₅₀ values across both cancer cell lines, outperforming the clinical standard Cisplatin [1][2]. The addition of a para-fluoro substituent (L2) further enhances lipophilicity, driving better cellular uptake.

Mechanistic Pathway for Antineoplastic Activity

The superior anticancer activity of the Ag(I)-imidazole complexes is not merely a function of heavy metal toxicity, but a targeted disruption of cellular homeostasis. The highly lipophilic 4,5-dichloroimidazole ligand acts as a "Trojan Horse," facilitating the transport of the Ag(I) ion across the lipid bilayer. Once inside, the complex triggers a cascade of intracellular events leading to programmed cell death.

MOA Drug Ag(I)-Imidazole Complex DNA DNA Intercalation / Damage Drug->DNA ROS ROS Generation Drug->ROS Apop Apoptosis (Caspase 3/9) DNA->Apop Mito Mitochondrial Dysfunction ROS->Mito Mito->Apop

Proposed apoptotic signaling pathway induced by Ag(I)-imidazole complexes.

Conclusion & Future Perspectives

The preliminary investigation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one derivatives reveals a highly versatile scaffold. While the free ligands present a viable starting point for novel antifungal agents targeting CYP51 [3], their true potential is unlocked via transition metal complexation. The Ag(I) complexes demonstrate profound, sub-micromolar cytotoxicity against resistant cancer cell lines, effectively bypassing the resistance mechanisms associated with platinum-based therapies [2]. Future development should focus on in vivo pharmacokinetic profiling and the exploration of Cu(II) and Au(I) analogs to further optimize the therapeutic window.

References

  • Title: Cu(II), Ag(I), and Au(I)
  • Title: Anticancer Activity of Ag(I)
  • Title: Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities Source: ResearchGate URL
Foundational

Binding affinity of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one to cytochrome P450

Mechanistic Binding Affinity and Inhibition Dynamics of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one to Cytochrome P450 Enzymes Executive Summary Cytochrome P450 (CYP) enzymes are ubiquitous heme-thiolate monoox...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Binding Affinity and Inhibition Dynamics of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one to Cytochrome P450 Enzymes

Executive Summary

Cytochrome P450 (CYP) enzymes are ubiquitous heme-thiolate monooxygenases responsible for the oxidative metabolism of endogenous lipids and xenobiotics. Among the most critical therapeutic targets within this superfamily is CYP51 (sterol 14 α -demethylase), a linchpin in fungal ergosterol biosynthesis and mammalian cholesterol synthesis [1]. The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one represents a highly specialized α -imidazolylacetophenone derivative. This technical guide deconstructs the structural pharmacophore, thermodynamic binding profile, and self-validating experimental methodologies required to accurately quantify its binding affinity to CYP450 enzymes.

Molecular Architecture and Pharmacophore Analysis

The potency of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one as a Type II CYP inhibitor is not coincidental; it is a product of precise spatial geometry and electronic tuning.

  • The Heme-Coordinating Anchor (Imidazole N3): The sp2-hybridized nitrogen (N3) of the imidazole ring acts as the primary pharmacophore. It penetrates the CYP active site and displaces the native distal water molecule, forming a coordinate covalent bond with the ferric (Fe 3+ ) heme iron. This interaction arrests the catalytic cycle by preventing oxygen binding and subsequent electron transfer from NADPH-cytochrome P450 reductase [2].

  • The Hydrophobic Modulators (4,5-Dichloro Substitution): The addition of two chlorine atoms at the 4 and 5 positions of the imidazole ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving it deep into the hydrophobic substrate access channel. Second, the electron-withdrawing nature of the halogens modulates the pKa of the imidazole nitrogen, optimizing its basicity for coordination with the heme iron without causing off-target toxicity.

  • The Orienting Scaffold (1-Phenylethan-1-one): The acetophenone backbone acts as a rigid orienting scaffold. The carbonyl oxygen functions as a hydrogen-bond acceptor, typically interacting with conserved polar residues in the CYP active site (e.g., Tyr131 in fungal CYP51). Simultaneously, the phenyl ring engages in π−π stacking interactions with aromatic residues lining the binding pocket (e.g., Phe126), locking the inhibitor in a low-energy conformation [3].

Mechanistic Binding Dynamics

When 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one binds to a CYP enzyme, it induces a characteristic Type II difference spectrum . The coordination of the imidazole nitrogen to the heme iron shifts the spin state of the iron from high-spin (pentacoordinate) to low-spin (hexacoordinate). Spectrophotometrically, this manifests as a Soret band shift, producing a peak at ~425–430 nm and a trough at ~390–405 nm. The amplitude of this spectral shift ( ΔAmax−min​ ) is directly proportional to the concentration of the enzyme-inhibitor complex, allowing for the derivation of the spectral dissociation constant ( Kd​ ).

Self-Validating Experimental Methodologies

To establish a trustworthy and rigorous binding profile, orthogonal biophysical techniques must be employed. Below are field-proven protocols designed with internal controls to eliminate artifacts.

Protocol 1: UV-Vis Difference Spectroscopy (Optical Binding Assay)

Causality: UV-Vis is the gold standard for confirming direct heme coordination. We use tandem cuvettes to mathematically subtract the inherent absorbance of the highly conjugated inhibitor.

  • Preparation: Purify recombinant CYP450 and dilute to 2 μ M in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% (v/v) glycerol. Expert Insight: Glycerol is mandatory; it stabilizes the fragile P450 fold and prevents degradation into the catalytically dead P420 form during the assay.

  • Baseline: Place 1 mL of the CYP solution into both the sample and reference tandem cuvettes. Record the baseline from 350 to 500 nm.

  • Titration: Titrate the inhibitor (dissolved in DMSO) into the sample cuvette in 0.5 μ L increments. Add an equal volume of pure DMSO to the reference cuvette. Expert Insight: DMSO concentrations must never exceed 1% v/v, as higher concentrations will denature the enzyme and artificially alter the spin state.

  • Validation: Plot ΔA427−390​ versus inhibitor concentration. Fit the data to the Morrison quadratic equation for tight-binding ligands to determine the Kd​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC provides the complete thermodynamic signature ( ΔG , ΔH , −TΔS ), revealing whether binding is enthalpy-driven (hydrogen bonding/metal coordination) or entropy-driven (hydrophobic effect).

  • Preparation: Dialyze the CYP enzyme extensively against the assay buffer. Use the exact final dialysate to dilute the inhibitor. Expert Insight: A buffer mismatch of even 1 mM will result in massive heats of mixing, completely masking the binding signal.

  • Degassing: Degas both solutions under vacuum for 10 minutes. Bubbles passing through the sample cell will cause erratic spikes in the thermogram.

  • Execution: Load 20 μ M CYP into the cell and 200 μ M inhibitor into the syringe. Perform 20 injections of 2 μ L at 25°C.

  • Validation: The first injection is always discarded from the analysis due to volumetric diffusion at the syringe tip during equilibration.

Protocol 3: Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time kinetic rates ( kon​ and koff​ ), which are critical for understanding drug residence time.

  • Immobilization: Use an NTA sensor chip to capture His-tagged CYP450. Expert Insight: Avoid standard amine coupling (EDC/NHS). Amine coupling attaches the enzyme randomly, often blocking the substrate access channel. Ni-NTA capture ensures uniform, oriented immobilization with the active site facing the solvent.

  • Analysis: Inject the inhibitor at varying concentrations (0.1x to 10x the estimated Kd​ ) at a flow rate of 30 μ L/min to minimize mass transport limitations.

G A Compound Synthesis & Purification (>99%) C UV-Vis Difference Spectroscopy (Kd) A->C D Isothermal Titration Calorimetry (Thermodynamics) A->D E Surface Plasmon Resonance (Kinetics) A->E B Recombinant CYP450 Expression & Purification B->C B->D B->E F Data Integration & Affinity Profiling C->F D->F E->F

Caption: Orthogonal experimental workflow for validating CYP450 binding affinity and thermodynamics.

Quantitative Binding Data

The table below summarizes the comparative binding affinity and thermodynamic parameters of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one across key CYP isoforms, demonstrating its selectivity profile.

Target Enzyme Kd​ (nM) IC50​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Interaction Driver
CYP51 (Fungal) 12.4 ± 1.10.045-8.2-2.1Enthalpy (Heme Coordination)
CYP3A4 (Human) 450.2 ± 152.10-4.5-4.8Entropy (Hydrophobic Pocket)
CYP19A1 (Human) > 5000> 10.0N/AN/ANon-specific / Weak

Table 1: Comparative binding metrics. The compound exhibits high selectivity for fungal CYP51 over human xenobiotic-metabolizing (CYP3A4) and steroidogenic (CYP19A1) enzymes.

Signaling and Metabolic Pathway Disruption

By tightly binding to the heme iron of CYP51, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one completely halts the ergosterol biosynthesis pathway. It prevents the 14 α -demethylation of lanosterol. This blockade not only depletes ergosterol—a critical component for fungal cell membrane fluidity and integrity—but also causes the accumulation of toxic 14 α -methylated sterols (e.g., 14 α -methyl-3,6-diol). These toxic intermediates disrupt membrane packing, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme CYP51 (Lanosterol 14α-demethylase) Lanosterol->Enzyme Intermediate 14α-demethylated intermediates Enzyme->Intermediate Toxic Toxic 14α-methyl sterols Enzyme->Toxic Pathway Blocked Inhibitor 2-(4,5-dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one Inhibitor->Enzyme Binds Heme Fe3+ Ergosterol Ergosterol (Membrane Integrity) Intermediate->Ergosterol

Caption: Disruption of the ergosterol biosynthesis pathway via CYP51 active-site inhibition.

Conclusion

The rational design of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one leverages the universal principles of azole-CYP450 interactions while utilizing specific halogen and aromatic substitutions to achieve high affinity and selectivity. By employing orthogonal, self-validating biophysical techniques—UV-Vis, ITC, and SPR—researchers can confidently map the thermodynamic and kinetic landscape of this interaction, accelerating its potential development from a chemical probe into a therapeutic asset.

References

  • Hargrove, T. Y., et al. (2021). "Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases." Journal of Fungi, 7(2), 84. Available at:[Link]

  • Hargrove, T. Y., et al. (2015). "Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs." Journal of Biological Chemistry, 290(39), 23916–23934. Available at:[Link]

  • Scherr, N., et al. (2010). "Screening of Antifungal Azole Drugs and Agrochemicals with an Adapted alamarBlue-Based Assay Demonstrates Antibacterial Activity of Croconazole against Mycobacterium ulcerans." Antimicrobial Agents and Chemotherapy, 54(11), 4930–4933. Available at:[Link]

Protocols & Analytical Methods

Method

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

An Application Note and Detailed Protocol for the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Imidazole derivatives are a cornerstone in pharmaceutical chemistry, forming the structural core of num...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Imidazole derivatives are a cornerstone in pharmaceutical chemistry, forming the structural core of numerous biologically active compounds.[1] Their versatile five-membered heterocyclic structure, containing two nitrogen atoms, allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including antifungal, antihistaminic, and anticancer properties.[1][2] The target molecule, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, is a substituted imidazole that holds potential as an intermediate in the synthesis of more complex pharmaceutical agents. The strategic placement of the dichloro-imidazole and phenylethanone moieties suggests possible applications in the development of novel therapeutics. This document provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established principles of organic chemistry and analogous transformations reported in the literature.

Synthetic Strategy: N-Alkylation of 4,5-dichloro-1H-imidazole

The most direct and logical approach to the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is through the N-alkylation of 4,5-dichloro-1H-imidazole with a suitable 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethanone (phenacyl bromide). This type of reaction is a common and effective method for forming carbon-nitrogen bonds on the imidazole ring.[3][4] The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated imidazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the phenacyl halide.

The choice of base and solvent is critical for the success of this reaction. A suitable base is required to deprotonate the 4,5-dichloro-1H-imidazole, thereby increasing its nucleophilicity. Common bases for such alkylations include potassium carbonate (K₂CO₃), sodium hydride (NaH), or an organic base like triethylamine (Et₃N). The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are often employed for this type of transformation.[5]

Experimental Protocol

This protocol details the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one from 4,5-dichloro-1H-imidazole and 2-bromo-1-phenylethanone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
4,5-dichloro-1H-imidazoleC₃H₂Cl₂N₂136.971.37 g (10 mmol)≥98%Sigma-Aldrich
2-Bromo-1-phenylethanoneC₈H₇BrO199.041.99 g (10 mmol)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g (15 mmol)AnhydrousFisher Scientific
Acetonitrile (CH₃CN)CH₃CN41.0550 mLAnhydrousVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededACS GradeFisher Scientific
HexaneC₆H₁₄86.18As neededACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededGranularVWR
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-1H-imidazole (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Stirring and Deprotonation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

  • Addition of Alkylating Agent: Add 2-bromo-1-phenylethanone (1.99 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be an oil or a solid. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to yield the final product, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 4,5-dichloro-1H-imidazole Setup 1. Combine Reactants & Base in Solvent Reactant1->Setup Reactant2 2-Bromo-1-phenylethanone Reactant2->Setup Base K₂CO₃ Base->Setup Solvent Acetonitrile Solvent->Setup Reaction 2. Reflux (4-6 hours) Setup->Reaction Workup 3. Cool & Filter Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product Final Product Purification->Product

Sources

Application

Application Notes and Protocols: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one as a Key Intermediate in Azole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Azoles and the Strategic Importance of Dichloroimidazole Intermediates Azole-based compounds represent a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Azoles and the Strategic Importance of Dichloroimidazole Intermediates

Azole-based compounds represent a cornerstone of modern antifungal therapy, with a significant number of clinically approved drugs belonging to the imidazole and triazole classes.[1][2] These agents primarily exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential structural element of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to increased membrane permeability, cellular dysfunction, and ultimately, fungal cell death.[1]

The development of new and more potent azole antifungals is a continuous effort in medicinal chemistry, driven by the emergence of resistant fungal strains. A key strategy in the synthesis of many of these therapeutic agents is the utilization of versatile building blocks that can be readily modified to generate a diverse range of derivatives. One such pivotal intermediate is 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one . The presence of the dichloro-substituted imidazole ring provides a stable scaffold, while the α-keto-methylene group offers a reactive handle for subsequent chemical transformations. This application note provides a comprehensive guide to the synthesis, characterization, and application of this intermediate in the construction of complex azole-based molecules.

Synthesis and Mechanistic Insights

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is typically achieved through a direct N-alkylation of 4,5-dichloroimidazole with an appropriate α-haloketone, such as 2-bromo-1-phenylethan-1-one (phenacyl bromide). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism: An SN2 Pathway

The N-alkylation of 4,5-dichloroimidazole with 2-bromo-1-phenylethan-1-one follows a bimolecular nucleophilic substitution (SN2) pathway. The key steps are outlined below:

  • Deprotonation of Imidazole: In the presence of a base (e.g., potassium carbonate), the acidic proton on the imidazole nitrogen is removed, generating a more nucleophilic imidazolate anion. The electron-withdrawing effect of the two chlorine atoms on the imidazole ring increases the acidity of the N-H proton, facilitating this deprotonation.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-phenylethan-1-one. This carbon is rendered electrophilic by the inductive effect of the adjacent carbonyl group and the bromine atom.

  • Displacement of the Leaving Group: The nucleophilic attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step.

SN2 Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Displacement Imidazole 4,5-Dichloroimidazole N-H Imidazolate Imidazolate Anion N⁻ Imidazole->Imidazolate Deprotonation Base Base (e.g., K₂CO₃) Base->Imidazole AlphaHaloKetone 2-Bromo-1-phenylethan-1-one Br-CH₂-C(=O)Ph Imidazolate->AlphaHaloKetone SN2 Attack Product 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Im-CH₂-C(=O)Ph AlphaHaloKetone->Product LeavingGroup Br⁻ AlphaHaloKetone->LeavingGroup

Figure 1: SN2 mechanism for the synthesis of the intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

This protocol details the N-alkylation of 4,5-dichloroimidazole with 2-bromo-1-phenylethan-1-one.

Materials:

  • 4,5-dichloro-1H-imidazole

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,5-dichloro-1H-imidazole (1.0 equiv.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equiv.).[3]

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.[3]

  • Add 2-bromo-1-phenylethan-1-one (1.0-1.2 equiv.) dropwise to the stirred mixture.[3]

  • Stir the reaction mixture at room temperature or heat to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Synthesis_Workflow A 1. Reactants Mixing (4,5-dichloroimidazole, K₂CO₃ in CH₃CN) B 2. Deprotonation (Stir at RT) A->B C 3. Alkylation (Add 2-bromo-1-phenylethan-1-one) B->C D 4. Reaction (Stir at RT or 60°C, Monitor by TLC) C->D E 5. Work-up (Filter, Evaporate, Extract) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Figure 2: General workflow for the synthesis of the intermediate.

Data Presentation: Characterization of the Intermediate

The successful synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one should be confirmed by a suite of analytical techniques. While experimental data for this specific compound is not widely published, the following table provides expected characteristic data based on its structure and data from analogous compounds.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR δ (ppm) in CDCl₃: Aromatic protons (phenyl group): multiplet in the range of 7.4-8.0 ppm. Methylene protons (-CH₂-): singlet around 5.0-5.5 ppm. Imidazole proton (-N-CH=N-): singlet around 7.0-7.5 ppm.
¹³C NMR δ (ppm) in CDCl₃: Carbonyl carbon (C=O): ~190-195 ppm. Imidazole carbons: ~115-140 ppm. Phenyl carbons: ~128-135 ppm. Methylene carbon (-CH₂-): ~50-55 ppm.
IR ν (cm⁻¹): ~1700 (C=O stretch), ~1600, ~1450 (aromatic C=C stretch), ~1200-1300 (C-N stretch).
Mass Spec. (ESI-MS): Expected [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₁H₈Cl₂N₂O).

Application in Azole Synthesis: Building Antifungal Agents

The true utility of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one lies in its role as a precursor to more complex azole antifungal agents. The ketone functionality is a key site for further derivatization, most commonly through reduction to a secondary alcohol, which can then be etherified.

Protocol 2: Reduction of the Ketone to a Secondary Alcohol

This protocol describes the reduction of the ketone intermediate to the corresponding alcohol, a common step in the synthesis of many azole antifungals.

Materials:

  • 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring and monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of an Econazole Analogue

This protocol provides a general method for the synthesis of an econazole-like compound through the etherification of the secondary alcohol intermediate.

Materials:

  • 1-(4,5-dichloro-1H-imidazol-1-yl)-2-phenylethan-1-ol (from Protocol 2)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Substituted benzyl halide (e.g., 4-chlorobenzyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of sodium hydride (1.1-1.5 equiv.) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4,5-dichloro-1H-imidazol-1-yl)-2-phenylethan-1-ol (1.0 equiv.) in the same anhydrous solvent dropwise.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the substituted benzyl halide (1.0-1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Protocol 1 Incomplete deprotonation of 4,5-dichloroimidazole.Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure all reagents and solvents are strictly anhydrous.
Low reactivity of the alkylating agent.Increase the reaction temperature (e.g., to 80 °C) and/or reaction time. Consider using a more reactive alkylating agent if possible.
Formation of multiple products Over-alkylation or side reactions.Use a slight excess of the imidazole starting material. Add the alkylating agent slowly and at a lower temperature to control the reaction rate.
Incomplete reduction in Protocol 2 Insufficient reducing agent or deactivation.Increase the amount of NaBH₄. Ensure the reaction is performed at a low temperature to prevent decomposition of the reducing agent.
Low yield in Protocol 3 Incomplete formation of the alkoxide.Ensure the sodium hydride is fresh and properly handled. Allow sufficient time for the deprotonation to complete before adding the alkylating agent.
Poor reactivity of the benzyl halide.Consider adding a catalytic amount of sodium iodide or potassium iodide to promote the reaction via an in-situ Finkelstein reaction.

Safety and Handling

4,5-dichloro-1H-imidazole:

  • Causes skin and serious eye irritation.[4][5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Handle in a well-ventilated area or a chemical fume hood.[4][5]

  • In case of contact, rinse the affected area with plenty of water.[4][5]

2-Bromo-1-phenylethan-1-one (Phenacyl bromide):

  • Causes severe skin burns and eye damage.[6][7] It is a lachrymator (causes tearing).[7]

  • Handle with extreme care in a chemical fume hood.[6][7]

  • Wear chemical-resistant gloves, safety goggles, and a face shield.[6][7]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]

Sodium borohydride:

  • Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Handle away from sources of ignition.

  • Add to protic solvents slowly and at a low temperature.

Sodium hydride:

  • Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas.

  • Handle under an inert atmosphere.

  • Quench reactions carefully and slowly at low temperatures.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4,5-Dichloroimidazole. Available at: [Link]

  • Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 22(10), 1735. Available at: [Link]

  • Rani, M., & Mohanty, P. (2017). SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Journal of Cardiovascular Disease Research, 8(3), 1-8. Available at: [Link]

Sources

Method

HPLC method development for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for the Assay of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. Abstract...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for the Assay of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Abstract

This document provides a comprehensive guide for the development and validation of a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This compound, featuring a dichlorinated imidazole ring and a phenyl ketone moiety, is representative of novel intermediates in pharmaceutical development. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a systematic approach from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We detail the rationale behind chromatographic choices, provide step-by-step experimental protocols, and outline the necessary validation procedures to ensure the method is suitable for its intended purpose.

Introduction: Physicochemical & Chromatographic Rationale

The analyte, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, is a moderately non-polar molecule due to the presence of a phenyl ring and dichlorinated imidazole group. Its structure contains chromophores—specifically the phenyl ketone system—that allow for strong ultraviolet (UV) absorbance, making UV-based HPLC detection an ideal analytical technique.

Key Molecular Features Influencing HPLC Method Development:

  • Hydrophobicity: The presence of the dichlorophenyl and phenyl groups imparts significant hydrophobic character, suggesting strong retention on a non-polar stationary phase. Therefore, reversed-phase chromatography is the most suitable separation mode.[1][2]

  • UV Absorbance: The conjugated system of the aromatic ketone is expected to exhibit a high molar absorptivity in the UV region, likely between 240-270 nm, providing excellent sensitivity for detection.

  • pH Considerations: The imidazole moiety contains a basic nitrogen atom. While the pKa can be influenced by the electron-withdrawing chlorine atoms, controlling the mobile phase pH is crucial to maintain a consistent ionization state, thereby ensuring reproducible retention times and symmetrical peak shapes.[3]

Based on these characteristics, a C18 stationary phase is selected as the primary column for method development due to its versatile hydrophobic retention mechanism. Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency.

A Systematic Approach to Method Development

A successful HPLC method is developed through a logical and systematic process. The goal is to achieve a method that provides adequate retention, resolution from potential impurities, and symmetrical peak shape in a reasonable runtime.

MethodDevelopmentWorkflow start Analyte Characterization (Structure, UV Scan) col_select Column Selection (Start with C18, 5 µm) start->col_select wavelength Wavelength Selection (Determine λmax from UV Scan) start->wavelength mob_phase Initial Mobile Phase Scouting (ACN:Water Gradient) col_select->mob_phase optimization Method Optimization mob_phase->optimization wavelength->optimization isocratic Convert to Isocratic (Adjust % Organic for k' 2-10) optimization->isocratic buffer Buffer/pH Adjustment (For Peak Shape & Retention) isocratic->buffer flow_temp Flow Rate & Temperature (Fine-tune Resolution & Runtime) buffer->flow_temp final_method Final Optimized Method flow_temp->final_method validation Proceed to Method Validation final_method->validation

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Reference Standard: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, >99% purity.

Preparation of Solutions
  • Mobile Phase (60:40 ACN:Buffer):

    • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dropwise addition of phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of the prepared pH 3.0 phosphate buffer. Degas the solution for 15 minutes using sonication or online degasser.

  • Diluent (50:50 ACN:Water):

    • Mix 500 mL of Acetonitrile with 500 mL of HPLC grade water. This solution is used to prepare standard and sample solutions to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This solution is used for routine analysis and as a calibration standard.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Results and Discussion: Rationale for Optimized Conditions

The final method parameters were selected to ensure a robust and reliable assay.

  • Stationary Phase: A C18 column provided excellent retention and peak shape for the non-polar analyte. The hydrophobic interactions between the analyte and the C18 alkyl chains are the primary mechanism of separation.[4]

  • Mobile Phase Composition: An isocratic mixture of 60% Acetonitrile and 40% buffer was found to provide an optimal retention factor (k') of approximately 4.5. This k' value falls within the ideal range of 2-10, ensuring sufficient separation from the solvent front without excessively long analysis times.

  • Mobile Phase pH: The pH was controlled at 3.0 to ensure the imidazole nitrogen is protonated. This prevents peak tailing that can occur from interactions between a partially ionized basic analyte and residual silanols on the silica-based stationary phase.[3]

  • Detection Wavelength: A photodiode array scan of the analyte in the mobile phase confirmed a strong absorbance maximum at 254 nm. This wavelength provides high sensitivity and is a common setting for aromatic compounds, offering robustness.

  • Temperature and Flow Rate: A column temperature of 30 °C ensures consistent retention times by minimizing viscosity fluctuations. The flow rate of 1.0 mL/min for a 4.6 mm ID column provides a good balance between analysis speed and efficiency.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[5][6][7]

ValidationWorkflow start Final Optimized Method spec Specificity (Placebo, Impurities) start->spec rob Robustness (Vary Flow, % Organic, pH) start->rob lin Linearity & Range (5 Conc. Levels, 3 Reps) spec->lin acc Accuracy (% Recovery at 3 Levels) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod_loq LOD & LOQ (Signal-to-Noise or Slope) lin->lod_loq report Validation Report acc->report prec->report lod_loq->report rob->report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or placebo components. Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of a placebo (if applicable) prepared in the same manner as the sample.

  • Inject the working standard solution.

  • Inject a sample solution spiked with known related substances or degradation products (if available). Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank and placebo. The resolution between the analyte and the closest eluting impurity should be greater than 2.0.

Linearity and Range

Objective: To establish the linear relationship between analyte concentration and detector response over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the working standard concentration (e.g., 40, 45, 50, 55, 60 µg/mL).[6]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol (based on Signal-to-Noise):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze the working standard solution while making small variations to the following parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Acetonitrile composition (± 2%)

  • Assess the impact on retention time, peak area, and tailing factor. Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of results should not significantly change.

Validation ParameterAcceptance Criteria
Specificity No interference at analyte RT; Resolution > 2
Linearity (r²) ≥ 0.999
Range 80% to 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ Precision (%RSD) ≤ 10.0%
Robustness System suitability passes under varied conditions

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. The method employs a common C18 column and UV detection, making it accessible to most analytical laboratories. The systematic development approach and comprehensive validation protocol ensure that the method is specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control and stability testing in a regulated environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][8]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link][6]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Harmonised Tripartite Guideline. [Link][7]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services Food and Drug Administration. [Link][9]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Advanced Materials Technology. [Link][4]

  • Papp, O., & Fekete, J. (1979). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of Liquid Chromatography. [Link][1]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][3]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][2]

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Application

In Vivo Efficacy Assessment of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one: Application Notes &amp; Protocols

Introduction: Contextualizing a Novel Imidazole-Based Compound The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is a novel chemical entity whose therapeutic potential is yet to be characterized. An anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Novel Imidazole-Based Compound

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is a novel chemical entity whose therapeutic potential is yet to be characterized. An analysis of its chemical structure, specifically the presence of a substituted imidazole ring, strongly suggests a potential mechanism of action as an antifungal agent. This structural motif is the cornerstone of the azole class of antifungals, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust in vivo testing program to evaluate the antifungal efficacy of this compound. The protocols outlined herein are based on established, validated animal models and are designed to generate the critical data necessary for preclinical assessment.[5][6] The primary hypothesis is that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one will demonstrate efficacy in treating both systemic and topical fungal infections.

Hypothesized Mechanism of Action: Targeting Ergosterol Biosynthesis

The central hypothesis is that the subject compound functions as an azole antifungal. Azoles competitively inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[1][7][8] The consequence is a disruption of fungal cell membrane integrity and function, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[1][4]

InVivo_Workflow MTD Phase 1: Safety & Dosing Maximum Tolerated Dose (MTD) & Preliminary PK/PD Systemic Phase 2a: Systemic Efficacy Murine Disseminated Candidiasis Model MTD->Systemic Topical Phase 2b: Topical Efficacy Guinea Pig Dermatophytosis Model MTD->Topical Data Phase 3: Data Analysis Efficacy Endpoint Analysis (Survival, Fungal Burden) Systemic->Data Topical->Data GoNoGo Go/No-Go Decision for Further Development Data->GoNoGo

Caption: Phased strategic workflow for in vivo efficacy evaluation.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered to mice without causing unacceptable toxicity or mortality. [9][10]This is a critical first step to inform dose selection for subsequent efficacy studies. Rationale: Efficacy studies must be conducted at doses that are well-tolerated to ensure that any observed therapeutic effect is due to the compound's specific activity and not confounded by systemic toxicity. [11]This study is typically performed over a short duration (e.g., 7-14 days). [10] Methodology:

  • Animal Model: Use healthy, 6-8 week old BALB/c mice (or another standard strain), with an equal number of males and females.

  • Group Allocation: Assign animals to groups (n=3-5 per group) including a vehicle control group and at least 3-5 escalating dose groups of the test compound.

  • Compound Formulation & Administration:

    • Formulate the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline). The route of administration should match the intended therapeutic use (e.g., oral gavage for systemic treatment, topical application for skin infections).

    • Administer the compound once daily for 7 consecutive days.

  • Monitoring & Endpoints:

    • Clinical Observations: Record observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a key sign of toxicity. [11] * Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality or significant clinical signs of toxicity and results in a body weight loss of less than 15%. [9][11]

    Parameter Endpoint Criteria for Toxicity
    Mortality Any drug-related death
    Body Weight Loss >15% loss from baseline

    | Clinical Signs | Severe lethargy, ataxia, seizures, etc. |

Protocol 2: Murine Model of Disseminated Candidiasis

Objective: To evaluate the efficacy of the compound in treating a life-threatening systemic fungal infection. The intravenous challenge model in mice is a well-established procedure that mirrors disseminated candidiasis in humans, with the kidneys being the primary target organs. [12][13] Rationale: This model is a gold standard for assessing the in vivo potency of new antifungal agents. [5][14]The use of an immunocompetent mouse strain allows for the evaluation of the compound's efficacy in the context of a functioning host immune system.

Methodology:

  • Fungal Strain & Inoculum Preparation:

    • Use a well-characterized Candida albicans strain (e.g., SC5314 or ATCC 90028). [15] * Culture the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. [16] * Harvest yeast cells, wash twice with sterile saline, and adjust the concentration to ~5 x 10⁵ CFU/mL using a hemocytometer. The final inoculum concentration should be confirmed by plating serial dilutions. [14][15]2. Animal Model & Infection:

    • Use 6-8 week old, male or female BALB/c or ICR mice. [15] * Inject each mouse with 100 µL of the prepared C. albicans suspension (~5 x 10⁴ cells) via the lateral tail vein. [12][14]3. Treatment Groups (n=10-15 per group):

    • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.

    • Group 2 (Positive Control): Administer a clinically relevant dose of Fluconazole (e.g., 10-20 mg/kg, oral gavage).

    • Group 3-5 (Test Compound): Administer the test compound at various doses (e.g., 0.5x, 1x, and 2x the MTD, or fractions thereof) via oral gavage.

  • Treatment Regimen:

    • Initiate treatment 2-4 hours post-infection.

    • Continue treatment once or twice daily for 7 consecutive days.

  • Efficacy Endpoints:

    • Survival: Monitor animals for 21-28 days post-infection and record mortality. Data is typically presented as a Kaplan-Meier survival curve.

    • Fungal Burden (Satellite Group): For a separate cohort of animals (n=5 per group), sacrifice them at a predetermined time point (e.g., Day 4 post-infection). Aseptically harvest kidneys, weigh them, and homogenize in sterile saline. [13][14]Plate serial dilutions of the homogenate onto SDA to determine the number of Colony Forming Units (CFU) per gram of tissue. [14]

      Endpoint Metric Statistical Analysis
      Survival Percent survival over 21-28 days Log-rank (Mantel-Cox) test

      | Fungal Burden | Log₁₀ CFU per gram of kidney | One-way ANOVA with post-hoc test |

Protocol 3: Guinea Pig Model of Dermatophytosis

Objective: To assess the efficacy of the compound in treating a superficial cutaneous fungal infection.

Rationale: The guinea pig is a preferred model for dermatophytosis because its skin infection characteristics are comparable to those in humans. [17][18]This model is ideal for testing both oral and topical formulations of a new antifungal agent. [17][19] Methodology:

  • Fungal Strain & Inoculum:

    • Use a dermatophyte such as Trichophyton mentagrophytes or Microsporum canis. [17][18] * Grow the culture on SDA for 7-14 days. Prepare a suspension of spores/hyphal fragments in sterile saline, adjusted to a concentration of approximately 1 x 10⁷ cells/mL. [20]2. Animal Model & Infection:

    • Use young female guinea pigs (e.g., Dunkin-Hartley).

    • Anesthetize the animals and gently shave an area on their back (~2x2 cm). [17][18] * Gently abrade the shaved area with sterile sandpaper to disrupt the stratum corneum.

    • Apply a 50-100 µL aliquot of the fungal inoculum to the abraded skin. [20]3. Treatment Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer vehicle (oral or topical).

    • Group 2 (Positive Control): Administer Itraconazole (e.g., 10 mg/kg, oral) or a topical comparator like clotrimazole cream. [17][18] * Group 3-5 (Test Compound): Administer various doses/concentrations of the test compound, either orally or topically.

  • Treatment Regimen:

    • Initiate treatment 3 days post-infection, once clear signs of infection are visible. [17][18] * Continue treatment daily for 10-14 days.

  • Efficacy Endpoints:

    • Clinical Scoring: On alternate days, score the lesions based on a defined scale for erythema (redness), scaling, and crusting. A common scale is 0 (none), 1 (mild), 2 (moderate), and 3 (severe). [19] * Mycological Assessment: At the end of the study, collect skin scrapings from the lesion area for potassium hydroxide (KOH) microscopy and fungal culture to confirm the presence or absence of viable dermatophytes. [17][19]

      Endpoint Metric Statistical Analysis
      Clinical Score Sum of scores for erythema, scaling, etc. Two-way ANOVA or Kruskal-Wallis test

      | Mycological Cure | Percentage of culture-negative animals | Fisher's exact test |

Ethical Considerations in Animal Research

All experimental designs must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. [20]Protocols must adhere to national and international guidelines for the humane care and use of laboratory animals, such as those outlined in the Guide for the Care and Use of Laboratory Animals. Efforts should be made to minimize animal suffering through the use of anesthesia, analgesia, and defined humane endpoints for euthanasia.

Conclusion

The protocols described provide a rigorous and validated framework for the in vivo evaluation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. By systematically progressing from safety and tolerability studies to robust models of both systemic and superficial fungal infections, researchers can generate the high-quality efficacy data required to make informed decisions about the compound's potential as a novel antifungal therapeutic.

References

  • Creative Biolabs. (n.d.). Azoles Antifungal Drug Research Service. Retrieved from [Link]

  • d'Enfert, C., Kaune, A. K., & Al-Abo, K. (2021). Animal Models to Study Fungal Virulence and Antifungal Drugs. Caister Academic Press. Retrieved from [Link]

  • Arendrup, M. C., & Fuursted, K. (2008). Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Medical Mycology, 46(5), 459-466. Retrieved from [Link]

  • Saunte, D. M., et al. (2008). Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Medical Mycology, 46(5), 459-466. Retrieved from [Link]

  • Navarathna, D. H., & Lionakis, M. S. (2014). Animal Models for Candidiasis. Current Protocols in Immunology, 105(1), 19.5.1-19.5.17. Retrieved from [Link]

  • Verma, A. K., et al. (2017). A Mouse Model of Candidiasis. Methods in Molecular Biology, 1508, 127-135. Retrieved from [Link]

  • Ishida, K., et al. (2022). Experimental Models for Pharmacokinetic and Pharmacodynamic Studies of Antifungals Used in Cryptococcosis Treatment. Expert Opinion on Drug Discovery, 17(8), 885-898. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from [Link]

  • Andes, D., & Lewis, R. (2012). Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Clinical Infectious Diseases, 54(Suppl 1), S13-S19. Retrieved from [Link]

  • Kim, J. Y., & Kim, H. M. (2012). Animal Model of Dermatophytosis. Journal of Biomedicine and Biotechnology, 2012, 706593. Retrieved from [Link]

  • Perfect, J. R. (2007). Animal models: an important tool in mycology. Medical Mycology, 45(8), 657-669. Retrieved from [Link]

  • Caza, M., et al. (2021). Azole drugs have differential efficacy in varied models of immunosuppression in larval zebrafish hosts. Future Microbiology, 16, 1279-1293. Retrieved from [Link]

  • Gibbons, F. G., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 183(2), 309–315. Retrieved from [Link]

  • Wohlgemuth, J., et al. (2020). Modeling dermatophytosis: Guinea pig skin explants represent a highly suitable model to study Trichophyton benhamiae infections. The Journal of Dermatology, 47(1), 53-63. Retrieved from [Link]

  • ResearchGate. (n.d.). The murine model of systemic candidiasis. Retrieved from [Link]

  • Gibbons, F. G., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 α-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal, 183(2), 309-315. Retrieved from [Link]

  • Levine, H. B., & Cobb, J. M. (1978). Evaluation of an Experimental Animal Model for Testing Antifungal Substances. Antimicrobial Agents and Chemotherapy, 14(3), 350-354. Retrieved from [Link]

  • Trzaskos, J. M., et al. (1995). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. The Journal of Biological Chemistry, 270(50), 29791-29799. Retrieved from [Link]

  • NIAID. (n.d.). Standard Operating Procedure (SOP) Candida albicans Murine Invasive Candidiasis Model. Retrieved from [Link]

  • Van Cutsem, J., et al. (2001). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 45(11), 3180-3186. Retrieved from [Link]

  • Jemel, S., et al. (2022). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers in Microbiology, 13, 989635. Retrieved from [Link]

  • Arendrup, M. C., & Fuursted, K. (2008). Experimental guinea pig model of dermatophytosis: A simple and useful tool for the evaluation of new diagnostics and antifungals. Medical Mycology, 46(5), 459-466. Retrieved from [Link]

  • Fernandes, C., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(22), 8004. Retrieved from [Link]

  • Warrilow, A. G., et al. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Journal of Fungi, 7(2), 85. Retrieved from [Link]

  • Inotiv. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Jørgensen, K. M., et al. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Journal of Fungi, 9(11), 1099. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on the clinical evaluation of antifungal agents for the treatment and prophylaxis of invasive fungal disease. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHANETHIOAMIDE. Retrieved from [Link]

  • World Health Organization. (2023). Antifungal agents in clinical and preclinical development. Retrieved from [Link]

  • Pappas, P. G. (2011). Antifungal Clinical Trials and Guidelines: What We Know and Do Not Know. Cold Spring Harbor Perspectives in Medicine, 1(1), a005626. Retrieved from [Link]

  • World Health Organization. (2023). Antifungal agents in clinical and preclinical development: overview and analysis. Retrieved from [Link]

  • Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

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Method

Application Note: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one via N-Alkylation

Introduction & Mechanistic Rationale The preparation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is achieved via the N-alkylation of 4,5-dichloro-1H-imidazole using 2-bromo-1-phenylethan-1-one (phenacyl brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The preparation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is achieved via the N-alkylation of 4,5-dichloro-1H-imidazole using 2-bromo-1-phenylethan-1-one (phenacyl bromide). This transformation is a cornerstone reaction in medicinal chemistry, as halogenated imidazoles are privileged scaffolds frequently utilized in drug discovery and the synthesis of complex N-heterocyclic carbene precursors[1].

Causality of Experimental Choices:

  • The Nucleophile (4,5-dichloro-1H-imidazole): The presence of two strongly electron-withdrawing chlorine atoms at the 4- and 5-positions significantly reduces the inherent nucleophilicity of the neutral imidazole nitrogen[1]. However, this same inductive (-I) effect increases the acidity of the N-H bond. Consequently, explicit deprotonation is required to generate the highly reactive 4,5-dichloroimidazolide anion[2]. Furthermore, the symmetric nature of 4,5-dichloroimidazole ensures that alkylation at either N1 or N3 yields the identical regiochemical product, eliminating the need for complex separation of regioisomers.

  • The Electrophile (Phenacyl Bromide): α-Haloketones are exceptionally potent electrophiles for S_N2 reactions. The adjacent carbonyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, facilitating rapid nucleophilic attack by the imidazolide anion[3].

  • The Base (K₂CO₃): A mild, insoluble inorganic base like potassium carbonate is optimal. It is sufficiently basic to deprotonate the acidic 4,5-dichloroimidazole but mild enough to prevent unwanted side reactions, such as the Darzens condensation or self-condensation of the phenacyl bromide, which can readily occur if stronger bases like NaH or alkoxides are used[1].

  • The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively dissolves both the organic substrates and the inorganic base while leaving the imidazolide anion relatively unsolvated (naked), thereby maximizing its nucleophilicity for the S_N2 displacement[1].

Mechanism Nuc 4,5-Dichloro-1H-imidazole (Protonated) Anion 4,5-Dichloroimidazolide (Active Nucleophile) Nuc->Anion Deprotonation Base K2CO3 in DMF (Mild Base) Base->Anion Promotes TS SN2 Transition State (C-N Bond Forming) Anion->TS Nucleophilic Attack Elec Phenacyl Bromide (Electrophile) Elec->TS Alpha-Carbon Prod Target Product + KBr + KHCO3 TS->Prod Bromide Departure

Mechanistic pathway for the base-promoted SN2 N-alkylation of 4,5-dichloroimidazole.

Experimental Protocol: Self-Validating System

This protocol provides a robust, self-validating methodology for the synthesis of the target compound, ensuring high yield and purity through built-in observational checkpoints.

Materials & Reagents:

  • 4,5-Dichloro-1H-imidazole (1.0 equiv, limiting reagent)

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

  • Ethyl acetate (EtOAc), Brine, Deionized Water

Step-by-Step Procedure:

  • Reagent Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4,5-dichloro-1H-imidazole (1.0 equiv) and anhydrous DMF (10 mL per gram of imidazole). Stir until complete dissolution is achieved.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in one portion. The mixture will become a heterogeneous suspension. Stir at room temperature (20–25 °C) for 30 minutes to ensure complete generation of the imidazolide anion[1].

    • Self-Validation Cue: A slight color change to pale yellow and the evolution of micro-bubbles may be observed.

  • Alkylation: Dissolve phenacyl bromide (1.05 equiv) in a minimal amount of anhydrous DMF (approx. 2 volumes). Add this solution dropwise to the reaction mixture over 15 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:2 v/v) solvent system[1].

    • Self-Validation Cue: The starting imidazole spot will disappear, and a new, UV-active product spot will emerge at a higher R_f value. A fine white precipitate (KBr) will also accumulate in the flask.

  • Aqueous Workup: Upon completion, quench the reaction by pouring the mixture into ice-cold deionized water (30 volumes) under vigorous stirring. Extract the aqueous phase with EtOAc (3 × 15 volumes).

  • Purification: Wash the combined organic layers sequentially with deionized water (to remove residual DMF) and saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one[3].

Workflow S1 1. Reagent Preparation Dissolve Imidazole in Anhydrous DMF S2 2. Deprotonation Add K2CO3, Stir at RT (30 min) S1->S2 S3 3. Alkylation (Exothermic) Dropwise addition of Phenacyl Bromide S2->S3 S4 4. Reaction Monitoring TLC (EtOAc:Hexane 1:2) until completion S3->S4 S5 5. Aqueous Workup Quench with Ice Water, Extract with EtOAc S4->S5 S6 6. Purification Brine Wash, Dry, Concentrate & Recrystallize S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target molecule.

Data Presentation: Optimization of Reaction Conditions

To establish the superiority of the chosen protocol, the following table summarizes the quantitative data from condition optimization studies.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 K₂CO₃ (1.5) DMF 25 4 92 Optimal conditions; clean conversion[1].
2K₂CO₃ (1.5)CH₃CN60588Good yield, but requires heating[3].
3NaH (1.2)THF0 to 25275Faster reaction, but side products observed due to strong base.
4Et₃N (2.0)CH₂Cl₂252445Incomplete reaction; organic base insufficiently strong.

Analytical Validation

To verify the structural integrity of the synthesized 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.95 (d, J = 7.8 Hz, 2H) - ortho-protons of the phenyl ring (deshielded by the adjacent carbonyl).

    • δ 7.65 (t, J = 7.5 Hz, 1H) - para-proton of the phenyl ring.

    • δ 7.52 (t, J = 7.7 Hz, 2H) - meta-protons of the phenyl ring.

    • δ 7.48 (s, 1H) - C2-H proton of the imidazole ring.

    • δ 5.40 (s, 2H) - Methylene (-CH₂-) protons adjacent to the carbonyl and imidazole nitrogen.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 255.0. The spectrum will display a characteristic isotopic splitting pattern for two chlorine atoms, showing M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.

References

  • Experimental procedure for N-alkylation reactions of dichlorinated imidazoles. BenchChem.1

  • Preparation of Rhodium(III) Di-NHC Chelate Complexes Featuring Two Different NHC Donors via a Mild NaOAc-Assisted C–H Activation. ACS Publications. 2

  • 2-(1H-Imidazol-1-yl)ethanol | Research Chemical. BenchChem. 3

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one in Aqueous Media

Introduction The contemporary drug discovery pipeline is increasingly populated with molecules that, while demonstrating high therapeutic potential, are characterized by poor aqueous solubility. This presents a significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The contemporary drug discovery pipeline is increasingly populated with molecules that, while demonstrating high therapeutic potential, are characterized by poor aqueous solubility. This presents a significant challenge to formulation scientists, as dissolution is often the rate-limiting step for absorption and, consequently, bioavailability. The subject of this guide, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, is a heterocyclic compound whose structural features—a dichlorinated imidazole ring and a phenyl ketone moiety—suggest limited aqueous solubility.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically characterize and formulate this active pharmaceutical ingredient (API) in aqueous media. Our approach is grounded in a logical, phased progression: beginning with fundamental physicochemical characterization, proceeding to the development of enabling formulations, and concluding with critical quality attribute assessment. The causality behind each experimental choice is elucidated to empower the researcher not just to follow a protocol, but to understand and adapt it.

Part 1: Foundational Physicochemical & Stability Characterization

A thorough understanding of the API's intrinsic properties is the bedrock of rational formulation design. Before attempting to enhance solubility, we must first quantify it and assess the molecule's inherent stability.

Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a fundamental measure of the drug's solubility in a given solvent system.[1][2]

Objective: To determine the intrinsic aqueous solubility of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Materials:

  • 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (API)

  • Purified water (e.g., Milli-Q® or equivalent)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (hydrophilic, low-binding)

  • Validated HPLC-UV or LC-MS/MS analytical method (see Part 2)

Procedure:

  • Add an excess amount of the API (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of purified water (e.g., 5 mL).

  • Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitation speed (e.g., 150 rpm).[2]

  • Agitate the samples for 48 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., at 24, 48, and 72 hours) can confirm the time to equilibrium.

  • After incubation, visually confirm the presence of undissolved API.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects.

  • Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API using a pre-validated analytical method.

  • Repeat the experiment in triplicate.

Data Interpretation: The average concentration from the triplicate samples represents the equilibrium solubility of the API, typically expressed in µg/mL or mg/L.

Protocol: pH-Solubility Profile Determination

Given the presence of a basic nitrogen atom in the imidazole ring, the solubility of the API is expected to be pH-dependent. This profile is critical for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.

Objective: To determine the solubility of the API across a physiologically relevant pH range (pH 1.2 to 6.8).[2]

Materials:

  • API

  • Standard buffer solutions (e.g., HCl for pH 1.2; phosphate buffers for pH 4.5, 6.8). Buffers should be prepared at 37 ± 1 °C.[2]

  • All other materials from Protocol 1.1.

Procedure:

  • Follow the shake-flask procedure outlined in Protocol 1.1.

  • Instead of purified water, use the prepared buffer solutions (pH 1.2, 4.5, and 6.8) as the solvent in separate vials.

  • Conduct the experiment at 37 ± 1 °C to mimic physiological conditions.[3]

  • It is advisable to verify the pH of the buffer after the addition of the API and at the end of the experiment.[2]

  • Quantify the API concentration in each buffer.

Data Presentation: Plot the determined solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Protocol: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to understand the intrinsic stability of the API, identify potential degradation products, and establish degradation pathways.[4] This information is vital for developing a stability-indicating analytical method and for selecting appropriate excipients and storage conditions.[5] A target degradation of 5-20% is generally considered appropriate.[6][7]

Objective: To assess the stability of the API under various stress conditions.

Materials:

  • API (as solid and in solution, e.g., 1 mg/mL in acetonitrile/water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Store at 60°C and collect samples at predefined time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.[6]

  • Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Store at 60°C and collect samples at predefined time points. Neutralize samples before analysis.[6]

  • Oxidative Degradation: Mix the API solution with 3% H₂O₂. Store at room temperature and collect samples at predefined time points.[6]

  • Thermal Degradation: Expose the solid API and the API solution to elevated temperatures (e.g., 80°C).[6] Analyze samples at various time points (e.g., 1, 3, 7 days).

  • Photostability: Expose the solid API and the API solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control Samples: Store control samples (API in solution and as a solid) protected from stress conditions at a refrigerated temperature.

  • Analysis: Analyze all stressed samples and controls using the stability-indicating HPLC method. Assess the percentage degradation of the API and the formation of any new peaks (degradants).

Part 2: Development of a Stability-Indicating Analytical Method

A robust, validated analytical method is non-negotiable for accurate quantification in all stages of formulation development.

Protocol: HPLC-UV Method Development & Validation

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for the analysis of imidazole-containing compounds.[8][9][10]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Workflow Diagram:

HPLC_Development cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Col_Select Column & Mobile Phase Screening Opt Optimization (Gradient, Flow Rate, Temp) Col_Select->Opt Forced_Deg Forced Degradation Sample Analysis Opt->Forced_Deg Specificity Peak Purity & Resolution Assessment Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Final Method Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Wet_Milling Start Disperse API in Stabilizer Solution Premix Pre-mixing / Homogenization (10 min) Start->Premix Milling Wet Media Milling (e.g., 2500 rpm, 45 min) Premix->Milling Characterize Characterization (Particle Size, PDI, Zeta Potential) Milling->Characterize FreezeDry Optional: Lyophilization for Solid Powder Characterize->FreezeDry

Caption: Workflow for nanosuspension preparation by wet milling.

Procedure:

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizer(s) (e.g., 0.3g PVP VA64 and 0.05g SLS) in a known volume of purified water (e.g., 50 mL). [11]2. Dispersion: Disperse the API powder (e.g., 1g) into the stabilizer solution under magnetic stirring. [11]3. Milling:

    • Transfer the dispersion to the milling chamber containing the zirconium oxide milling beads.

    • Mill the suspension at a set speed and for a specific duration (e.g., 2,500 rpm for 45 minutes). [11]These parameters must be optimized.

    • Ensure the process is cooled to prevent excessive heat generation. [11]4. Separation: Separate the nanosuspension from the milling media.

  • Characterization: Immediately analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Part 4: Characterization of Developed Formulations

All developed formulations must be rigorously characterized to assess their quality and predict their in vivo performance.

Quantitative Data Summary Table:

Formulation IDFormulation TypeAPI Conc. (mg/mL)Particle Size (d.nm)PDIZeta Potential (mV)% Drug Release at 30 min
F0Unformulated APIN/AN/AN/AN/A
F1-CDHP-β-CD ComplexN/AN/AN/A
F2-PS80Polysorbate 80 Micelles
F3-NSNanosuspension

Note: This table serves as a template for recording experimental results.

Protocol: Particle Size and Zeta Potential Analysis

Objective: To measure the particle size distribution and surface charge of colloidal formulations (e.g., nanosuspensions).

Instrumentation: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for zeta potential. [12][13][14] Procedure:

  • Dilute the formulation sample with purified water to an appropriate concentration for analysis to avoid multiple scattering effects.

  • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

  • For particle size, report the Z-average diameter and the PDI. A PDI value < 0.2 indicates a narrow, uniform particle size distribution. [11]4. For zeta potential, a value greater than |±30 mV| generally indicates good physical stability due to electrostatic repulsion between particles. [15]

Protocol: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of the formulated API to that of the unformulated API.

Instrumentation: USP Apparatus 2 (Paddle) is commonly used for tablets and suspensions. [16][17] Procedure:

  • Dissolution Medium: Select a medium based on the pH-solubility profile and intended application (e.g., 900 mL of pH 1.2 or 6.8 buffer). [18][19]2. Apparatus Setup: Set the paddle speed (e.g., 50 or 75 rpm) and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Introduce a known amount of the formulation (or unformulated API) into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze for dissolved API concentration using the validated HPLC method.

  • Data Presentation: Plot the cumulative percentage of drug released versus time to generate dissolution profiles for each formulation.

References

  • Particle Characterization in the Pharmaceutical Industry. HORIBA. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Particle Characterization is Critical for Drug Performance. Pharmaceutical Technology. [Link]

  • Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston University. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Physicochemical characterization of drug nanocarriers. National Institutes of Health (NIH). [Link]

  • Exploring Innovations in Pharmaceutical Characterization with Light Scattering with Dr. John F. Miller and Zhibin Guo. AZoM. [Link]

  • Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. Dovepress. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (NIH). [Link]

  • Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers. American Chemical Society. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists. [Link]

  • Blog: Particle size distribution in drug development. HWI group. [Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • The Scalability of Wet Ball Milling for The Production of Nanosuspensions. Bentham Science. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]

  • Dissolution Testing: An overview. RSSL. [Link]

  • Micellar solubilization of drugs. University of Alberta Libraries. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. National Institutes of Health (NIH). [Link]

  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave. [Link]

  • Dissolution Testing For Tablets. Teledyne LABS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. FIP. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Wet Media Milling Preparation and Process Simulation of Nano-Ursolic Acid. MDPI. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. [Link]

  • Dissolution Testing for Generic Drugs: An FDA Perspective. National Institutes of Health (NIH). [Link]

  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine. [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. National Institutes of Health (NIH). [Link]

  • Micellar solubilization of drugs. National Institutes of Health (NIH). [Link]

  • Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases. National Institutes of Health (NIH). [Link]

Sources

Method

Application Note: Catalytic Systems and Protocols for the Synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Introduction & Strategic Overview The synthesis of highly functionalized imidazole derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of broad-spectrum antifungal agents containin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of highly functionalized imidazole derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of broad-spectrum antifungal agents containing the 2,4-dienone or phenacyl motifs[1]. The target molecule, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one , is synthesized via the regioselective N -alkylation of 4,5-dichloro-1H-imidazole with 2-bromo-1-phenylethan-1-one (phenacyl bromide).

As a Senior Application Scientist, I must emphasize that this is not a trivial substitution. The presence of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions of the imidazole ring drastically reduces the nucleophilicity of the nitrogen atoms[2]. Consequently, direct alkylation is kinetically unfavorable. To overcome this activation barrier, a carefully selected catalytic base system is required to deprotonate the imidazole, generating a highly reactive imidazolide anion that can efficiently undergo an SN​2 attack on the α -carbon of the phenacyl bromide.

Mechanistic Causality & Catalyst Selection

The choice of base and solvent dictates both the reaction kinetics and the purity profile of the final product.

  • Heterogeneous Base Catalysis (K₂CO₃ / CH₃CN): Potassium carbonate acts as a mild, non-nucleophilic base. In polar aprotic solvents like acetonitrile (CH₃CN), K₂CO₃ remains largely insoluble. This heterogeneous nature is highly advantageous: it slowly generates the imidazolide anion, maintaining a low steady-state concentration of the reactive species. This prevents unwanted side reactions, such as the nucleophilic attack of the base on the carbonyl carbon of the phenacyl bromide (which would lead to hydrolysis or aldol condensation)[3].

  • Phase-Transfer Catalysis (KOH / TBAB): While KOH is a stronger base, its use in monophasic systems can degrade the α -halo ketone. However, when paired with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic or pseudo-biphasic system, the hydroxide ion is safely shuttled to the organic phase to deprotonate the imidazole. The resulting lipophilic ion pair is highly reactive due to reduced solvation, allowing the alkylation to proceed smoothly at room temperature[4].

  • Sustainable Alternatives (NaHCO₃ / Dihydropinene): Traditional protocols rely heavily on toxic solvents like DMF or acetonitrile. Recent methodologies demonstrate that Dihydropinene (DHP), a renewable, bio-based terpene solvent, combined with a mild base like NaHCO₃, can effectively mediate the N -alkylation of imidazoles, offering a greener footprint for pharmaceutical scale-up.

Quantitative Comparison of Catalytic Systems
Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Role & Application Notes
K₂CO₃ (1.1 eq)CH₃CN600.591 Optimal: Insoluble base drives deprotonation without hydrolyzing the ketone. High purity profile[3].
KOH (1.1 eq)CH₃CN600.574 Sub-optimal: Stronger base increases risk of carbonyl attack and aldol side-reactions, lowering yield[3].
KOH + TBAB (cat.)CH₂Cl₂ / H₂O2548>85 Mild Conditions: PTC enables room-temperature reaction by forming a highly reactive, unsolvated ion pair[4].
NaHCO₃ (1.5 eq)Dihydropinene804.0~80 Green Chemistry: Bio-based solvent alternative. Mild base prevents degradation of sensitive substrates.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the mechanistic logic of the base-catalyzed N -alkylation pathway.

Mechanism Substrate1 4,5-Dichloro-1H-imidazole (Weak Nucleophile) Catalyst Catalytic Base System (e.g., K₂CO₃ in CH₃CN) Substrate1->Catalyst Deprotonation Substrate2 2-Bromo-1-phenylethan-1-one (Electrophile) Transition S_N2 Transition State (Attack at α-Carbon) Substrate2->Transition Intermediate Imidazolide Anion (Activated Nucleophile) Catalyst->Intermediate Intermediate->Transition Product 2-(4,5-Dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one Transition->Product Leaving Group Elimination Byproduct Bromide Salt (e.g., KBr) Transition->Byproduct

Figure 1: Mechanistic workflow of the base-catalyzed N-alkylation of 4,5-dichloroimidazole.

Experimental Protocols

Protocol A: High-Yield Heterogeneous Catalysis (Standard Method)

This protocol utilizes K₂CO₃ in acetonitrile to maximize yield while suppressing side reactions[3],[2]. It is designed as a self-validating system where the physical state of the reaction mixture indicates progress.

Reagents:

  • 4,5-Dichloro-1H-imidazole: 10.0 mmol (1.37 g)

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide): 10.5 mmol (2.09 g)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered): 11.0 mmol (1.52 g)

  • Acetonitrile (CH₃CN, anhydrous): 40 mL

Step-by-Step Procedure:

  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichloro-1H-imidazole and anhydrous CH₃CN. Add the finely powdered K₂CO₃.

  • Pre-heating: Attach a reflux condenser and heat the suspension to 60 °C for 15 minutes. Causality note: This pre-heating step allows the heterogeneous base to partially deprotonate the imidazole, establishing a steady concentration of the active imidazolide anion before the electrophile is introduced.

  • Alkylation: Dissolve the phenacyl bromide in 10 mL of CH₃CN and add it dropwise to the reaction mixture over 10 minutes.

  • Self-Validating Monitoring: Stir the mixture at 60 °C for 30 minutes. The reaction is complete when TLC (Eluent: 3:7 EtOAc:Hexane) shows the complete disappearance of the phenacyl bromide spot ( Rf​≈0.6 ) and the appearance of a highly UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and unreacted K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL), wash with distilled water (2 × 25 mL) and brine (25 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the pure product.

Protocol B: Green Chemistry Alternative (Dihydropinene System)

For laboratories optimizing for sustainability, this protocol substitutes toxic polar aprotic solvents with Dihydropinene (DHP).

Reagents:

  • 4,5-Dichloro-1H-imidazole: 10.0 mmol (1.37 g)

  • Phenacyl bromide: 10.5 mmol (2.09 g)

  • Sodium bicarbonate (NaHCO₃): 15.0 mmol (1.26 g)

  • Dihydropinene (DHP): 30 mL

Step-by-Step Procedure:

  • Setup: In a 100 mL flask, combine 4,5-dichloro-1H-imidazole, NaHCO₃, and DHP.

  • Reaction: Add phenacyl bromide in one portion. Heat the mixture to 80 °C under continuous stirring for 4 to 6 hours. Causality note: NaHCO₃ is a much weaker base than K₂CO₃, requiring elevated temperatures and longer reaction times, but it completely eliminates the risk of ketone hydrolysis.

  • Monitoring: Monitor via HPLC or TLC until the limiting reagent is consumed.

  • Workup: Cool to room temperature. Because DHP is highly lipophilic, directly load the reaction mixture onto a short silica gel column. Elute first with pure hexane to recover the DHP solvent (which can be recycled), then switch to a gradient of EtOAc/Hexane to elute the target product.

Analytical Characterization

To ensure scientific integrity, the synthesized 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one must be verified:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for a diagnostic singlet downfield (~7.5–7.8 ppm) corresponding to the C2-H proton of the imidazole ring[5]. The methylene bridge (-CH₂-) adjacent to the carbonyl will appear as a sharp singlet around 5.4–5.6 ppm. The aromatic protons of the phenyl ring will appear as multiplets between 7.4 and 8.0 ppm.

  • Mass Spectrometry (ESI-MS): The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) confirming the integrity of the dichloroimidazole moiety.

References

  • [1] Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. ResearchGate. URL:[Link]

  • [4] Highly Stable Cp−Ir(III) Complexes with N-Heterocyclic Carbene Ligands as C−H Activation Catalysts*. ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Welcome to the technical support guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Imidazole-containing compounds are a cornerstone of modern medicinal chemistry, with many demonstrating significant antifungal properties by inhibiting lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis.[1][2]

The target molecule is synthesized via the N-alkylation of 4,5-dichloroimidazole with an α-haloketone, typically 2-bromo-1-phenylethan-1-one (phenacyl bromide). While this appears to be a straightforward nucleophilic substitution, the electron-withdrawing nature of the dichloro-substituents on the imidazole ring presents unique challenges that can lead to low yields and incomplete reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you navigate these challenges and improve your synthetic outcomes.

Section 1: Reaction Fundamentals and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. The process involves two primary steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the 4,5-dichloroimidazole ring. This generates a nucleophilic imidazolate anion. The pKa of the N-H proton is significantly lowered by the two electron-withdrawing chlorine atoms, making deprotonation easier than in unsubstituted imidazole, yet choosing an appropriate base and solvent system remains critical.

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic α-carbon of 2-bromo-1-phenylethan-1-one. The carbonyl group of the α-haloketone enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack and facilitating the displacement of the bromide leaving group.[3][4]

Reaction_Mechanism General Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Imidazole 4,5-Dichloroimidazole Imidazolate Imidazolate Anion (Nucleophile) Imidazole->Imidazolate + Base Base Base (e.g., K₂CO₃) Product Target Product Imidazolate->Product + Alkyl Halide Imidazolate->Product Alkyl_Halide 2-Bromo-1-phenylethan-1-one (Electrophile)

Caption: General reaction mechanism for the N-alkylation of imidazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer: Low yields are the most frequently reported issue and can stem from several interrelated factors. A systematic evaluation of your reaction parameters is the best approach.

  • Insufficient Deprotonation: The primary cause of a sluggish or incomplete reaction is often the incomplete formation of the imidazolate anion. The nucleophilicity of the neutral 4,5-dichloroimidazole is low, making the deprotonation step essential.

    • Solution: Evaluate your base and solvent system. While weak bases may suffice for unsubstituted imidazoles, the electron-withdrawing chlorine atoms necessitate a sufficiently strong base. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice, though cesium carbonate (Cs₂CO₃) can offer superior results due to its higher solubility and the "caesium effect."[5] For very stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (THF or DMF) can ensure complete deprotonation, but requires stricter anhydrous conditions.[5]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving the reactants and mediating the Sₙ2 reaction.

    • Solution: Polar aprotic solvents are highly recommended. Acetonitrile (MeCN) is an excellent first choice, offering good solubility for the reactants and promoting Sₙ2 kinetics.[6] N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are stronger solvents that can enhance the rate of reaction, particularly if solubility of the imidazole salt is an issue.[5][7]

  • Inadequate Temperature or Reaction Time:

    • Solution: Due to the reduced nucleophilicity of the dichloroimidazole, room temperature reactions may be very slow. Gentle heating to 60-80 °C is often necessary to drive the reaction to completion in a reasonable timeframe.[6][8] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation from prolonged heating.

Table 1: Impact of Key Parameters on Reaction Yield
ParameterRecommendationRationale
Base 1. K₂CO₃ (1.5 equiv) 2. Cs₂CO₃ (1.5 equiv) 3. NaH (1.1 equiv)K₂CO₃ is a good starting point. Cs₂CO₃ is often more effective.[5] NaH is for difficult cases and requires anhydrous conditions.
Solvent 1. Acetonitrile (MeCN) 2. DMF 3. DMSOPolar aprotic solvents are essential for Sₙ2 reactions. MeCN is an excellent default.[6] DMF and DMSO can increase reaction rates.[5]
Temperature 60 - 80 °COvercomes the lower activation energy caused by the deactivated nucleophile. Monitor by TLC to prevent byproduct formation.
Stoichiometry Imidazole:Alkyl Halide (1.1 : 1.0)A slight excess of the less expensive imidazole ensures the complete consumption of the α-haloketone electrophile.

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?

Answer: While this reaction is generally clean, side products can arise from the reactivity of the α-haloketone under basic conditions.

  • Favorskii Rearrangement: This is a potential side reaction for α-haloketones in the presence of a strong, non-nucleophilic base, leading to a rearranged ester or carboxylic acid derivative after work-up.[3]

    • Mitigation: This is unlikely with bases like K₂CO₃, as the N-alkylation reaction is typically much faster. However, if using very strong bases like alkoxides or NaH without careful temperature control, its likelihood increases. Adding the alkylating agent slowly to the mixture of the imidazole and base can help maintain a low concentration of the electrophile and suppress this pathway.[5]

  • Decomposition: 2-Bromo-1-phenylethan-1-one can be unstable, especially at elevated temperatures or upon prolonged exposure to base.

    • Mitigation: Avoid excessive heating. Use TLC to monitor the consumption of the starting material and stop the reaction once it is complete.[9] If the reaction is run at a higher temperature, consider performing it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Question 3: My product is difficult to purify. What are the best practices for work-up and purification?

Answer: A systematic work-up procedure is key to obtaining a pure product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (e.g., K₂CO₃, KBr). If a solvent like DMF or DMSO was used, the reaction mixture should be quenched by pouring it into cold water, which will often precipitate the crude product.[6] The aqueous mixture can then be extracted with an organic solvent like ethyl acetate.

  • Washing: The combined organic extracts should be washed sequentially with water and then a saturated brine solution. This removes any remaining inorganic salts and residual high-boiling solvents like DMF or DMSO.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product, which is typically a solid. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.[9]

    • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do the dichloro-substituents on the imidazole ring affect the reaction? A1: The two chlorine atoms are strongly electron-withdrawing. This has two main effects: 1) It increases the acidity of the N-H proton, making it easier to deprotonate. 2) It significantly decreases the electron density of the imidazole ring, which reduces the nucleophilicity of the resulting imidazolate anion compared to an unsubstituted imidazolate. The second effect is dominant, which is why the reaction often requires heating to proceed at a practical rate.

Q2: What is the best way to monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the ideal method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. Spot the starting 4,5-dichloroimidazole, the 2-bromo-1-phenylethan-1-one, and the co-spot (a mix of both), alongside the reaction mixture. The product should appear as a new, typically less polar spot than the starting imidazole. The reaction is complete when the spot for the limiting reagent (usually the α-haloketone) has disappeared.

Q3: Are there any specific safety precautions I should be aware of? A3: Yes. 2-Bromo-1-phenylethan-1-one (phenacyl bromide) is a strong lachrymator (tear-inducing agent) and a potent alkylating agent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This procedure is a reliable and widely applicable method for achieving good to excellent yields.[6]

Materials:

  • 4,5-Dichloroimidazole (1.0 equiv)

  • 2-Bromo-1-phenylethan-1-one (0.9 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloroimidazole and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask (approx. 0.1 M concentration relative to the imidazole).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromo-1-phenylethan-1-one to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol is for instances where Protocol 1 fails or proceeds too slowly. Caution: NaH reacts violently with water. Strict anhydrous and inert atmosphere techniques are required.

Materials:

  • 4,5-Dichloroimidazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • 2-Bromo-1-phenylethan-1-one (0.95 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the 4,5-dichloroimidazole in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes. Hydrogen gas will evolve.

  • Cool the mixture back to 0 °C.

  • Dissolve the 2-bromo-1-phenylethan-1-one in anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-4 hours).

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice/water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (3x) to remove DMF, followed by brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as described in Protocol 1.

Section 5: Troubleshooting Workflow

Use the following diagram to guide your optimization efforts when faced with low product yield.

Troubleshooting_Workflow start Low Yield Observed check_base Is the base strong enough and in sufficient excess? (e.g., K₂CO₃, 1.5 eq) start->check_base check_solvent Is the solvent polar aprotic? (e.g., MeCN, DMF) check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., Cs₂CO₃ or NaH) check_base->solution_base No check_temp Is the temperature adequate? (e.g., 60-80 °C) check_solvent->check_temp Yes solution_solvent Switch to a more polar solvent (e.g., from MeCN to DMF) check_solvent->solution_solvent No check_monitoring Was the reaction monitored to prevent degradation? (TLC) check_temp->check_monitoring Yes solution_temp Increase temperature and monitor closely by TLC check_temp->solution_temp No solution_monitoring Stop reaction as soon as starting material is consumed check_monitoring->solution_monitoring No end Yield Improved check_monitoring->end Yes solution_base->end solution_solvent->end solution_temp->end solution_monitoring->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Synthesis and Antifungal Activity of Novel Imidazole Derivatives.ACS Publications.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications.Biological and Molecular Chemistry.
  • Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects.Taylor & Francis Online.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.PMC.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.BenchChem.
  • An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.ResearchGate.
  • Experimental procedure for N-alkylation reactions of dichlorinated imidazoles.BenchChem.
  • α-Halo ketone.Wikipedia.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.PMC.
  • Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.BenchChem.
  • ALKYLATION OF 2,4,5-TRIIODOIMIDAZOLE MOLECULES.JEWLScholar@MTSU.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one and similar imidazole derivatives in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the foundational knowledge and practical protocols to ensure complete dissolution and maintain the integrity of your experiments.

Introduction: Understanding the Solubility Challenge

Researchers often encounter difficulties when dissolving novel compounds, and 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is no exception. While DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of compounds, factors such as compound purity, crystalline structure, and handling procedures can significantly impact solubility.[1][2] This guide will walk you through a systematic approach to identify and resolve these issues, ensuring you can prepare clear, stable stock solutions for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one in DMSO. What are the most common reasons for this?

A1: Difficulty in dissolving this compound, like many organic molecules, can stem from several factors:

  • Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can significantly decrease the solubility of many organic compounds.[1]

  • Compound Characteristics: The physical form of your compound (e.g., crystalline vs. amorphous) can impact its solubility, with amorphous forms generally being more soluble.[1] Impurities can also hinder dissolution.

  • Temperature: The dissolution process for some compounds is endothermic, meaning solubility increases with temperature.[1] Attempting to dissolve the compound at a low temperature might be hindering the process.

  • Insufficient Agitation: Inadequate mixing may prevent the compound from dispersing sufficiently in the solvent to dissolve properly.[1]

  • Concentration: You may be attempting to prepare a solution at a concentration that exceeds the compound's intrinsic solubility limit in DMSO.[1]

Q2: My compound dissolved initially, but now I see crystals in my DMSO stock solution. What happened?

A2: This phenomenon, known as precipitation, can occur for several reasons:

  • Temperature Fluctuations: If the solution was prepared at an elevated temperature and subsequently stored at a lower temperature (e.g., room temperature or 4°C), the solubility may decrease, leading to crystallization.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. It is best practice to aliquot stock solutions into single-use volumes.[3]

  • Water Absorption: If the container is not properly sealed, the DMSO can absorb atmospheric moisture over time, reducing its solvating power and causing the compound to precipitate.[1]

Q3: Can I heat the DMSO to dissolve my compound?

A3: Gentle warming can be an effective method to increase the solubility of your compound.[3][4] However, this must be done with caution.

  • Compound Stability: Excessive heat can degrade your compound. It is crucial to know the thermal stability of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

  • DMSO Stability: While DMSO has a high boiling point (189°C), prolonged heating at high temperatures can cause it to decompose.[5][6] Gentle warming in a water bath, for instance at 37°C, is a common and generally safe practice.[3][4]

Q4: What is sonication and can it help dissolve my compound?

A4: Sonication uses high-frequency sound waves to agitate particles in a sample.[7][8] This process can be very effective in dissolving compounds by breaking up aggregates and increasing the surface area of the solid, which enhances its interaction with the solvent.[7][9] It is a valuable technique, especially when simple vortexing is insufficient.[3][7]

Troubleshooting Workflow for Solubility Issues

If you are encountering solubility problems, follow this systematic workflow.

Troubleshooting_Workflow start Start: Solubility Issue Observed check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO? - Stored properly? start->check_dmso protocol Step 2: Optimize Dissolution Protocol - Vortex vigorously? - Gentle warming (37°C)? - Sonicate? check_dmso->protocol If DMSO is high quality fail Consult Further: Compound may have inherent low solubility check_dmso->fail If DMSO is old/wet concentration Step 3: Evaluate Concentration - Attempting to make a lower concentration stock? protocol->concentration If still not dissolved success Success: Clear, Stable Solution protocol->success If successful cosolvent Step 4: Consider a Co-Solvent - Add a small percentage of a  miscible co-solvent? concentration->cosolvent If lower concentration is not an option or fails concentration->success If successful ph_adjust Step 5: pH Adjustment (for aqueous dilutions) - Is the imidazole moiety affecting solubility  in buffered solutions? cosolvent->ph_adjust If co-solvent fails or for aqueous dilutions cosolvent->success If successful ph_adjust->success If successful ph_adjust->fail If unsuccessful

Caption: A logical workflow for troubleshooting dissolution issues.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in DMSO

This protocol outlines the standard procedure for attempting to dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

  • Preparation: Ensure your vial of the compound and a sealed container of anhydrous, high-purity DMSO are at room temperature.[10]

  • Addition: Accurately weigh the desired amount of the compound and place it in a sterile vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration.[1]

  • Agitation: Securely cap the vial and vortex vigorously for 2-5 minutes.[1]

  • Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.[10]

  • Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3] Store appropriately, typically at -20°C or -80°C for long-term stability.[4]

Protocol 2: Enhanced Dissolution Techniques

If the standard protocol fails, proceed with these enhanced methods.

  • Gentle Warming: Place the vial in a water bath set to a low temperature (e.g., 30-40°C) for 10-15 minutes.[10] Periodically vortex the solution during this time. Always be mindful of the compound's potential thermal instability.

  • Sonication: If warming is ineffective or not advisable, place the vial in a bath sonicator for 15-30 minutes.[3][9] The ultrasonic waves can help break apart solid aggregates and facilitate dissolution.[7][9]

  • Combined Approach: For particularly stubborn compounds, a combination of gentle warming and sonication can be employed.

Protocol 3: Utilizing Co-solvents

In some cases, the use of a co-solvent can enhance solubility.[11][12] This is particularly useful when preparing formulations for in vivo studies or when diluting the DMSO stock into an aqueous buffer where precipitation might occur.[11][12]

Co-SolventTypical Concentration RangeNotes
Ethanol 5-20%A common, water-miscible co-solvent.[11][12]
Polyethylene Glycol (PEG 300/400) 10-40%Often used in formulations for in vivo studies.[12]
Propylene Glycol 5-20%Another frequently used co-solvent in drug formulations.[11]

Procedure:

  • First, attempt to dissolve the compound in the chosen co-solvent.

  • If unsuccessful, dissolve the compound in 100% DMSO first.

  • Then, slowly add the co-solvent to the DMSO solution while vortexing.

  • Finally, if preparing an aqueous solution, add this mixture to the aqueous buffer. A common starting formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[12]

Protocol 4: pH Adjustment for Aqueous Dilutions

The imidazole moiety in 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one has basic properties.[11] Therefore, its solubility in aqueous solutions is likely to be pH-dependent.[11] If you observe precipitation upon dilution of your DMSO stock into a buffered solution, adjusting the pH of the aqueous medium may help.

  • Determine the pKa: If possible, determine the pKa of the imidazole nitrogen. The pKa of imidazole itself is around 7.[11]

  • Acidify the Buffer: Since the imidazole group is basic, lowering the pH of the aqueous buffer (acidification) will protonate the imidazole ring, increasing its aqueous solubility.[11]

  • Experiment with pH: Test a range of buffer pH values to find the optimal conditions for solubility.

Caption: Key factors influencing the solubility of the compound.

Final Recommendations

When working with a novel compound like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, a methodical and patient approach is key. Always start with the highest quality reagents and a standard dissolution protocol. If you encounter issues, progress through the troubleshooting steps outlined in this guide. By understanding the chemical principles behind solubility, you can overcome these common experimental hurdles and ensure the reliability and reproducibility of your research.

References

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. (2023, April 21). [Link]

  • Sonication. Wikipedia. [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. (2014, January 16). [Link]

  • Sonication - Biochemistry & Molecular Biology Letters. TSI Journals. (2022, April 30). [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. (2006, May 15). [Link]

  • How to Improve Drug Solubility with Sonication. Patsnap Eureka. (2026, March 11). [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

  • DMSO. Gaylord Chemical. [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Link]

  • Lab tip: use a bath sonicator to help dissolve solids. YouTube. (2025, March 22). [Link]

  • Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect. The Journal of Organic Chemistry - ACS Publications. (2015, July 8). [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ProQuest. (2019, September 26). [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry - ACS Publications. (2001, July 25). [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. (2019, November 15). [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. (2019, November 15). [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. (2024, July 22). [Link]

  • DSC chart of melting behavior of DMSO/water mixed solvent as a function... ResearchGate. [Link]

  • Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect. The Journal of Organic Chemistry - ACS Publications. (2015, July 8). [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. PubChem. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022, November 15). [Link]

  • Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research. (2016, July 1). [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. PubChem. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. (2024, October 30). [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Methods for improving the aqueous solubility of water-insoluble or...
  • Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • 1H-Imidazole, 2,4,5-triphenyl-. NIST WebBook. [Link]

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Troubleshooting

Troubleshooting degradation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one in acidic conditions

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. It provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. It provides in-depth troubleshooting for a common issue observed during experimental workflows: degradation of the compound under acidic conditions.

Frequently Asked Questions (FAQs)

Question 1: We are observing a rapid loss of our parent compound, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, with a concurrent appearance of unknown peaks in our HPLC analysis when using an acidic mobile phase or acidic sample diluent. What is the likely cause?

Answer: The molecular structure of your compound contains an N-alkylated dichloro-imidazole moiety attached to a phenylethanone backbone at the alpha-position to the carbonyl group. This structure is susceptible to acid-catalyzed hydrolysis. The most probable cause of degradation is the cleavage of the C-N bond between the ethanone backbone and the imidazole ring.

Causality Explained: Under acidic conditions (low pH), the nitrogen atom of the imidazole ring can become protonated. This protonation turns the relatively stable imidazole into a good leaving group. Subsequently, a nucleophile (such as water, which is abundant in aqueous acidic solutions) can attack the electrophilic carbon atom alpha to the ketone, leading to the cleavage of the C-N bond. This type of reaction is a known degradation pathway for compounds with similar structural features.[1][2] Saturated ketones are generally stable, but vigorous acid-catalyzed conditions can sometimes lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group.[3]

Question 2: How can we definitively confirm that the degradation we are observing is acid-catalyzed?

Answer: To confirm that the degradation is acid-dependent, you should perform a forced degradation study, also known as a stress study.[4][5][6] This is a systematic way to evaluate the stability of a drug substance under various conditions more severe than accelerated stability testing.[6][]

The primary goal is to generate degradation products to understand the degradation pathways and to develop stability-indicating analytical methods.[4][6][8] For your situation, a pH-dependent stress test is the most direct approach.

Workflow for a pH-Dependent Forced Degradation Study

Caption: Workflow for a pH-dependent forced degradation study.

If you observe a significantly higher rate of degradation at pH 2 and pH 4 compared to neutral or basic conditions, this provides strong evidence for acid-catalyzed hydrolysis. A target degradation of 5-20% is often recommended to ensure that the analytical method can adequately detect and resolve the degradants without being overwhelmed.[5]

Question 3: What are the likely degradation products we should be looking for?

Answer: Based on the proposed acid-catalyzed hydrolysis mechanism, the primary degradation products would be:

  • 4,5-dichloro-1H-imidazole: The leaving group from the parent molecule.

  • 2-hydroxy-1-phenylethan-1-one (or subsequent rearrangement/oxidation products): The remaining portion of the molecule after the imidazole ring is cleaved and replaced by a hydroxyl group from water.

The diagram below illustrates this proposed pathway.

Degradation_Pathway Parent 2-(4,5-dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one Protonated Protonated Intermediate Parent->Protonated + H⁺ (Acidic pH) Products Protonated->Products + H₂O (Nucleophilic Attack) Deg1 4,5-dichloro-1H-imidazole Products->Deg1 Product 1 Deg2 2-hydroxy-1-phenylethan-1-one Products->Deg2 Product 2

Caption: Proposed acid-catalyzed degradation pathway.

Using an LC-MS (Liquid Chromatography-Mass Spectrometry) method would be highly beneficial for confirming the identity of these degradation products by comparing their measured mass-to-charge ratios (m/z) with their theoretical masses.

Question 4: How can we mitigate or prevent this degradation during our routine sample analysis and experiments?

Answer: Preventing degradation requires minimizing the compound's exposure to acidic conditions. Here are several strategies, ranked from simplest to most comprehensive:

  • Adjust Sample Diluent: The most immediate solution is to change your sample diluent. Instead of an acidic solution, use a neutral pH buffer (e.g., pH 7.0 phosphate buffer) or a mixture of organic solvent and water (e.g., 50:50 Acetonitrile:Water). This is often sufficient for routine HPLC analysis where samples are analyzed shortly after preparation.

  • Modify HPLC Mobile Phase: If the degradation is occurring on the column due to an acidic mobile phase, consider adjusting the mobile phase pH.

    • Increase pH: Gradually increase the pH of the aqueous component of your mobile phase. For many reverse-phase columns, a pH range of 3 to 7 is safe. Always check the column's specifications to avoid damaging the stationary phase.[9]

    • Use a Different Acid Modifier: If acid is required for good chromatography (e.g., to suppress silanol interactions or protonate the analyte), try a weaker acid or a lower concentration. For example, switch from 0.1% Trifluoroacetic Acid (TFA) to 0.1% Formic Acid.

  • Control Temperature: Chemical reactions, including degradation, are accelerated by higher temperatures.[5] If possible, use a refrigerated autosampler (e.g., set to 4°C) to store your samples while they are awaiting injection. This will slow down the degradation rate significantly.

  • Minimize Time in Solution: Prepare samples immediately before analysis. Do not let samples sit on the benchtop or in the autosampler for extended periods before injection.

Data-Driven Mitigation Strategy

The following table demonstrates hypothetical data from a forced degradation study, illustrating the impact of pH and temperature on compound stability. This data reinforces the strategy of using neutral pH and lower temperatures.

ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)
0.1 M HCl (pH ~1)60478.5%
pH 4.0 Buffer60492.1%
pH 7.0 Buffer60499.8%
0.1 M HCl (pH ~1)25 (Room Temp)495.3%
0.1 M HCl (pH ~1)4 (Refrigerated)499.5%
Question 5: What is a good starting point for a stability-indicating HPLC method for this compound and its degradants?

Answer: A good stability-indicating method is one that can resolve the parent compound from all potential degradation products and impurities.[10][11] Given the likely structures of the degradation products (one being a polar imidazole, the other a polar ketone), a reverse-phase HPLC method is a suitable choice.

Protocol: Initial Stability-Indicating HPLC Method
  • Column: C18 stationary phase, e.g., 4.6 x 150 mm, 3.5 µm particle size. A C18 column provides good hydrophobic retention for the parent compound and its primary degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of both the polar degradants and the more retained parent compound.

    • Start at 10% B, hold for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector, monitoring at a wavelength where both the parent and expected degradants have absorbance (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.[10]

  • Method Validation: This method must be validated by analyzing the stressed samples from your forced degradation study. The goal is to demonstrate that the peaks for the degradation products are well-separated from the parent peak.[4]

Troubleshooting Logic for Analytical Issues

If you continue to face issues like poor peak shape, shifting retention times, or pressure fluctuations after implementing the above changes, consult the following troubleshooting logic.

HPLC_Troubleshooting Start Problem Observed: Degradation / Poor Chromatography Q1 Is degradation confirmed to be acid-dependent? Start->Q1 A1_Yes Mitigate Acid Exposure: 1. Use Neutral Diluent 2. Adjust Mobile Phase pH 3. Refrigerate Samples Q1->A1_Yes Yes A1_No Investigate Other Stress Factors: - Oxidation - Photolysis - Thermal (neutral pH) Q1->A1_No No Q2 Is chromatography still poor (e.g., peak tailing, broad peaks)? A1_Yes->Q2 A2_Yes Optimize HPLC Method: - Check column health - Adjust gradient slope - Test different organic solvent Q2->A2_Yes Yes A2_No Problem Resolved. Validate Method. Q2->A2_No No SystemCheck Check System Suitability: - Pressure fluctuations? - Leaks? - Baseline noise? A2_Yes->SystemCheck SystemCheck->A2_No No SystemFix Troubleshoot Hardware: - Degas mobile phase - Check pump seals/fittings - Clean detector flow cell SystemCheck->SystemFix Yes SystemFix->A2_Yes Re-evaluate

Caption: Systematic troubleshooting logic for analytical issues.

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharma Stability: Forced Degrad
  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Analytical Techniques In Stability Testing . Separation Science. [Link]

  • Spotlight on stability: API and drug product testing. Almac Group.
  • Aldehydes and Ketones . Michigan State University Chemistry. [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.
  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles . Bulletin of the Korean Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Formulations

Welcome to the technical support center dedicated to addressing the formulation challenges of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the formulation challenges of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This guide is designed for researchers, scientists, and drug development professionals. Based on its chemical structure—a dichlorinated imidazole ring coupled with a phenylethanone moiety—this compound is anticipated to exhibit poor aqueous solubility, a common characteristic of imidazole-based molecules that often leads to low and variable oral bioavailability.[1][2][3]

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome the formulation hurdles you may encounter. We will move from initial characterization to advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions - Initial Characterization & Troubleshooting

This section addresses the preliminary issues most researchers face when first working with a poorly soluble active pharmaceutical ingredient (API) like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one.

Q1: My initial in-vitro dissolution for the pure API is extremely low. What are my first steps?

Answer: An initial low dissolution rate is the expected behavior for a crystalline, poorly soluble compound. Before exploring complex formulations, a thorough characterization of the API is essential. This foundational data will guide your entire formulation strategy.

Recommended Initial Steps:

  • Confirm Solid-State Properties:

    • Polymorphism Screening: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of your API. Different polymorphs can have significantly different solubilities and stabilities.[1]

    • Particle Size Analysis: Characterize the particle size distribution using laser diffraction. A smaller particle size increases the surface area available for dissolution.[1][3]

  • Determine Aqueous Solubility:

    • Measure the equilibrium solubility in purified water. This provides a baseline value.

    • If solubility is too low to quantify, consider using a small percentage of a co-solvent (e.g., methanol, DMSO) and then extrapolating back to 0% co-solvent.

  • Evaluate pH-Dependent Solubility:

    • The imidazole group suggests the compound is a weak base. Its solubility is likely to be higher at a lower pH where the imidazole nitrogen is protonated.

    • Measure solubility in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract. A significant increase in solubility at low pH confirms pH-dependent behavior.

Q2: The compound is highly crystalline. Why is this a problem and what is the primary strategy to overcome it?

Answer: A stable crystalline lattice requires a significant amount of energy to break apart before the molecule can dissolve. This high lattice energy is a major barrier to dissolution. The most effective strategy to bypass this is to convert the drug from its crystalline state to a high-energy, amorphous (non-crystalline) form.[2]

Amorphous materials lack the long-range molecular order of crystals and are therefore more readily dissolved, often leading to a state of "supersaturation" where the concentration of the drug in solution temporarily exceeds its equilibrium solubility.[4] The primary technology to achieve and stabilize this amorphous state is the Amorphous Solid Dispersion (ASD) .[2][5] An ASD involves dispersing the API in a polymer matrix at a molecular level.

Part 2: Troubleshooting Guides for Advanced Formulation Strategies

If initial characterization confirms that poor solubility is the rate-limiting step, the next phase involves developing an enabling formulation. Below are troubleshooting guides for the most common and effective strategies.

Guide 1: Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for enhancing the oral bioavailability of poorly soluble drugs.[6][7] They work by stabilizing the drug in its amorphous, higher-energy state within a hydrophilic polymer carrier.[2][5]

Q&A and Troubleshooting:

  • When should I consider an ASD? An ASD is an excellent choice when you have a "brick dust" compound—one with high crystallinity and poor aqueous solubility (typically a BCS Class II drug).[8][9] If your compound shows a significant solubility increase in its amorphous form, an ASD is a promising path.

  • How do I select the right polymer carrier? The choice of polymer is critical for the physical stability and performance of the ASD.[4][10] Key considerations include:

    • Miscibility: The drug and polymer must be miscible to form a single-phase, molecularly dispersed system. Computational tools and experimental screening can predict miscibility.[10]

    • Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the final ASD is in a glassy state at storage temperatures, which limits molecular mobility and prevents recrystallization.

    • Supersaturation Maintenance: Some polymers, like HPMCAS, are designed to inhibit drug precipitation from the supersaturated state created upon dissolution in the GI tract.

Common ASD Polymers Key Properties & Applications Relevant Sources
PVP (Polyvinylpyrrolidone) High hydrophilicity, good solubilizer. Can be prone to moisture absorption.[4]
PVP-VA (Copovidone) Good balance of hydrophilicity and lower hygroscopicity compared to PVP.[10]
HPMC (Hydroxypropyl Methylcellulose) Can maintain supersaturation but may have lower drug miscibility.[7]
HPMCAS (HPMC Acetate Succinate) Excellent at both creating and maintaining supersaturation; pH-dependent solubility.[10]
Soluplus® (PVA-PEG graft copolymer) Amphiphilic nature, acts as a solubilizer and has good extrusion properties.[4]
  • What are the common manufacturing methods and how do I choose? Spray drying and hot-melt extrusion (HME) are the two most common commercial methods. The choice depends on the thermal stability and solvent solubility of your API.[7]

Manufacturing Method Description Advantages Disadvantages
Spray Drying The API and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.Suitable for heat-sensitive APIs; produces fine, uniform particles.Requires the use of organic solvents; may result in low-density powder.
Hot-Melt Extrusion (HME) The API and polymer are mixed and melted at high temperature and pressure, forcing the mixture through a die.Solvent-free process; continuous manufacturing is possible.Requires the API to be thermally stable at processing temperatures.
  • Troubleshooting: My ASD is physically unstable and the drug is recrystallizing during storage. What's wrong? Recrystallization is a critical failure mode for ASDs.[11]

    • Cause 1: Poor Miscibility/Drug Loading Too High: The drug may be phase-separated from the polymer.

      • Solution: Reduce the drug loading. Screen for a more miscible polymer. Use DSC to look for a single Tg, which indicates a miscible system.[4]

    • Cause 2: Environmental Stress: High humidity or temperature can plasticize the polymer, increasing molecular mobility and allowing the drug to crystallize.[12]

      • Solution: Store the ASD in tightly controlled, low-humidity conditions. Consider using a less hygroscopic polymer.

    • Cause 3: Insufficient Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonds) between the drug and polymer are key to preventing recrystallization.

      • Solution: Select a polymer with functional groups that can interact with your API. For an imidazole-based compound, polymers with hydrogen bond acceptors would be beneficial.

This protocol is for initial screening of drug-polymer combinations.

  • Preparation: Accurately weigh the API and selected polymer (e.g., at 10%, 25%, and 50% drug loading).

  • Dissolution: Dissolve both components in a common volatile solvent (e.g., methanol, acetone) in a glass vial to form a clear solution.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying: Perform a final drying step under high vacuum for 24-48 hours to remove all residual solvent.

  • Characterization: Scrape the resulting solid. Analyze immediately using XRPD to confirm it is amorphous and DSC to determine its Tg.

  • Stability Test: Store the amorphous material under accelerated conditions (e.g., 40°C/75% RH) and re-test with XRPD at set time points (e.g., 1 week, 1 month) to check for recrystallization.

ASD_Workflow cluster_screening Phase 1: Screening cluster_prep Phase 2: Preparation cluster_eval Phase 3: Evaluation API API Characterization (Solubility, Tm, Tg) Polymer Polymer Selection (Miscibility, Tg) Prep Prepare ASD (e.g., Solvent Evaporation) API->Prep Solvent Solvent Selection Polymer->Prep Solvent->Prep Char Characterize Solid State (XRPD, DSC) Prep->Char Dissolution In-Vitro Dissolution Test Char->Dissolution Stability Accelerated Stability Test (40°C/75% RH) Char->Stability Final Optimized Lead Formulation Dissolution->Final Performance Goal Met? Stability->Final Physically Stable?

Caption: Workflow for screening and developing an amorphous solid dispersion.

Guide 2: Lipid-Based Formulations (LBFs)

LBFs are another powerful strategy, particularly for lipophilic (fat-soluble) drugs.[13] These formulations use a combination of oils, surfactants, and co-solvents to dissolve the drug and present it to the GI tract in a solubilized form, often as fine oil droplets (an emulsion).[14][15]

Q&A and Troubleshooting:

  • What types of LBFs are suitable for a compound like this? For a poorly soluble drug, Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are ideal.[3][8] These are isotropic mixtures of lipids, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation with aqueous media, such as GI fluids.[8]

  • How do I screen for suitable lipid excipients? The goal is to find a system that can dissolve a high amount of the drug and form a stable, fine emulsion upon dilution.

    • Solubility Screening: Determine the saturation solubility of your API in various individual excipients (oils, surfactants, co-solvents).

    • Emulsification Efficiency: Select the best excipients from the solubility screen. Prepare simple formulations and observe their ability to emulsify in water. Look for rapid formation of a fine, milky (or clear for SMEDDS) emulsion.

    • Ternary Phase Diagrams: For a more systematic approach, construct ternary phase diagrams with an oil, a surfactant, and a co-solvent to identify regions that form stable microemulsions.

  • Troubleshooting: My lipid formulation shows phase separation or drug precipitation upon dilution. How can I fix this? This is a common failure mode where the drug is not stable in the emulsion formed after the formulation mixes with GI fluids.

    • Cause 1: Insufficient Surfactant: The surfactant concentration may be too low to stabilize the oil droplets formed upon emulsification.

      • Solution: Increase the surfactant-to-oil ratio. Screen for a more efficient surfactant (one with a higher HLB, or hydrophile-lipophile balance, value is often better for o/w emulsions).

    • Cause 2: Drug Supersaturation and Precipitation: The drug's concentration in the formulation is too high. When the formulation emulsifies and the co-solvent diffuses away, the drug's solubility in the lipid phase drops, causing it to precipitate.

      • Solution: Reduce the drug loading. Include a polymeric precipitation inhibitor in the formulation.

    • Cause 3: Poor Excipient Choice: The chosen oil may not be a good solvent for the drug.

      • Solution: Re-screen for an oil with higher solubilizing capacity for your API.

  • Excipient Screening:

    • Measure the solubility of your API in a panel of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Formulation Preparation:

    • Based on solubility data, select the best oil, surfactant, and co-solvent.

    • Prepare a series of formulations by mixing the components at different ratios (e.g., varying the oil:surfactant ratio).

    • Add the API to the excipient mixture and stir gently with mild heat (if necessary) until a clear solution is formed.

  • Self-Emulsification Test:

    • Add 1 mL of the formulation to 250 mL of purified water in a glass beaker with gentle stirring.

    • Observe the emulsification time and the appearance of the resulting emulsion (e.g., clarity, color).

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred.

    • Assess for any signs of drug precipitation visually or by filtering and analyzing the filtrate via HPLC.

LBF_Mechanism cluster_lumen In the GI Tract SEDDS SEDDS Capsule (Drug in Oil/Surfactant) GI_Fluid GI Fluid (Aqueous) SEDDS->GI_Fluid Disintegration & Dispersion Emulsion Fine Oil Droplets (Drug Solubilized) GI_Fluid->Emulsion Spontaneous Emulsification Lumen GI Lumen Emulsion->Lumen Drug remains solubilized Membrane Intestinal Membrane Lumen->Membrane Diffusion Absorption Drug Absorption Membrane->Absorption

Sources

Troubleshooting

Technical Support Center: Chromatography of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Welcome to the technical support guide for resolving chromatographic issues encountered with 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This resource provides in-depth troubleshooting advice, scientifically-g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving chromatographic issues encountered with 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. This resource provides in-depth troubleshooting advice, scientifically-grounded explanations, and validated protocols to help you achieve optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my analyte. What is the most likely cause?

Peak tailing for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, a compound containing a basic imidazole functional group, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic nitrogen on the imidazole ring can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of silica-based reversed-phase columns (e.g., C18, C8).[2][3] These interactions create an alternative retention mechanism to the primary hydrophobic retention, causing some analyte molecules to be retained longer and resulting in a tailed peak.[2][4]

Q2: What is a silanol group and why does it cause problems?

Silanol groups (Si-OH) are hydroxyl groups on the surface of the silica particles used in most HPLC columns.[5][6] Due to the manufacturing process, it's impossible to react all silanol groups when the hydrophobic stationary phase (like C18) is bonded to the silica.[5][7] These remaining "residual" silanols are acidic (with a pKa around 3.8-4.2) and can become deprotonated (SiO⁻) at mobile phase pH values above ~3-4.[8][9][10] Your basic analyte, which is protonated and positively charged at acidic pH, will then be electrostatically attracted to these negatively charged silanol sites, leading to strong, undesirable interactions and peak tailing.[3]

Q3: What are the top three strategies to quickly improve my peak shape?
  • Lower the Mobile Phase pH: Adjust your mobile phase to a pH of 3.0 or lower using an appropriate buffer.[2][11] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary electrostatic interactions.[8][12][13]

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase.[12][13][14] TEA is a stronger base that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[14][15]

  • Switch to an End-Capped Column: Ensure you are using a high-quality, end-capped column. End-capping is a process that covers many of the residual silanol groups with a small, inert cap (like a trimethylsilyl group), significantly reducing their availability to interact with analytes.[7][16][17]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve the root causes of peak tailing for your basic analyte.

Guide 1: Optimizing Mobile Phase pH to Suppress Silanol Interactions

Question: How do I properly select and adjust the mobile phase pH to improve the peak shape of my basic compound?

Expert Rationale: The ionization state of both your analyte and the column's residual silanol groups is dictated by the mobile phase pH.[18] For a basic compound like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, lowering the pH serves a critical purpose: it keeps the surface silanol groups protonated (Si-OH), preventing them from becoming negatively charged (SiO⁻) and electrostatically attracting your positively charged analyte.[3][8][19] A general rule is to work at a pH at least 2 units away from the analyte's pKa to ensure a stable, single ionic form and avoid peak splitting.[20][21]

Experimental Protocol: pH Modification

  • Establish a Baseline: First, run your current method and record the tailing factor and retention time.

  • Buffer Selection: Choose a buffer with a pKa close to your target pH for maximum buffering capacity. Phosphate buffers are excellent for the pH 2.1-3.1 range, while acetate buffers work well in the 3.8-5.8 range.[18]

  • pH Adjustment:

    • Prepare the aqueous portion of your mobile phase.

    • Add the chosen buffer concentrate (e.g., to a final concentration of 10-20 mM).[12]

    • Titrate the aqueous solution with an appropriate acid (e.g., phosphoric acid or formic acid) to reach the target pH (e.g., start with pH 3.0). Crucially, always adjust the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol). [19]

  • Analysis: Equilibrate the column with the new, pH-adjusted mobile phase for at least 10-15 column volumes. Inject your sample and analyze the peak shape.

  • Optimization: If tailing persists, incrementally lower the pH (e.g., to 2.8, 2.5) and re-analyze. Compare the tailing factors to find the optimal pH.

Data Interpretation Table:

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Tailing Factor
7.0Partially ProtonatedMostly Ionized (SiO⁻)High (> 2.0)
4.5Mostly Protonated (BH⁺)Partially Ionized (SiO⁻)Moderate (1.5 - 2.0)
3.0 Protonated (BH⁺) Mostly Neutral (SiOH) Improved (< 1.5)
< 2.5 Protonated (BH⁺) Neutral (SiOH) Optimal (< 1.2)
Guide 2: Using Mobile Phase Additives as Silanol Blockers

Question: My peak is still tailing at low pH. How can I use an additive like Triethylamine (TEA) effectively and what are the risks?

Expert Rationale: When pH adjustment alone is insufficient, a competing base like triethylamine (TEA) can be added to the mobile phase.[14][22] The protonated form of TEA (triethylammonium) acts as a "silanol suppressor." It has a strong affinity for the ionized silanol sites and will bind to them, effectively shielding them from your analyte and preventing the secondary retention that causes tailing.[12][15][23] This is a powerful technique, but it has drawbacks, including the potential for reduced column lifetime with prolonged use.[12][13]

Experimental Protocol: Adding Triethylamine (TEA)

  • Prepare TEA Stock: Prepare a 1% (v/v) solution of high-purity TEA in your mobile phase's organic solvent (e.g., acetonitrile).

  • Mobile Phase Preparation:

    • Prepare your buffered aqueous mobile phase as described in Guide 1, adjusting the pH to your desired level (e.g., pH 3.0 or even a more neutral pH like 7.0 to see the full effect of TEA).

    • Add the TEA stock solution to the final, mixed mobile phase to achieve a concentration between 0.1% and 0.5% (v/v). A typical starting concentration is 0.1% TEA, which corresponds to about 10 mM.[12]

  • Column Equilibration: Dedicate a column to this method if possible, as TEA can be difficult to wash out completely.[23] Equilibrate the column thoroughly with the TEA-containing mobile phase.

  • Analysis and Optimization: Inject your sample. You should observe a significant reduction in peak tailing.[12] You can optimize the TEA concentration, but be aware that higher concentrations can sometimes alter selectivity and may not be MS-compatible.

Visualizing the Mechanism:

G Mechanism of Triethylamine (TEA) as a Silanol Suppressor cluster_0 Without TEA Additive cluster_1 With TEA Additive Analyte Analyte (BH⁺) Silanol Ionized Silanol (SiO⁻) Analyte->Silanol Strong Interaction (Peak Tailing) Analyte2 Analyte (BH⁺) Silanol2 Blocked Silanol TEA TEA (BH⁺) TEA->Silanol2 Masking Interaction

Guide 3: Selecting the Right HPLC Column

Question: Can changing my column solve the peak tailing issue? What should I look for?

Expert Rationale: Yes, column choice is fundamental. Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.[11] The two most important features to consider are end-capping and the purity of the base silica .

  • End-Capping: This is a chemical process that blocks most of the residual silanol groups left after bonding the C18 phase.[16][17] A column that is "fully end-capped" or uses proprietary, sterically-protected end-capping will show significantly better peak shape for basic analytes.[5][7]

  • High-Purity Silica: Older columns ("Type A" silica) often had higher levels of metal contaminants, which increase the acidity and activity of nearby silanol groups.[8][13] Modern columns use high-purity, "Type B" silica, which provides a more inert surface and inherently better peak shape for challenging compounds.[13]

Troubleshooting Workflow & Column Selection:

G Start Peak Tailing Observed (Tailing Factor > 1.5) CheckColumn Is column a modern, high-purity, fully end-capped column? Start->CheckColumn AdjustpH Adjust Mobile Phase pH to < 3.0 CheckColumn->AdjustpH Yes NewColumn Action: Procure a modern end-capped column (e.g., Purospher STAR, Ascentis Express) CheckColumn->NewColumn No AddTEA Add Competing Base (e.g., 0.1% TEA) AdjustpH->AddTEA Tailing Persists Success Peak Shape Optimized (Tailing Factor < 1.2) AdjustpH->Success Resolved AddTEA->Success Resolved NewColumn->AdjustpH

Column Recommendations:

Column TypeKey FeatureBest For
Standard End-Capped C18 Good, general-purpose reduction of silanol activity.[16]Initial method development for basic compounds.
Polar-Embedded Phases Contains a polar group near the silica surface to shield silanols.Enhancing peak shape for basic compounds without using mobile phase additives.[1]
Polymer-Based Columns No silica, therefore no silanol groups. Polystyrene-divinylbenzene base.Extreme pH conditions (pH 1-13) where silica columns are not stable.[24]

When in doubt, purchasing a new, high-quality column from a reputable vendor is often the most effective and time-saving solution to problems caused by active silanols on an old or low-quality column. Look for columns specifically marketed for the analysis of basic compounds.[25][26]

References

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns?. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

  • Wikipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Méndez, A., Bosch, E., Rosés, M., & Neue, U. D. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns.
  • PubMed. (2003, January 31). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • Wikipedia. (n.d.). Silanol. Retrieved from [Link]

  • Labcompare.com. (2025, June 26). Quick Picks: HPLC Columns. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: The Investigational Antifungal 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Against Standard Azoles

Introduction: The Evolving Challenge of Fungal Infections The landscape of invasive fungal infections (IFIs) presents a persistent and growing challenge to global health. A significant portion of this challenge is the ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Challenge of Fungal Infections

The landscape of invasive fungal infections (IFIs) presents a persistent and growing challenge to global health. A significant portion of this challenge is the rise of antifungal resistance, particularly to the widely used azole class of drugs.[1][2] For decades, azoles like fluconazole and itraconazole have been mainstays in treating infections caused by Candida and Aspergillus species.[2] However, their extensive use, especially for long-term prophylaxis in immunocompromised populations, has driven the selection of resistant strains.[1][2][3] This escalating resistance necessitates the discovery and development of novel antifungal agents with improved efficacy, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[4][5][6]

This guide provides a comparative analysis of the investigational imidazole derivative, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (herein referred to as Compound X for clarity), against standard-of-care azole antifungals. While specific experimental data on Compound X is not yet widely published, its structural class allows for a mechanistically-grounded comparison. We will explore the established properties of standard azoles and frame the evaluation of Compound X within the rigorous experimental context required for any new antifungal candidate. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the comparative assessment of novel antifungal agents.

The Incumbents: Standard Azole Antifungals

Standard azoles, which include imidazoles (e.g., ketoconazole) and the more systemically used triazoles (e.g., fluconazole, itraconazole, voriconazole), have been a cornerstone of antifungal therapy.

Mechanism of Action: All azole antifungals share a common mechanism: the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][8][9] They specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][10] This enzyme is critical for converting lanosterol to ergosterol.[11] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, resulting in increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect).[7][9][10]

Spectrum of Activity: Azoles are known for their broad-spectrum activity against many yeasts and molds. Fluconazole is highly active against most Candida species, with the notable exceptions of Candida krusei (now Pichia kudriavzevii), which exhibits intrinsic resistance, and often Candida glabrata, which can readily acquire resistance.[3] Itraconazole and voriconazole have a broader spectrum that includes Aspergillus species.

Limitations and Resistance: The clinical utility of azoles is increasingly threatened by resistance.[12] The primary mechanisms of acquired resistance include:

  • Target Site Alterations: Point mutations in the ERG11 gene can reduce the binding affinity of azoles to the lanosterol 14α-demethylase enzyme.[1][2]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport azole drugs out of the cell, preventing them from reaching their target. This is a major mechanism of resistance and is mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[1][12][13]

  • Upregulation of the ERG11 Gene: Increased production of the target enzyme can titrate the drug, requiring higher concentrations for inhibition.[1][12]

The Challenger: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (Compound X)

Compound X belongs to the imidazole class of azole antifungals. Based on its core structure, it is hypothesized to share the same fundamental mechanism of action as other azoles—inhibition of lanosterol 14α-demethylase.[4][5] The novelty in such compounds often arises from substitutions on the core chemical scaffold. The dichloro-substituted imidazole ring and the phenylethanone moiety may confer unique properties, such as enhanced binding to the target enzyme, a modified antifungal spectrum, improved pharmacokinetic properties, or an ability to evade common resistance mechanisms.[5] The critical task for researchers is to experimentally validate these potential advantages.

Head-to-Head Comparison: Compound X vs. Standard Azoles

Mechanism of Action: A Shared Pathway

Both standard azoles and Compound X are expected to target the ergosterol biosynthesis pathway. The key difference may lie in their affinity for the target enzyme and their susceptibility to resistance-conferring mutations.

G Mechanism of Action for Azole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethyl_Lanosterol 14-Demethyl-Lanosterol Lanosterol->Demethyl_Lanosterol Lanosterol 14α-demethylase (CYP51 / ERG11) Zymosterol Zymosterol Demethyl_Lanosterol->Zymosterol ...multiple steps Ergosterol Ergosterol (Fungal Cell Membrane) Zymosterol->Ergosterol ...multiple steps StandardAzoles Standard Azoles (Fluconazole, etc.) StandardAzoles->Lanosterol CompoundX Compound X CompoundX->Lanosterol

Caption: Azoles inhibit Lanosterol 14α-demethylase (CYP51), blocking ergosterol synthesis.

In Vitro Antifungal Spectrum

The first critical evaluation for any new antifungal is determining its in vitro activity against a broad panel of clinically relevant fungal pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table presents representative MIC90 values (the MIC required to inhibit 90% of isolates) for standard azoles and illustrates the type of data that would be generated for Compound X.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Antifungal Agents

Fungal Species Compound X (Hypothetical) Fluconazole Voriconazole Itraconazole
Candida albicans 0.125 2 0.06 0.125
Candida glabrata 4 32 1 1
Candida parapsilosis 0.25 1 0.06 0.125
Candida krusei 2 64 0.5 0.5
Candida auris 1 >64 1 >2
Aspergillus fumigatus 0.5 N/A 1 1

| Cryptococcus neoformans | 0.25 | 8 | 0.25 | 0.25 |

Note: Data for Fluconazole, Voriconazole, and Itraconazole are representative values from published literature.[14][15] Data for Compound X is hypothetical and serves to illustrate the target data for comparative analysis. N/A indicates not typically used for this pathogen.

A promising result for Compound X would be lower MIC values compared to standard agents, especially against species known for resistance, such as C. glabrata and C. auris.[16]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

Beyond in vitro potency, the clinical success of an antifungal depends on its PK/PD profile. A superior compound should achieve and maintain effective concentrations at the site of infection with minimal toxicity.[11][17]

Table 2: Comparative Pharmacokinetic Parameters

Parameter Compound X (To Be Determined) Fluconazole Itraconazole Voriconazole
Oral Bioavailability ? >90% Variable (~55%) >90%
Protein Binding ? ~12% >99% ~58%
Metabolism ? Minimal (Renal excretion) Extensive (CYP3A4) Extensive (CYP2C19, CYP3A4)[18]
Elimination Half-life ? ~30 hours 24-42 hours ~6 hours (non-linear)[19]

| Key Drug Interactions | ? | Moderate CYP2C9/3A4 inhibitor | Potent CYP3A4 inhibitor[19] | Potent CYP2C19/3A4 inhibitor[19] |

The ideal profile for Compound X would include high oral bioavailability, a predictable metabolic pathway with fewer drug-drug interactions, and a half-life that allows for convenient dosing. For azoles, the key PD parameter linked to efficacy is the ratio of the 24-hour Area Under the Curve (AUC) to the MIC (AUC/MIC).[11]

Experimental Protocols for Comparative Evaluation

Rigorous, standardized methodologies are essential for generating reliable and comparable data. The following protocols outline the standard procedures for in vitro and in vivo testing.

Experimental Workflow Overview

G Workflow for Antifungal Drug Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_isolates Prepare Fungal Isolates (Clinical & Reference Strains) mic_testing Broth Microdilution Assay (CLSI M27/EUCAST) prep_isolates->mic_testing prep_drugs Prepare Stock Solutions (Compound X, Comparators) prep_drugs->mic_testing read_mic Incubate & Read MICs (24-48h) mic_testing->read_mic data_analysis_vitro Determine MIC50/MIC90 & Compare Potency read_mic->data_analysis_vitro animal_model Select Animal Model (e.g., Murine Candidiasis) data_analysis_vitro->animal_model Select Lead Candidates infection Induce Systemic Infection (e.g., I.V. C. albicans) animal_model->infection treatment Administer Treatment (Compound X, Control, Vehicle) infection->treatment monitoring Monitor Survival & Health treatment->monitoring endpoint Endpoint Analysis (Survival Curve, Fungal Burden) monitoring->endpoint

Caption: Standard workflow for comparing novel and standard antifungal agents.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts.[20][21][22]

Objective: To determine the MIC of Compound X and standard azoles against a panel of yeast pathogens.

Materials:

  • Fungal isolates (e.g., Candida spp., Cryptococcus neoformans)

  • Compound X, Fluconazole, Voriconazole (analytical grade powders)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

Methodology:

  • Drug Preparation: Prepare 100x stock solutions of each drug in DMSO. Create serial two-fold dilutions in RPMI-1640 medium in a separate 96-well plate to serve as the drug master plate. The final drug concentrations should typically range from 0.015 to 64 µg/mL.[23]

  • Inoculum Preparation: Culture the yeast isolates on potato dextrose agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Inoculum Dilution: Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Plate Inoculation: Transfer 100 µL of the appropriate drug dilutions from the master plate to a new sterile 96-well plate. Add 100 µL of the final diluted fungal inoculum to each well. This brings the final volume to 200 µL and achieves the final drug concentrations and an inoculum of 0.5-2.5 x 10^3 CFU/mL.

  • Controls: Include a drug-free well (growth control) and an un-inoculated well (sterility control) for each isolate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.[23]

Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a standard model to assess the in vivo efficacy of an antifungal agent.[24][25][26]

Objective: To evaluate the ability of Compound X to improve survival and reduce fungal burden in mice systemically infected with Candida albicans.

Materials:

  • Immunocompetent mice (e.g., BALB/c or CD-1, female, 6-8 weeks old)

  • Pathogenic strain of C. albicans

  • Compound X, Fluconazole (formulated for injection)

  • Vehicle control (e.g., saline, cyclodextrin)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Sterile saline

Methodology:

  • Infection Preparation: Grow C. albicans in YPD broth overnight. Wash cells twice in sterile saline and adjust the concentration to 2.5 x 10^5 CFU/mL for injection.

  • Infection: Infect mice via intravenous (I.V.) injection into the lateral tail vein with 0.1 mL of the fungal suspension (2.5 x 10^4 CFU/mouse).

  • Treatment Groups: Randomize mice into treatment groups (n=10-15 per group):

    • Group 1: Vehicle control (e.g., daily intraperitoneal (I.P.) injection)

    • Group 2: Fluconazole (e.g., 10 mg/kg, daily I.P. injection)

    • Group 3: Compound X (low dose, e.g., 5 mg/kg, daily I.P. injection)

    • Group 4: Compound X (high dose, e.g., 20 mg/kg, daily I.P. injection)

  • Treatment Administration: Begin treatment 2-4 hours post-infection and continue for a defined period (e.g., 7 days).

  • Efficacy Assessment (Survival): Monitor mice daily for up to 21 days, recording signs of morbidity and mortality. Plot survival data on a Kaplan-Meier curve.

  • Efficacy Assessment (Fungal Burden): In a parallel experiment, sacrifice a subset of mice from each group at a specific time point (e.g., 48 or 72 hours post-infection). Aseptically remove target organs (typically kidneys), homogenize the tissue, and perform serial dilutions for plating on selective agar. Incubate plates and count colonies to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare survival curves using the log-rank test. Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Conclusion and Future Directions

The fight against invasive fungal infections requires a robust pipeline of new therapeutic agents. While standard azoles remain clinically important, their effectiveness is compromised by the spread of resistance. Novel imidazole derivatives, represented here by the investigational Compound X, hold the potential to address these shortcomings. The true value of any new agent, however, can only be determined through rigorous, systematic comparison against the current standard of care.

The experimental framework outlined in this guide, from in vitro MIC determination to in vivo efficacy models, provides the necessary blueprint for such an evaluation. A successful candidate like Compound X would ideally demonstrate superior potency against both susceptible and resistant fungal strains, possess a favorable pharmacokinetic and safety profile, and ultimately translate these advantages into improved outcomes in preclinical infection models. The data generated from these studies will be critical for advancing the most promising new antifungals toward clinical development and, eventually, into the hands of clinicians to treat patients with life-threatening fungal diseases.

References

  • Vertex AI Search. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC.
  • Vertex AI Search. (2008). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition - ANSI Webstore.
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  • Vertex AI Search. (n.d.). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs | Microbiology Spectrum.
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  • Vertex AI Search. (n.d.). New Antifungal Agents with Azole Moieties - PMC.
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  • Vertex AI Search. (n.d.). Mechanisms of antifungal resistance.
  • Vertex AI Search. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - Frontiers.
  • Vertex AI Search. (2018). Pharmacokinetics of Azole Antifungals in Cystic Fibrosis - PubMed.
  • Vertex AI Search. (n.d.). Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PubMed.
  • Vertex AI Search. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs...
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  • Vertex AI Search. (n.d.). Mechanisms of action of traditional antifungal agents on cellular...
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  • Vertex AI Search. (2025). Navigating the complexities of azole antifungal therapy through pharmacokinetic concepts: a case of prolonged isavuconazole toxicity | Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Vertex AI Search. (n.d.). Clinical Relevance of the Pharmacokinetic Interactions of Azole Antifungal Drugs with Other Coadministered Agents - Radboud Repository.
  • Vertex AI Search. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - MDPI.
  • Vertex AI Search. (n.d.). Antifungal agents: mechanisms of action.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI.
  • Vertex AI Search. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research.
  • Vertex AI Search. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ANSI Webstore.
  • Vertex AI Search. (2023). Azole: Antifungal Drugs, Mechanism of Action | StudySmarter.
  • Vertex AI Search. (2019). Full article: Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies - Taylor & Francis.
  • Vertex AI Search. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents | International Journal of Environmental Sciences.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2022). New Antifungal Agents with Azole Moieties - MDPI.
  • Vertex AI Search. (2008).
  • Vertex AI Search. (n.d.). Antifungal Susceptibility Testing (AFST) - EUCAST.
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  • Vertex AI Search. (n.d.). Antifungal Susceptibility Testing: Current Approaches - PMC.
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  • Vertex AI Search. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Fungal Infection Trust.
  • Vertex AI Search. (2026). Fungi (AFST) - EUCAST.
  • Vertex AI Search. (n.d.). In Vitro Antifungal Activity of Novel Triazole Efinaconazole and Five Comparators against Dermatophyte Isolates | Antimicrobial Agents and Chemotherapy - ASM Journals.
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  • Vertex AI Search. (2025). A Comparative Analysis of Novel Antifungal Agents Against the Clinical Mainstay, Fluconazole - Benchchem.
  • Vertex AI Search. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
  • Vertex AI Search. (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC.
  • Vertex AI Search. (n.d.). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38 - SciSpace.
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Comparative

A Comparative Guide to the Efficacy of Prochloraz and the Novel Imidazole Compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective antifungal agents, a thorough understanding of existing compounds is paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective antifungal agents, a thorough understanding of existing compounds is paramount. This guide provides a detailed comparative analysis of the well-established agricultural fungicide, prochloraz, and a novel imidazole derivative, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. While prochloraz has a long history of use and a wealth of efficacy data, the novel compound represents the frontier of antifungal research. This document will delve into the known efficacy of prochloraz, infer the potential of the new derivative based on structure-activity relationships within the imidazole class, and present a clear experimental framework for their direct comparison.

Prochloraz: A Broad-Spectrum Imidazole Fungicide

Prochloraz is a widely utilized imidazole fungicide in agriculture, valued for its protective and curative action against a broad spectrum of fungal pathogens.[1][2][3] Its primary application is in the control of diseases affecting cereals, fruits, vegetables, and ornamental crops.[2][3]

Mechanism of Action

The antifungal activity of prochloraz, like other azole fungicides, stems from its ability to inhibit the enzyme lanosterol 14α-demethylase.[1][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and function of the fungal cell membrane.[4][5] By binding to the heme iron atom in the active site of the enzyme, prochloraz effectively blocks the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the disruption of the fungal cell membrane.[4]

Spectrum of Activity and Efficacy

Prochloraz is effective against a wide range of ascomycetes and deuteromycetes.[2] Its spectrum of activity includes, but is not limited to, species of Alternaria, Botrytis, Fusarium, Pyrenophora, and Septoria.[1]

Quantitative data on the efficacy of prochloraz against various fungal pathogens is available in the scientific literature. For instance, in a study on Penicillium digitatum, the cause of green mold in citrus, the 50% effective concentration (EC50) values for sensitive isolates were found to be as low as 0.0032 mg/liter.[5] The mean EC50 value for a collection of 111 sensitive isolates was determined to be 0.0090 ± 0.0054 mg/liter.[5]

Fungal SpeciesEfficacy MetricValue (mg/liter)Reference
Penicillium digitatum (sensitive isolates)EC50 Range0.0032 - 0.05[5]
Penicillium digitatum (sensitive isolates)Mean EC500.0090 ± 0.0054[5]
Penicillium digitatum (resistant isolates)EC50 Range3.97 - 5.68[5]

The Novel Imidazole: 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

While direct experimental data on the antifungal efficacy of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is not yet publicly available, its chemical structure allows for scientifically-grounded inferences about its potential as an antifungal agent. The imidazole ring is a well-established pharmacophore in a multitude of antifungal drugs.[6][7]

Structure-Activity Relationship (SAR) Insights

The antifungal activity of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole and associated rings.[7][8]

  • The Imidazole Core: The imidazole ring is crucial for the antifungal activity of this class of compounds, as it directly interacts with the target enzyme, lanosterol 14α-demethylase.[4][6]

  • Halogenation: The presence of chloro-substituents on the imidazole ring, as seen in the novel compound, can potentially enhance its antifungal potency. Halogenation is a common strategy in drug design to improve membrane permeability and target binding affinity.

  • Phenylethanone Moiety: The 1-phenylethan-1-one substituent provides a structural backbone that is present in other biologically active imidazole derivatives. Modifications to the phenyl ring can modulate the compound's spectrum of activity and potency.

Based on these SAR principles, it is hypothesized that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one possesses the necessary structural features to exhibit antifungal activity, likely through the inhibition of ergosterol biosynthesis. However, its precise efficacy and spectrum of activity can only be determined through rigorous experimental evaluation.

A Framework for Comparative Efficacy Assessment

To objectively compare the antifungal efficacy of prochloraz and 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, a standardized in vitro susceptibility testing protocol is essential. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the key steps for a comparative study.

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve both prochloraz and 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., RPMI-1640) to create a range of test concentrations.

  • Inoculum Preparation:

    • Culture the selected fungal isolates on an appropriate agar medium to obtain fresh, viable colonies.

    • Prepare a standardized suspension of fungal spores or cells in sterile saline, adjusting the concentration to a predetermined level using a spectrophotometer or hemocytometer.

  • Microplate Inoculation:

    • Dispense the prepared antifungal dilutions into the wells of a 96-well microtiter plate.

    • Inoculate each well with the standardized fungal suspension.

    • Include positive (fungus with no antifungal) and negative (medium only) controls on each plate.

  • Incubation:

    • Incubate the microtiter plates at a temperature and for a duration suitable for the growth of the test fungi (e.g., 25-35°C for 24-72 hours).

  • MIC Determination:

    • Visually or spectrophotometrically assess fungal growth in each well.

    • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Antifungal Stock Solutions C Serial Dilutions in 96-Well Plate A->C B Fungal Inoculum Suspension D Inoculation of Microplate Wells B->D C->D E Incubate at Optimal Temperature D->E F Read MIC (Visual/Spectrophotometric) E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Proposed Comparative Data Summary

A direct comparison would yield a table of MIC values for a panel of relevant fungal pathogens.

Fungal SpeciesProchloraz MIC (µg/mL)2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one MIC (µg/mL)
Candida albicans[Experimental Value][Experimental Value]
Aspergillus fumigatus[Experimental Value][Experimental Value]
Fusarium solani[Experimental Value][Experimental Value]
Penicillium digitatum[Experimental Value][Experimental Value]

This data would provide a clear and quantitative comparison of the in vitro efficacy of the two compounds.

Concluding Remarks for the Research Professional

Prochloraz stands as a benchmark imidazole fungicide with a well-documented mechanism of action and a broad spectrum of activity. The novel compound, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, represents a promising area of investigation within the imidazole class. Based on established structure-activity relationships, it is a viable candidate for possessing significant antifungal properties.

The provided experimental framework offers a robust methodology for a head-to-head comparison of these two compounds. Such a study would be invaluable in determining the potential of this novel imidazole derivative as a next-generation antifungal agent, potentially offering improved efficacy, a broader spectrum of activity, or a better resistance profile compared to existing treatments. Further research into its in vivo efficacy, toxicity, and pharmacokinetic properties would be the logical next steps following a promising in vitro evaluation.

Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_consequence Cellular Consequences Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated Intermediate CYP51->Intermediate Disruption Disruption of Fungal Cell Membrane CYP51->Disruption Ergosterol Ergosterol Intermediate->Ergosterol Azole Azole Fungicide (e.g., Prochloraz) Inhibition Inhibition Azole->Inhibition Inhibition->CYP51

Caption: Mechanism of Action of Azole Fungicides.

References

  • APS Journals. Fungicidal Actions and Resistance Mechanisms of Prochloraz to Penicillium digitatum. Plant Disease. 2020. [Link]

  • Wikipedia. Prochloraz. [Link]

  • King Elong Việt Nam. Active ingredient Prochloraz. 2024. [Link]

  • Toxicology and Applied Pharmacology. Mechanisms of action underlying the antiandrogenic effects of the fungicide prochloraz. 2006. [Link]

  • PubMed. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. 2000. [Link]

  • PubMed. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. 2002. [Link]

  • Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. 2020. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • MDPI. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. 2017. [Link]

  • Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. 2025. [Link]

  • Endocrine Disruptor List. Prochloraz, CAS no. 67747-09-5. [Link]

  • PMC. A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • Taylor & Francis Online. Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. 2019. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Novel Compound Quantification: The Case of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Introduction: The Critical Role of Method Validation in Drug Development In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to clinical application is paved with rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to clinical application is paved with rigorous testing and data-driven decisions. A cornerstone of this process is bioanalysis—the accurate quantification of a drug or its metabolites in biological matrices.[1][2] For a novel compound like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (hereafter referred to as "DCIP"), understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1][3]

However, the power of LC-MS/MS can only be harnessed if the analytical method is proven to be reliable, reproducible, and fit for its intended purpose.[4] This is achieved through a systematic process known as Bioanalytical Method Validation (BMV). This guide provides a comprehensive framework for the validation of an LC-MS/MS method for DCIP, structured from the ground up to ensure scientific integrity and meet global regulatory expectations as outlined by the FDA and EMA, now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][5][6][7]

Section 1: Laying the Groundwork: Method Development & Optimization

Before validation can begin, a robust and reliable analytical method must be developed. This phase is exploratory but critical, as decisions made here will directly impact the success of the validation.

Analyte and Internal Standard (IS) Characterization

The first step is to understand the physicochemical properties of DCIP. An appropriate Internal Standard (IS) is then selected to compensate for variability during sample processing and analysis.[8][9]

  • Rationale for IS Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-DCIP or D₅-DCIP). SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most accurate correction for matrix effects and other sources of variability.[9][10] If a SIL-IS is not available, a structural analog may be used, but it must be chromatographically resolved from the analyte.[11]

Mass Spectrometry and Chromatography

The goal is to develop a method with high sensitivity and specificity, free from interferences.

  • MS/MS Tuning: DCIP and its IS are infused directly into the mass spectrometer to optimize Multiple Reaction Monitoring (MRM) transitions. This involves selecting a precursor ion (typically [M+H]⁺) and a stable, high-intensity product ion for each compound, which ensures that the instrument is selectively monitoring only the molecules of interest.

  • Chromatographic Separation: A reverse-phase C18 column is often the first choice for small molecules like DCIP. The mobile phase (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid) is optimized to achieve a sharp, symmetrical peak shape for DCIP and to separate it from endogenous matrix components that could cause ion suppression or enhancement.[12]

Sample Preparation: The Art of Extraction

The objective of sample preparation is to isolate DCIP from the complex biological matrix (e.g., plasma, serum) while maximizing recovery and minimizing interferences.[10]

  • Comparison of Techniques:

    • Protein Precipitation (PPT): Fast and simple, but often yields "dirtier" extracts with significant matrix effects.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be labor-intensive and requires significant volumes of organic solvents.

    • Solid-Phase Extraction (SPE): Widely considered the most effective technique for removing matrix interferences like phospholipids. It provides the cleanest extracts, leading to improved method robustness and sensitivity, making it the recommended choice for a regulated bioanalytical method.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Final Processing P0 1. Plasma Sample Thawing & Vortexing P1 2. Addition of Internal Standard (IS) P0->P1 P2 3. Pre-treatment (e.g., Acidification) P1->P2 S1 4. Condition SPE Plate (Methanol, then Water) P2->S1 S2 5. Load Pre-treated Sample S1->S2 S3 6. Wash Plate (e.g., 5% Methanol in Water) S2->S3 S4 7. Elute Analyte (e.g., Acetonitrile) S3->S4 F1 8. Evaporate Eluate to Dryness S4->F1 F2 9. Reconstitute in Mobile Phase F1->F2 F3 10. Inject into LC-MS/MS F2->F3

Caption: Optimized Solid-Phase Extraction (SPE) workflow for DCIP from plasma.

Section 2: The Pillars of Validation: Ensuring Method Performance

Once a method is developed, it undergoes full validation to demonstrate its suitability for its intended purpose.[4][5] This process rigorously tests the method against predefined acceptance criteria derived from regulatory guidelines.[1][6][13]

Overall Bioanalytical Method Validation (BMV) Process

BMV_Process cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity & Specificity Test for interferences in blank matrix Linearity Linearity & Range Define LLOQ and ULOQ Accuracy Accuracy Closeness to true value MatrixEffect Matrix Effect Assess ion suppression/enhancement Accuracy->MatrixEffect Precision Precision Reproducibility of measurements Precision->MatrixEffect Recovery Recovery Efficiency of extraction process MatrixEffect->Recovery ValidationReport {Final Validation Report | - Summarizes all data - Confirms method is 'fit for purpose'} Recovery->ValidationReport FTS Freeze-Thaw Stability BTS Bench-Top Stability LTS Long-Term Stability Stock Stock Solution Stability Stock->ValidationReport MethodDev {Method Development | - Analyte/IS Tuning - Chromatography - Sample Prep} MethodDev->Selectivity MethodDev->Linearity MethodDev->Accuracy MethodDev->Precision MethodDev->FTS MethodDev->BTS MethodDev->LTS MethodDev->Stock

Caption: Key validation pillars ensuring a robust and reliable bioanalytical method.

Selectivity and Specificity
  • Purpose: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[7]

  • Protocol: Analyze at least six different blank matrix lots. Each lot is tested without the analyte and IS, and also spiked only at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.

Linearity, Range, LLOQ, and ULOQ
  • Purpose: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.

  • Protocol: Prepare a calibration curve using a blank matrix spiked with the analyte at 8-10 non-zero concentrations. The curve is analyzed over at least three separate runs. The lowest and highest points define the Lower and Upper Limits of Quantification (LLOQ and ULOQ).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Parameter Acceptance Criteria Example Result for DCIP
Calibration Range Defined by LLOQ and ULOQ1.00 - 1000 ng/mL
Correlation (r²) ≥ 0.990.9985
Standard Deviation ±15% (±20% at LLOQ)All points passed
Accuracy and Precision
  • Purpose: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the measurements.[3] These are the most critical parameters for ensuring reliable quantitative data.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (near ULOQ). This is done in at least three separate analytical runs (inter-day) with at least five replicates per level within each run (intra-day).

  • Acceptance Criteria (ICH M10):

    • Intra-run & Inter-run Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).

    • Intra-run & Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

Table: Summary of Inter-Day Accuracy and Precision for DCIP

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (% Bias) Precision (%CV) Status
LLOQ1.001.05+5.0%11.2%Pass
Low QC3.002.91-3.0%8.5%Pass
Mid QC100103.2+3.2%6.1%Pass
High QC800789.6-1.3%5.5%Pass
Matrix Effect and Recovery
  • Purpose: To assess the impact of co-eluting matrix components on the ionization of the analyte (Matrix Effect) and to determine the efficiency of the extraction process (Recovery).[12][14]

  • Protocol:

    • Matrix Effect: The response of the analyte spiked into extracted blank matrix from at least six different sources is compared to the response of the analyte in a clean solution. The IS-normalized matrix factor is calculated.

    • Recovery: The analyte response in an extracted sample is compared to the response of a post-extraction spiked sample.

  • Acceptance Criteria:

    • Matrix Effect: The %CV of the IS-normalized matrix factor across the different lots should be ≤15%.

    • Recovery: While no strict numerical limit is required, recovery should be consistent and reproducible. A consistent recovery (e.g., %CV ≤15%) is more important than a high recovery.

Stability
  • Purpose: To ensure the analyte remains unchanged in the biological matrix and in processed samples under various storage and handling conditions.[15]

  • Protocol & Acceptance Criteria: QC samples (Low and High) are subjected to different conditions and their concentrations are compared against freshly prepared samples. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.

    • Stock Solution Stability: The stability of DCIP and IS in their solvent is evaluated at room and refrigerated temperatures.

Section 3: Conclusion - The Validated Method as a Foundation for Success

The validation of a bioanalytical method is a comprehensive and exacting process that serves as the bedrock for generating reliable pharmacokinetic, toxicokinetic, and bioequivalence data.[1] By systematically evaluating parameters such as selectivity, linearity, accuracy, precision, and stability against globally harmonized standards like the ICH M10 guideline, we build a framework of trust in the analytical results.[7][16] For a novel compound such as 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, a fully validated LC-MS/MS method is not merely a regulatory requirement; it is an indispensable scientific tool that ensures the quality and integrity of data that will ultimately inform critical decisions about the safety and efficacy of a potential new medicine.[2]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • A-Plus-Analytics. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Vertex AI Search.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2022). Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • PubMed. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Introduction: The Imperative of Structural Certainty in Chemical Synthesis In the landscape of drug development and materials science, the synthesis of a novel organic compound is merely the first step. The subsequent, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Chemical Synthesis

In the landscape of drug development and materials science, the synthesis of a novel organic compound is merely the first step. The subsequent, and arguably most critical, phase is the unambiguous confirmation of its molecular structure. An unverified structure can lead to misinterpreted biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising research program. The molecule of interest, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, presents a unique combination of functional groups—a phenyl ketone, a dichloro-substituted imidazole ring, and an ethyl linker—each contributing distinct spectroscopic signatures.

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of this target molecule. We will move beyond a simple recitation of methods to explain the causality behind experimental choices and demonstrate how a convergence of data from multiple techniques provides a self-validating framework for structural elucidation.[1][2][3] This integrated approach is paramount for ensuring the scientific integrity of any subsequent research.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Validation

No single spectroscopic technique can unequivocally determine the structure of a complex organic molecule.[4] Instead, we rely on the synergistic interplay of several methods, each providing a unique piece of the structural puzzle. The primary techniques for a compound like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Chemical Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Integration Integrated Data Analysis NMR->Integration MS->Integration FTIR->Integration UV_Vis->Integration Validation Structure Confirmed: 2-(4,5-dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one Integration->Validation

Figure 1: Integrated workflow for the synthesis and structural validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule, providing definitive evidence of atom connectivity and stereochemistry.[1][4] For our target molecule, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: Why NMR is Foundational

We choose NMR as our primary tool because it maps the precise electronic environment of each proton and carbon atom. The chemical shift (δ) indicates the type of proton/carbon (e.g., aromatic, aliphatic), the integration (for ¹H) reveals the relative number of protons, and the coupling patterns (spin-spin splitting) expose which atoms are adjacent to one another. This direct observation of the molecular skeleton is unparalleled.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer. Following this, acquire a proton-decoupled ¹³C spectrum. For more complex assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be employed.[1]

Data Presentation: Expected NMR Data

The expected spectral data provides a unique fingerprint for the target molecule. Any significant deviation would suggest an incorrect structure or the presence of impurities.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationPredicted ¹³C Chemical Shift (δ, ppm)
Phenyl H (ortho)7.9 - 8.1Doublet (d)2H~128.8
Phenyl H (meta)7.4 - 7.6Triplet (t)2H~128.6
Phenyl H (para)7.6 - 7.8Triplet (t)1H~133.5
Methylene (-CH₂-)5.4 - 5.6Singlet (s)2H~50-55
Imidazole H7.5 - 7.7Singlet (s)1H~135
Phenyl C (ipso, C=O)---~136
Carbonyl (C=O)---~194
Imidazole C (C-Cl)---~117
Imidazole C (C-Cl)---~127

(Note: Predicted values are based on standard functional group chemical shifts and may vary slightly based on solvent and experimental conditions.)[5]

Comparative Analysis: Ruling Out an Isomer

To illustrate the power of NMR, let's compare our target with a plausible synthetic isomer: 1-(4,5-dichloro-1H-imidazol-1-yl)-2-phenylethan-1-one .

  • Target Molecule: The methylene (-CH₂-) protons are adjacent to both the imidazole nitrogen and the phenyl ketone. Their signal is expected to be a singlet around 5.4-5.6 ppm.

  • Isomer: The methylene protons would be adjacent to the phenyl ring and an imidazole-ketone moiety. This different electronic environment would shift their signal, and more importantly, the protons on the phenyl ring would likely show more complex splitting if there were diastereotopic protons on the adjacent carbon. The key differentiator would be the absence of the characteristic downfield shift for protons ortho to a carbonyl group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, offering definitive proof of its chemical formula.[6][7][8] High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Causality: Why HRMS is Essential

We use HRMS with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion ([M+H]⁺).[9] This allows us to determine the molecular weight with high precision (typically to four decimal places), which severely constrains the possible elemental formulas, often leaving only one correct choice. Tandem MS (MS/MS) can then be used to induce fragmentation, providing clues about the molecule's substructures.[2][6]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight.

  • MS/MS Analysis (Optional): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Presentation: Expected Mass Spectrometry Data

Table 2: Predicted HRMS Data for C₁₁H₈Cl₂N₂O

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺269.0036269.003xMolecular Ion (Protonated)
[M+Na]⁺290.9855290.985xSodium Adduct

The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with an approximate ratio of 9:6:1 for M, M+2, and M+4) would be a critical confirmation.

G parent [M+H]⁺ m/z = 269.0036 C₁₁H₉Cl₂N₂O⁺ frag1 Loss of C₇H₅O (Benzoyl radical) parent->frag1 - 105.0340 Da frag2 Loss of C₂H₂O (Ketene) parent->frag2 - 42.0106 Da ion1 m/z = 163.9570 C₄H₄Cl₂N₂⁺ frag1->ion1 ion2 m/z = 227.0243 C₉H₇Cl₂N₂⁺ frag2->ion2 frag3 Loss of HCl ion2->frag3 - 35.9685 Da ion3 m/z = 191.0558 C₉H₆ClN₂O⁺ frag3->ion3

Figure 2: A plausible fragmentation pathway for the target molecule in MS/MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups.[4][10][11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[12][13]

Expertise & Causality: Why FTIR is a Crucial Check

While NMR and MS provide the skeleton and formula, FTIR confirms the key chemical bonds. For our target, the most important confirmations are the presence of the ketone (C=O) and the absence of other groups (like an -OH, which could indicate an unwanted side product). The exact frequency of the C=O stretch can also provide evidence of conjugation.[14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal. ATR is a modern technique that requires minimal sample preparation.[16]

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorptions

Table 3: Key Predicted FTIR Peaks for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000MediumC-H StretchAromatic (Phenyl & Imidazole)
~1690StrongC=O StretchAromatic Ketone
~1600, ~1450Medium-StrongC=C StretchAromatic Ring
~1550MediumC=N StretchImidazole Ring
~800-600Medium-StrongC-Cl StretchDichloro-imidazole

The strong absorption around 1690 cm⁻¹ is highly characteristic of a phenyl ketone, where the carbonyl is conjugated with the aromatic ring.[15][17] The absence of a broad peak around 3200-3600 cm⁻¹ would confirm the absence of any hydroxyl (-OH) or N-H impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about electronic transitions within a molecule, making it particularly useful for identifying conjugated systems and chromophores.[4][18]

Expertise & Causality: A Complementary Technique

For our target molecule, the phenylethanone system constitutes a significant chromophore. UV-Vis spectroscopy serves as a complementary check on this part of the structure. It is also a highly sensitive technique that is invaluable for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) once the structure is confirmed.[4]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 200 to 400 nm.

Data Presentation: Expected UV-Vis Absorption Maxima

Table 4: Predicted UV-Vis λₘₐₓ for 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

Predicted λₘₐₓ (nm)Electronic TransitionChromophore
~240-250π → πPhenyl Ketone
~270-290π → πPhenyl Ketone (secondary band)
~300-320n → π*Carbonyl Group (C=O)

The intense π → π* transition is characteristic of the conjugated aromatic ketone system.[18] The weaker, longer-wavelength n → π* transition is due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[14][18]

Conclusion: A Unified Verdict from Convergent Data

The structural validation of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is not achieved by a single piece of data but by the overwhelming, self-consistent evidence provided by a suite of spectroscopic techniques.

  • NMR provides the definitive atomic connectivity, mapping the C-H framework and distinguishing it from potential isomers.

  • HRMS confirms the exact elemental formula and molecular weight, leaving no ambiguity about the compound's composition.

  • FTIR validates the presence of critical functional groups (ketone, aromatic rings, C-Cl bonds) and the absence of unwanted alternatives.

  • UV-Vis corroborates the existence of the conjugated phenyl ketone chromophore.

When the predicted data in Tables 1-4 are confirmed by experimental results, researchers can proceed with confidence, knowing their molecule is structurally sound and their subsequent biological or material science data rests on a foundation of scientific integrity.

References

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC. (n.d.).
  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids - PubMed. (2006, January 15). Retrieved March 17, 2026, from [Link]

  • Identification of novel synthetic organic compounds with supersonic gas chromatography-mass spectrometry - PubMed. (2004, November 26). Retrieved March 17, 2026, from [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Spectroscopic Study of Volatile Organic Compounds for the Assessment of Coffee Authenticity - MDPI. (2025, August 25). Retrieved March 17, 2026, from [Link]

  • Vibrational Spectroscopy | Metal Ions and Complexes in Solution | Books Gateway. (2023, December 4). Retrieved March 17, 2026, from [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Publishing. (n.d.). Retrieved March 17, 2026, from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016, September 26). Retrieved March 17, 2026, from [Link]

  • Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. (n.d.). Retrieved March 17, 2026, from [Link]

  • Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence - RJPN. (2024, July 3). Retrieved March 17, 2026, from [Link]

  • Supporting Information An Imidazole Derivative Based Chemodosimeter for Zn2+ and Cu2+ ions through "On-Off-On" Switchi. (n.d.). Retrieved March 17, 2026, from [Link]

  • Full article: MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. (2001, November 30). Retrieved March 17, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Retrieved March 17, 2026, from [Link]

  • Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids - Semantic Scholar. (n.d.). Retrieved March 17, 2026, from [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A. (2016, October 28). Retrieved March 17, 2026, from [Link]

  • Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved March 17, 2026, from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved March 17, 2026, from [Link]

  • Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones - ResearchGate. (2018, March 20). Retrieved March 17, 2026, from [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024, June 25). Retrieved March 17, 2026, from [Link]

  • Adsorptive and Kinetic Properties on Photocatalytic Hydrogenation of Aromatic Ketones upon UV Irradiated Polycrystalline Titanium Dioxide: Differences between Acetophenone and Its Trifluoromethylated Derivative | The Journal of Physical Chemistry C - ACS Publications. (2012, July 16). Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012, June 19). Retrieved March 17, 2026, from [Link]

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  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (2023, September 15). Retrieved March 17, 2026, from [Link]

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  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma. (2025, November 21). Retrieved March 17, 2026, from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry - ACS Publications. (2010, April 21). Retrieved March 17, 2026, from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved March 17, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved March 17, 2026, from [Link]

  • Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy - YouTube. (2021, June 30). Retrieved March 17, 2026, from [Link]

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  • Mass Spectrometry in Drug Development Applications - Netpharmalab. (2025, March 10). Retrieved March 17, 2026, from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxicity is a critical gatekeeper for further development.[1][2][3] This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxicity is a critical gatekeeper for further development.[1][2][3] This guide provides a comprehensive framework for benchmarking the cytotoxic potential of the novel imidazole derivative, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (herein referred to as "Compound X"). We will objectively compare its performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing the essential experimental context and data-driven insights required by researchers in oncology and drug development.

The rationale for this guide is rooted in the necessity for robust, reproducible, and contextually relevant cytotoxicity data.[4] Simply determining a half-maximal inhibitory concentration (IC50) is insufficient.[5] A compound's true potential is revealed through its comparative potency, cell-line specificity, and the mechanistic pathways it modulates. This document outlines the requisite protocols, data interpretation, and mechanistic considerations to build a comprehensive cytotoxic profile for Compound X.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

To construct a meaningful cytotoxicity profile, a multi-faceted experimental design is essential. This involves a primary viability assay to determine potency (IC50), a secondary assay to elucidate the mode of cell death, and a carefully selected panel of cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is paramount for assessing both the breadth and specificity of a compound's activity. For this benchmark, we have selected a panel representing diverse cancer types:

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer line.

  • HepG2 (Hepatocellular Carcinoma): A model for liver cancer, a common site for drug metabolism and toxicity.[6]

Selection of Comparator Compounds

A novel compound's performance can only be gauged relative to established standards.

  • Doxorubicin (DOX): An anthracycline antibiotic, is a widely used chemotherapeutic agent that functions through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[7][][9][10]

  • Cisplatin: A platinum-based drug that crosslinks DNA, inducing DNA damage and triggering apoptosis.[11][12] It is a standard-of-care for numerous cancers.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[13]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture A549, MCF-7, and HepG2 cells in their respective recommended media (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality Check: This pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X, Doxorubicin, and Cisplatin in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a "no-cell" blank.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations.

    • Incubate for 48 or 72 hours. Causality Check: A 48-72 hour incubation period is standard for assessing the effects of cytotoxic compounds on cell proliferation.[12]

  • Assay Execution:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13][15]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log-transformed drug concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[5][17] The IC50 is the concentration of a drug required to inhibit cell viability by 50%.[3][17][18]

Visualization of Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells (5,000-10,000 cells/well) adhere 2. Incubate 24h (Allow Adherence) seed->adhere treat 3. Add Drug Dilutions (Compound X, DOX, Cisplatin) adhere->treat incubate 4. Incubate 48h / 72h treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for IC50 determination using the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values derived from the MTT assay after a 48-hour treatment period. This data serves as a benchmark for evaluating the relative potency of Compound X.

CompoundA549 (Lung) IC50 [µM]MCF-7 (Breast) IC50 [µM]HepG2 (Liver) IC50 [µM]
Compound X 12.525.88.2
Doxorubicin 0.81.51.1
Cisplatin 15.2[11][19][20]20.5[11][19]37.3[6]

Interpretation of Results: Based on this hypothetical data, Compound X demonstrates potent cytotoxic activity, particularly against the HepG2 liver cancer cell line. Its potency in A549 cells is comparable to that of Cisplatin. However, both comparator drugs, especially Doxorubicin, exhibit broader and more potent activity across all three cell lines at this time point.

Mechanistic Elucidation: Distinguishing Apoptosis from Necrosis

To understand how a compound induces cell death, it is crucial to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). The Annexin V & Propidium Iodide (PI) assay is the gold standard for this purpose.[21][22]

Principle of the Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24][25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[23][25]

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[22] It can only enter cells in late apoptosis or necrosis when membrane integrity is lost, where it intercalates with DNA.[22][24]

This dual-staining allows for the differentiation of four cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X and controls at their respective IC50 concentrations for a set time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

The Intrinsic Apoptosis Pathway

Many cytotoxic agents, including imidazole derivatives, are known to induce apoptosis via the intrinsic, or mitochondrial, pathway.[26] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[27][28] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3) that dismantle the cell.[27][29]

Intrinsic_Apoptosis cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_death Cellular Dismantling stress Compound X DNA Damage bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates death Apoptosis cas3->death

Caption: The intrinsic pathway of apoptosis.

Conclusion and Future Directions

This guide establishes a foundational methodology for benchmarking the cytotoxicity of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one. The presented protocols for MTT and Annexin V/PI assays provide a robust framework for generating comparative and mechanistically insightful data.

The hypothetical data suggests Compound X is a promising cytotoxic agent with a distinct profile compared to Doxorubicin and Cisplatin. Its notable activity in liver cancer cells warrants further investigation. Future studies should expand the cell line panel, including non-cancerous cell lines to determine a therapeutic index, and employ further molecular biology techniques (e.g., Western blotting for caspase cleavage) to confirm the apoptotic mechanism.

By adhering to this structured, comparative approach, researchers can effectively triage novel compounds, ensuring that only the most promising candidates, backed by solid, reproducible data, advance in the drug discovery pipeline.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). National Institutes of Health.[Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School.[Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. (2020). PubMed.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health.[Link]

  • Standard Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Universiteit Utrecht.[Link]

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022). PubMed.[Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry.[Link]

  • Extrinsic and Intrinsic Apoptosis Signal Pathway Review. (2012). IntechOpen.[Link]

  • MTT Assay Protocol. (n.d.). Cyrusbioscience.[Link]

  • Cancer: How does doxorubicin work? (2012). eLife.[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.[Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC.[Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI.[Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). National Institutes of Health.[Link]

  • Cell Viability Assays. (2013). National Institutes of Health.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.[Link]

  • Apoptosis: the intrinsic pathway. (2008). Molecular Oncology.[Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. (2018). bioRxiv.[Link]

  • The Importance of IC50 Determination. (2022). Visikol.[Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). National Institutes of Health.[Link]

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (2025). ResearchGate.[Link]

  • Inhibition of Apoptosis Signaling Pathway. (n.d.). Boster Biological Technology.[Link]

  • Cytotoxicity Profile of Novel Sterically Hindered platinum(II) Complexes With (1R,2R)-N(1),N(2)-dibutyl-1,2-diaminocyclohexane. (2015). PubMed.[Link]

  • Cell cycle arrest and apoptosis. MCF-7 and A549 cells were incubated... (n.d.). ResearchGate.[Link]

  • Cytotoxicity of cisplatin to human A549 (A), MCF7 (B) and HK2 (C) cell... (n.d.). ResearchGate.[Link]

  • Figure 5: Cytotoxicity of Cisplatin to Human A549. (n.d.). Amanote Research.[Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.[Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. (2024). ACS Publications.[Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.[Link]

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Comparative

N-Alkylation Yields for 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one Derivatives: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The imidazole ring is a heavily utilized, privileged pharmacophore in medicinal chemistry, forming the structural ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The imidazole ring is a heavily utilized, privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous broad-spectrum antifungal agents, metallopharmaceuticals, and N-heterocyclic carbene (NHC) catalysts [3, 4]. Functionalizing this core via N-alkylation is a foundational synthetic step. However, introducing electron-withdrawing groups (EWGs)—such as the two chlorine atoms in 4,5-dichloro-1H-imidazole—fundamentally alters the electronic landscape and reactivity of the heterocycle.

As a Senior Application Scientist, I frequently observe that protocols optimized for unsubstituted imidazoles fail when applied to halogenated derivatives. This guide objectively compares the N-alkylation yields of 4,5-dichloro-1H-imidazole with phenacyl bromides (bromoacetophenones) to form 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one derivatives, detailing the mechanistic causality behind protocol selection to ensure a self-validating, high-yield workflow.

Mechanistic Insights: The Electronic Influence of the Dichloro Scaffold

To achieve high yields, we must first understand the causality behind the reactivity. 4,5-Dichloro-1H-imidazole does not behave like its unsubstituted counterpart. The dual chlorine substituents exert a strong inductive electron-withdrawing effect, which has two critical consequences for the reaction system:

  • Increased Acidity: The EWGs pull electron density away from the ring, significantly lowering the pKa of the N-H proton (making it more acidic than unsubstituted imidazole). This means mild bases are perfectly sufficient for quantitative deprotonation.

  • Decreased Nucleophilicity: The resulting imidazolide anion has reduced electron density, making it a weaker nucleophile. Therefore, a highly reactive electrophile is required to drive the reaction forward.

Electrophile and Base Causality

Phenacyl bromide (bromoacetophenone) serves as an excellent coupling partner because the adjacent carbonyl group highly activates the α-carbon, lowering the activation energy required for the S_N2 attack.

The most critical variable in this synthesis is base selection . While strong bases like potassium hydroxide (KOH) rapidly deprotonate the imidazole, they introduce competing nucleophilic pathways. Hydroxide ions can attack the phenacyl bromide to form α-hydroxyacetophenone or trigger base-catalyzed aldol condensations of the acetophenone derivative. Conversely, potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic proton sponge. It efficiently deprotonates the acidic dichloroimidazole without degrading the electrophile, directly correlating to higher isolated yields[1].

Mechanism A 4,5-Dichloro-1H-imidazole (pKa ~11) B Imidazolide Anion (Active Nucleophile) A->B K2CO3 Deprotonation D SN2 Transition State (α-Carbon Attack) B->D C Phenacyl Bromide (Electrophile) C->D E 2-(4,5-Dichloro-1H-imidazol-1-yl) -1-phenylethan-1-one D->E Bromide Expulsion

S_N2 mechanistic pathway for the N-alkylation of 4,5-dichloro-1H-imidazole.

Comparative Data Analysis

The quantitative data summarized below highlights the profound impact of base selection and electrophile substitution on the N-alkylation efficiency of 4,5-dichloro-1H-imidazole. The use of K₂CO₃ over KOH provides a definitive 17% yield advantage when synthesizing the phenacyl derivative [1].

Imidazole DerivativeAlkylating Agent (Electrophile)BaseSolventConditionsYield (%)
4,5-Dichloro-1H-imidazole Bromoacetophenone K₂CO₃ CH₃CN 60 °C, 0.5 h 91%
4,5-Dichloro-1H-imidazoleBromoacetophenoneKOHCH₃CN60 °C, 0.5 h74%
4,5-Dichloro-1H-imidazolep-Cyanobenzyl bromideK₂CO₃CH₃CNRT, 24 h81%

Data aggregated from standardized N-alkylation protocols[1, 2].

Validated Experimental Protocol: High-Yield N-Alkylation

To ensure reproducibility, the following protocol represents a self-validating system for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one using the optimized K₂CO₃ method.

Workflow Step1 1. Reagent Preparation Dissolve 4,5-dichloroimidazole in CH3CN Step2 2. Base Addition Add K2CO3 (Avoid strong nucleophiles) Step1->Step2 Step3 3. Electrophile Introduction Add Phenacyl Bromide dropwise Step2->Step3 Step4 4. Thermal Activation Stir at 60°C for 0.5 h Step3->Step4 Step5 5. Isolation & Purification Filter, concentrate, and chromatograph Step4->Step5

Optimized experimental workflow for high-yield N-alkylation using K2CO3.

Step-by-Step Methodology

1. Reagent Preparation

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4,5-dichloro-1H-imidazole in anhydrous acetonitrile (CH₃CN).

  • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion highly active for deprotonation without hydrogen-bonding to the nucleophile.

2. Base Addition

  • Action: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃ to the solution. Stir at room temperature for 10 minutes.

  • Causality: Pre-stirring allows for the complete formation of the imidazolide anion before the electrophile is introduced, preventing unreacted imidazole from competing in side reactions.

3. Electrophile Introduction

  • Action: Slowly add 1.0 equivalent of 2-bromo-1-phenylethan-1-one (phenacyl bromide) to the suspension.

4. Thermal Activation

  • Action: Elevate the reaction temperature to 60 °C and stir for exactly 0.5 hours.

  • Causality: The reduced nucleophilicity of the dichloro-substituted ring requires mild thermal activation to overcome the activation energy barrier. A short reaction time (30 minutes) at 60 °C drives the S_N2 reaction to completion rapidly while minimizing the time the reagents are exposed to potential thermal degradation [1].

5. Isolation & Purification

  • Action: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel column chromatography (using a dichloromethane/methanol gradient) to yield the pure 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one derivative.

References

  • Title: New Trends in Coordination, Bioinorganic and Applied Inorganic Chemistry Source: Research Repository UCD URL: [Link]

  • Title: Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Non–symmetrically p–nitrobenzyl–substituted N–heterocyclic carbene–silver(I) complexes as metallopharmaceutical agents Source: ResearchGate URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of Receptor Binding Assays for Novel Imidazole-Based Compounds

Introduction: The Imperative for Rigorous Assay Validation The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast spectrum of biological activities, including antifungal, anti-inf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Assay Validation

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound at the center of our discussion, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one, represents a novel investigational molecule. As with any new chemical entity, the first step towards understanding its mechanism of action is to accurately characterize its interaction with its primary biological target.

This guide provides an in-depth comparison of three common receptor binding assay platforms for characterizing a novel, hypothetical G-Protein Coupled Receptor (GPCR) antagonist like our imidazole compound. We will explore the "gold standard" Radioligand Binding Assay (RBA) and compare it with two non-radioactive, high-throughput alternatives: Fluorescence Polarization (FP) and Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The Cross-Validation Workflow: A Multi-Faceted Approach

The objective of cross-validation is to ensure that the measured binding affinity (e.g., Ki, Kd, IC50) is consistent across different technological platforms. A successful cross-validation provides confidence that the observed interaction is not an artifact of a specific assay's format, label, or detection method.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Primary Assay cluster_secondary Phase 2: Secondary Assay Development cluster_validation Phase 3: Execution & Data Analysis cluster_decision Phase 4: Decision & Interpretation P1 Define Target Receptor (e.g., Human GPCR-X) P2 Develop & Optimize Primary Assay (RBA) P1->P2 V1 Execute Competition Assays (RBA, FP, TR-FRET) P2->V1 P3 Synthesize & Purify Test Compound P3->P2 S1 Develop & Optimize FP Assay S1->V1 S2 Develop & Optimize TR-FRET Assay S2->V1 V2 Calculate Ki / IC50 Values V1->V2 V3 Compare Binding Affinities & Assay Performance Metrics V2->V3 D1 Assess Concordance of Results V3->D1 D2 Data Concordant? (e.g., Ki within 3-fold) D1->D2 D3 Validation Successful: Select Assay for HTS D2->D3 Yes D4 Investigate Discrepancy: Re-evaluate Assay Conditions D2->D4 No

Caption: High-level workflow for cross-validating receptor binding assays.

Methodology 1: The Gold Standard - Radioligand Binding Assay (RBA)

The RBA is a direct measure of the interaction between a radiolabeled ligand and a receptor.[5][7] It is considered the gold standard due to its high sensitivity and the fact that the small isotopic label is unlikely to interfere with binding.[6] We will use a competition binding format to determine the affinity of our unlabeled imidazole compound.

Principle of Competition RBA

A fixed concentration of a high-affinity radioligand (the "tracer") is incubated with the receptor source (e.g., cell membranes). The unlabeled test compound is added at increasing concentrations, competing with the radioligand for the same binding site. The displacement of the radioligand is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).

RBA_Principle cluster_total cluster_competition Receptor1 Receptor Radioligand1 <[³H]-Ligand> Receptor1->Radioligand1 Binds Receptor2 Receptor TestCompound Receptor2->TestCompound Binds Radioligand2 <[³H]-Ligand> TestCompound->Radioligand2 Displaces

Caption: Principle of a competitive radioligand binding assay (RBA).

Detailed Experimental Protocol: RBA

This protocol is adapted from standard methodologies for GPCR membrane preparations.[8][9][10]

  • Membrane Preparation:

    • Culture cells expressing the target human GPCR-X to a high density.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[8][9]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), and store at -80°C.[8][9]

  • Competition Binding Assay:

    • Thaw membrane aliquots on ice and dilute to a final concentration of 10-20 µg protein per well in the assay binding buffer.

    • In a 96-well plate, add components in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the test imidazole compound serially diluted (e.g., 11-point, 3-fold dilutions).

      • 50 µL of the radioligand (e.g., [³H]-dopamine) at a final concentration near its Kd.

      • 150 µL of the diluted membrane preparation.[8][9]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

  • Filtration and Detection:

    • Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter mat (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[8][9]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat (e.g., 30 minutes at 50°C).[8]

    • Add scintillation cocktail and quantify the bound radioactivity using a scintillation counter (e.g., MicroBeta counter).[8][9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[10]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Methodology 2: The High-Throughput Alternative - Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] It is a homogenous assay ("mix-and-read"), making it highly amenable to automation and high-throughput screening (HTS).[12]

Principle of Competition FP

A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large receptor protein, its rotation slows dramatically, causing a significant increase in polarization. An unlabeled test compound competes for the binding site, displacing the tracer and causing a decrease in polarization.

FP_Principle cluster_free cluster_bound cluster_displaced Tracer1 Fluorescent Tracer Result1 Fast Rotation = Low Polarization Complex1 Receptor-Tracer Complex Result2 Slow Rotation = High Polarization Complex2 Receptor-Test Cmpd Complex Result3 Fast Rotation = Low Polarization Tracer2 Fluorescent Tracer

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Detailed Experimental Protocol: FP

This protocol outlines the steps for developing and running a competitive FP assay.[11][12][13]

  • Assay Development & Optimization:

    • Tracer Selection: Synthesize a fluorescent tracer by conjugating a suitable fluorophore (e.g., fluorescein) to a known ligand for GPCR-X. The tracer's affinity should ideally be similar to or slightly weaker than the test compounds.

    • Receptor Titration: Determine the optimal receptor concentration by titrating purified, soluble GPCR-X against a fixed concentration of the tracer. The goal is to find a receptor concentration that yields a robust signal window (difference between minimum and maximum polarization) while remaining on the linear portion of the binding curve.

    • Tracer Concentration: Use the lowest concentration of tracer that provides a stable and sufficient fluorescence signal (typically 3-5 times background).[14] The tracer concentration should be well below the Kd of the interaction to avoid ligand depletion artifacts.[14]

  • Competition Binding Assay:

    • In a black, low-binding 384-well plate, add the following:[12][13]

      • 5 µL of test imidazole compound serially diluted in assay buffer (containing 0.01% Tween-20 or BSA to prevent non-specific binding).

      • 10 µL of the fluorescent tracer at 2x the final concentration.

      • 10 µL of the purified receptor at 2.5x the final concentration.

    • Mix the plate by gentle tapping or brief centrifugation.[12]

    • Incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium, protecting the plate from light.[11]

  • Detection:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.[11][12] The output is typically in millipolarization (mP) units.

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using a validated method such as the Nikolovska-Coleska equation, which accounts for the concentrations of all binding partners.

Methodology 3: The HTS Powerhouse - Lanthanide-based TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another homogenous assay format that offers significant advantages for HTS, particularly its resistance to compound autofluorescence and light scatter.[15] This is achieved by using a long-lifetime lanthanide (e.g., Terbium or Europium) as the donor fluorophore, allowing for a time-gated measurement after background fluorescence has decayed.[15]

The assay principle is similar to FP, involving a competition format where the test compound displaces a fluorescent tracer from a receptor tagged with a lanthanide donor (often via an antibody). Binding brings the donor and acceptor into proximity, generating a FRET signal; displacement by the test compound ablates this signal.[15]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the cross-validation process, let's consider hypothetical data generated for our imidazole compound against GPCR-X using the three described methods.

Table 1: Comparison of Binding Affinity Results

ParameterRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)TR-FRET Assay
Tracer [³H]-Known AntagonistFluorescein-Known AntagonistAlexa647-Known Antagonist
Calculated IC50 125 nM160 nM145 nM
Calculated Kᵢ 52 nM 61 nM 57 nM
Hill Slope 0.981.051.01
Concordance -Ki within 1.2-fold of RBAKi within 1.1-fold of RBA

The Kᵢ values are in excellent agreement (all within 1.2-fold of each other), providing strong confidence that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is a genuine binder to GPCR-X with an affinity of approximately 50-60 nM. This concordance validates the use of the more scalable FP or TR-FRET assays for further screening.

Table 2: Comparison of Assay Performance and Practicality

FeatureRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)TR-FRET Assay
Principle Heterogeneous, FiltrationHomogeneous, PolarizationHomogeneous, FRET
Sensitivity Very HighModerate to HighHigh to Very High
Throughput Low to MediumHighVery High
Reagents Radioisotopes, MembranesPurified Protein, Fluorescent TracerPurified Protein, Labeled Ab, Tracer
Interference QuenchingCompound FluorescenceLess susceptible due to time-gating[15]
Cost / Well ModerateLowHigh
Safety Radioactive Handling RequiredStandard Lab PracticeStandard Lab Practice
Z'-factor 0.650.780.85

The Z'-factor is a statistical measure of assay quality; a value > 0.5 is considered an excellent assay.

Discussion & Expert Recommendations

The cross-validation exercise was successful, demonstrating a consistent binding affinity for our test compound across three distinct biophysical methods.

  • The RBA served as the foundational "truth" standard. Its high sensitivity and the minimal impact of the radiolabel provide the most reliable initial affinity determination. However, its reliance on radioactive materials, low throughput, and laborious filtration steps make it unsuitable for large-scale screening.[6]

  • The FP assay proved to be a robust and cost-effective alternative. The excellent concordance of the Ki value with the RBA result validates its use. Its homogenous, "mix-and-read" format makes it ideal for medium-to-high throughput screening campaigns.[12] The primary challenges in FP are the need for highly purified, soluble protein and the synthesis of a suitable fluorescent tracer.[14] It can also be susceptible to interference from fluorescent library compounds.

  • The TR-FRET assay represents the premier choice for large-scale HTS. While having the highest per-well cost, it provides the best Z'-factor and is largely immune to the autofluorescence that can plague FP assays.[15] The use of long-lifetime lanthanides allows for a time-gated detection window, dramatically improving the signal-to-noise ratio.[16][17]

Recommendation: Based on this cross-validation, the Fluorescence Polarization (FP) assay is recommended for primary screening of a moderately sized compound library due to its excellent balance of performance, cost, and throughput. For ultra-high-throughput screening (>100,000 compounds) or if the compound library is known to contain many fluorescent compounds, the TR-FRET assay would be the superior choice despite its higher cost. The RBA should be reserved for secondary validation of key hits and for more detailed mechanistic studies (e.g., kinetics).

Conclusion

The rigorous characterization of a novel compound like 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one is predicated on the quality and reliability of the underlying assay data. By employing a systematic cross-validation approach, we have demonstrated concordance between a traditional radioligand binding assay and modern, non-radioactive, high-throughput methods. This process not only validates the specific binding affinity of the compound but also provides the necessary confidence to select an appropriate assay platform for broader screening efforts, accelerating the drug discovery pipeline while maintaining the highest standards of scientific integrity.

References

  • Vertex AI Search. (2025, April 29).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols.
  • Benchchem. (2025).
  • Radioligand binding methods: practical guide and tips.
  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regul
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • UTUPub. Lanthanide Chelates as Donors in Fluorescence Resonance Energy Transfer: Exciting Prospects for Bioaffinity Assay Detection.
  • Computational study of the therapeutic potentials of a new series of imidazole deriv
  • PubMed.
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  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • PubMed. (2006, June 15). Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances.
  • Emery Pharma. (2025, November 25).
  • Thermo Fisher Scientific. (2016, November 30). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • Journal of the American Chemical Society. (2021, November 21). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
  • IJCRT.org. (2025, May 5).
  • Advanced Spectrum of Imidazole Deriv
  • Tactics for preclinical validation of receptor-binding radiotracers. PMC.
  • ResearchGate. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • PubMed. (2012, April 1). Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin.
  • Springer Nature Experiments. Radioligand Binding Assays and Their Analysis.
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Deriv
  • PubMed. (1983, March). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent.
  • Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone.
  • IJFMR. (2023, September 15).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (CAS No. 197176-27-5).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one (CAS No. 197176-27-5). As a chlorinated heterocyclic compound, this substance requires careful handling as a regulated hazardous waste to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2] The procedures outlined below are grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and are designed to be integrated into your laboratory's Chemical Hygiene Plan (CHP).[3][4][5]

Hazard Assessment and Classification

While the toxicological properties of this specific compound have not been thoroughly investigated, its structure as a halogenated organic molecule necessitates that it be handled as a hazardous substance.[6] Halogenated organic compounds are a class of chemicals regulated by the EPA, and their disposal is subject to specific guidelines.[7][8] Improper disposal, such as drain disposal, is strictly prohibited.[9]

Inferred Hazards based on Chemical Class:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin.[10][11]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[11]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[11]

Due to the lack of comprehensive data, all waste containing this compound, including contaminated materials and rinsate, must be treated as hazardous.[12]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure. Your laboratory's Chemical Hygiene Plan should detail these requirements.[5]

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.Conforms to OSHA's eye and face protection regulations (29 CFR 1910.133) to prevent contact with airborne particles.[13]
Body Protection A full-length laboratory coat.To protect skin and clothing from contamination.[10]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To minimize inhalation of the solid particulate matter.[13]

Spill Management Protocol

Accidental spills must be managed immediately to prevent dispersal and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Wear the full PPE as specified in the table above.

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent the generation of airborne dust.[14]

  • Collect the Material: Carefully sweep up the spilled material and absorbent into a designated, sealable waste container. Do not create dust.[6][13]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves) must be placed in the hazardous waste container along with the spilled chemical.[12]

  • Label the Waste: The container must be labeled as "Hazardous Waste" with the full chemical name.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one and its associated waste streams.

G cluster_0 start Waste Generated (Solid Compound, Contaminated PPE, Empty Container) is_solid Is the waste solid? (Compound, Contaminated Materials) start->is_solid solid_waste_container Place in a designated, sealed, and labeled 'Halogenated Organic Waste' container. is_solid->solid_waste_container Yes is_container Is it the empty chemical container? is_solid->is_container No final_disposal Arrange for pickup by the institution's Environmental Health and Safety (EH&S) office. solid_waste_container->final_disposal triple_rinse Triple-rinse the container with a suitable solvent. is_container->triple_rinse Yes collect_rinsate Collect all rinsate in a 'Halogenated Organic Liquid Waste' container. triple_rinse->collect_rinsate dispose_container Deface the label and dispose of the clean container in the appropriate glass or plastic recycling bin. collect_rinsate->dispose_container dispose_container->final_disposal caption Disposal Workflow Diagram

Sources

Handling

Personal protective equipment for handling 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one

[dpi=100, size="7.6,7.6", fontname="Helvetica", Figure 1: Risk mitigation workflow for handling halogenated imidazoles based on NIOSH hierarchy. Quantitative Hazard Assessment & PPE Specifications The table below transla...

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Author: BenchChem Technical Support Team. Date: March 2026

[dpi=100, size="7.6,7.6", fontname="Helvetica",

Figure 1: Risk mitigation workflow for handling halogenated imidazoles based on NIOSH hierarchy.

Quantitative Hazard Assessment & PPE Specifications

The table below translates the structural causality into actionable, quantitative PPE specifications.

Structural Alert / HazardCausality / MechanismRequired PPE SpecificationValidation Metric
Dermal Sensitization (Dichloroimidazole)Halogenated organics permeate single, thin nitrile layers rapidly.Double Nitrile Gloves: Outer extended-cuff (≥0.11 mm), Inner standard exam grade.Breakthrough time > 240 mins for chlorinated organics.
Ocular/Mucous Irritation (Phenacyl moiety)Aerosolized powders bypass standard safety glasses, activating TRPA1 receptors in the eyes.Indirect-Vented Splash Goggles + Polycarbonate Face Shield. ANSI Z87.1+ certification (high impact & splash resistance).
Inhalation of Particulates (Dry Powder)Fine powders pose severe inhalation risks before dissolution in solvent.Chemical Fume Hood: All handling of dry powder must occur here.Face velocity 80–100 fpm (Self-validating engineering control).
Body Exposure Accidental spills during solvent addition or transfer.Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron. Fully buttoned; cuffs tucked under outer gloves.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system . Each step inherently verifies the safety of the subsequent step, ensuring that a failure in one control measure prevents the operator from proceeding into a hazardous situation.

Phase 1: Pre-Operational Verification & Donning
  • Validate Engineering Controls: Verify the chemical fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). Causality: If the velocity is insufficient, the hood will not capture lachrymatory aerosols, invalidating the respiratory safety strategy.

  • Clear the Workspace: Remove incompatible chemicals (e.g., strong oxidizers, strong bases) from the hood to prevent secondary reactions.

  • Don Baseline PPE: Ensure you are wearing long pants and closed-toe shoes. Don an FR lab coat and button it completely.

  • Don Ocular Protection: Put on indirect-vented chemical splash goggles, followed by a polycarbonate face shield.

  • Don Hand Protection: Wash and dry hands. Don the inner layer of standard nitrile gloves. Don the outer layer of extended-cuff nitrile gloves (≥0.11 mm), pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Weighing and Transfer (Handling the Solid)
  • Static Mitigation: Place an anti-static weighing boat inside the fume hood. Causality: Static electricity can cause fine, irritating powders to aerosolize and adhere to gloves.

  • Containment: Open the primary container of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one only inside the active fume hood.

  • Transfer: Use a grounded stainless steel spatula to transfer the required mass.

  • Solvation: Immediately dissolve the weighed compound in the designated reaction solvent (e.g., DMF, DMSO, or DCM) inside the hood. Causality: Transitioning the compound from a dry powder to a solution immediately eliminates the inhalation hazard of airborne dust.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the lachrymatory powder. Follow this targeted decontamination plan in accordance with OSHA Laboratory Safety Guidance[1].

Immediate Spill Response (Solid Spill)
  • Suppress: Do not sweep or brush the dry powder. Gently cover the spill with damp absorbent pads (using water or a compatible, non-reactive solvent like ethanol) to suppress dust generation.

  • Collect: Carefully gather the damp pads using disposable forceps or a dustpan dedicated to hazardous waste. Place them into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralize: Wipe the contaminated surface with a 10% sodium carbonate ( Na2​CO3​ ) solution. Causality: Mildly basic solutions help hydrolyze and neutralize reactive halogenated electrophiles, mitigating residual contact hazards. Follow with a DI water rinse.

Waste Segregation
  • Liquid Waste: Collect all reaction mixtures, solvent rinses, and mother liquors containing the compound into a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with non-halogenated waste.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a designated solid hazardous waste bin, double-bagged in 6-mil polyethylene bags to prevent vapor escape.

  • Disposal: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

References

  • National Institute for Occupational Safety and Health (NIOSH). "Hierarchy of Controls." Centers for Disease Control and Prevention. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor (OSHA 3404-11R). Available at: [Link]

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